4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653310 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480423-17-4 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands out as a "privileged" structure. Its prevalence in biologically active compounds, particularly kinase inhibitors, stems from its ability to form critical hydrogen bonds with protein hinge regions, mimicking the adenine core of ATP. The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a key intermediate that unlocks vast synthetic possibilities: This compound .
This molecule is not merely a reagent; it is a carefully engineered building block designed for sequential, regioselective diversification. The presence of two distinct, orthogonally reactive halogens (bromine and iodine) at the C4 and C2 positions, combined with the activating and protecting nature of the N-tosyl group, provides chemists with precise control over molecular elaboration. This guide provides an in-depth exploration of its synthesis, reactivity, applications, and handling, grounded in established chemical principles. The designated CAS (Chemical Abstracts Service) number for this compound is 480423-17-4 .[1][2][3][4][5]
Core Compound Properties
A clear understanding of the fundamental physicochemical properties is the starting point for any laboratory work.
| Property | Value | Source |
| CAS Number | 480423-17-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [1] |
| Molecular Weight | 477.12 g/mol | [1] |
| IUPAC Name | 4-bromo-2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Synonyms | 4-Bromo-2-iodo-N-tosyl-7-azaindole | [5] |
| Appearance | Typically an off-white to yellow solid | |
| Solubility | Soluble in common organic solvents like DCM, THF, DMF |
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Caption: Molecular Structure of the Title Compound.
Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insight
The synthesis of this key intermediate is a multi-step process that relies on precise control of reactivity. The tosyl group is not merely a protecting group; it acidifies the N-H proton for easy deprotonation and, crucially, directs subsequent metallation to the C2 position.
Workflow for Synthesis
Caption: High-level synthetic workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Part 1: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1H-pyrrolo[2,3-b]pyridine.
-
Solvation: Dissolve the starting material in an appropriate anhydrous solvent, such as dichloromethane (DCM), under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride, NaH) portion-wise.
-
Expert Insight: The choice of base is critical. NaH provides irreversible deprotonation, driving the reaction to completion. The reaction is exothermic and produces hydrogen gas, requiring careful addition and proper ventilation.
-
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1]
-
Workup & Purification: Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part 2: Directed Lithiation and Iodination
-
LDA Generation: In a separate flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) in situ. Add n-butyllithium (n-BuLi) dropwise to a solution of diisopropylamine in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath).[1]
-
Expert Insight: Pre-forming LDA is crucial for achieving high regioselectivity. The bulky isopropyl groups prevent the base from acting as a nucleophile.
-
-
Lithiation: To the freshly prepared LDA solution, add tetramethylethylenediamine (TMEDA), followed by a dropwise addition of the 4-bromo-1-tosyl intermediate (dissolved in anhydrous solvent) at -78 °C. Stir for approximately 90 minutes.[1]
-
Causality Explained: The N-tosyl group is a powerful ortho-directing group. TMEDA chelates the lithium ion, increasing the basicity of the system and stabilizing the organolithium intermediate formed specifically at the C2 position.
-
-
Iodination: Quench the reaction by adding a solution of iodine (I₂) in THF at -78 °C. The deep color of iodine should dissipate.[1]
-
Workup & Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization to yield this compound.
Applications in Drug Discovery: A Versatile Chemical Hub
The title compound is a cornerstone intermediate for building complex molecules, particularly kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions.
-
Suzuki and Stille Couplings: The C2-Iodo bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C4-Bromo bond. This allows for the selective introduction of an aryl or heteroaryl group at the C2 position. Subsequently, a different group can be installed at the C4 position.
-
Kinase Inhibitor Synthesis: It serves as a key building block for inhibitors of enzymes like Aurora B/C kinase, which are crucial targets in oncology due to their role in cell division.[1] The pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif, while the substituents introduced at the C2 and C4 positions explore different pockets of the ATP-binding site to achieve potency and selectivity.
-
Broader Therapeutic Potential: The 7-azaindole scaffold is central to inhibitors targeting a wide range of diseases. For instance, derivatives have shown potent activity as phosphodiesterase 4B (PDE4B) inhibitors for CNS disorders and as Traf2 and Nck-interacting kinase (TNIK) inhibitors against colorectal cancer.[6] This compound provides a reliable entry point into these promising chemical spaces.
Caption: Role as a key intermediate in synthetic drug discovery.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Based on available safety data sheets (SDS), this compound presents multiple hazards that require strict control measures.[7]
| Hazard Category | GHS Hazard Statement | Precautionary Measures (Examples) |
| Flammability | H225: Highly flammable liquid and vapour | P210: Keep away from heat/sparks/open flames. P241: Use explosion-proof equipment. |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P260: Do not breathe mist/vapours. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing. |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Organ Toxicity | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. | P314: Get medical advice/attention if you feel unwell. |
Data synthesized from representative Safety Data Sheets.[7]
-
Handling: Always handle in a certified chemical fume hood. Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust or vapors and prevent skin contact.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[7][9] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]
Conclusion
This compound is far more than a simple halogenated heterocycle. It is a strategically designed platform for innovation in drug discovery. Its unique electronic and steric properties, coupled with the differential reactivity of its halogen substituents, empower medicinal chemists to efficiently generate diverse libraries of complex molecules. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for leveraging its full potential to develop the next generation of targeted therapeutics.
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A Technical Guide to 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Medicinal Chemistry
Executive Summary: 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Built upon the privileged 7-azaindole scaffold, its unique arrangement of a tosyl protecting group and two distinct, orthogonally reactive halogens makes it a versatile and powerful building block for complex molecule synthesis. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and a practical workflow for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The content herein is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel bioactive agents, particularly kinase inhibitors.
Physicochemical & Structural Analysis
This compound is a solid organic compound whose strategic importance is derived directly from its structure. The core is a 7-azaindole (pyrrolo[2,3-b]pyridine) ring system, a well-established bioisostere for indole that is prevalent in numerous biologically active molecules.[1] The key functional handles are:
-
The Tosyl Group (1-position): This p-toluenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature acidifies the C2-proton, facilitating regioselective deprotonation and subsequent functionalization. It also enhances the compound's stability and can be removed under specific conditions if required.[2]
-
The Iodine Atom (2-position): The C-I bond is the most reactive site for standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position.[3]
-
The Bromine Atom (4-position): The C-Br bond is less reactive than the C-I bond in palladium-catalyzed reactions. This differential reactivity allows for sequential, site-selective cross-couplings, enabling the construction of complex, multi-substituted scaffolds from a single starting material.[2]
A summary of its core quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 477.12 g/mol | [2][4][5] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [2][5] |
| CAS Number | 480423-17-4 | [2][6] |
| Purity | Typically >95% | [5] |
| Appearance | Off-white solid | [7] |
| Storage | 2-8 °C, dry conditions | [5] |
Synthesis of this compound
The synthesis of this key intermediate is a multi-step process that relies on the principles of regioselective functionalization of the 7-azaindole core. The most efficient and widely cited method involves the protection of the nitrogen, followed by a directed ortho-metalation (DoM) to introduce the iodine at the C2 position. The starting material for this specific protocol is the C4-brominated and N-tosylated precursor, 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis Workflow Diagram
The logical flow from the protected precursor to the final di-halogenated product is illustrated below.
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7]
Step 1: In Situ Generation of Lithium Diisopropylamide (LDA)
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous 2-methyltetrahydrofuran (100 mL) and diisopropylamine (10.5 mL, 74.7 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 41.1 mL, 65.8 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 60 minutes. The formation of a clear, pale yellow solution indicates the successful generation of LDA.
Causality Insight: LDA is a strong, non-nucleophilic base, making it ideal for deprotonation without competing addition reactions. It is generated in situ at low temperatures because it is not commercially available as a stable solution and degrades at higher temperatures.
Step 2: Directed Lithiation and Iodination
-
In a separate flame-dried flask, dissolve 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in anhydrous 2-methyltetrahydrofuran (700 mL).[8]
-
Cool this substrate solution to -78 °C.
-
Transfer the freshly prepared LDA solution from Step 1 into the substrate solution via a cannula.
-
Stir the reaction mixture at -78 °C for 90 minutes. The tosyl group directs the lithiation specifically to the C2 position.
-
Add solid iodine (21.3 g, 83.7 mmol) to the reaction mixture in one portion.
-
Continue stirring at -78 °C for 60 minutes, then allow the mixture to slowly warm to -10 °C over approximately 1 hour.
Causality Insight: The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate. The excess of iodine ensures the complete quenching of this intermediate.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (1 L).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bisulfite solution (750 mL) to remove excess iodine, followed by saturated aqueous sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a 20% solution of tert-butyl methyl ether in heptane.
-
Combine the product-containing fractions and concentrate to dryness to yield 4-bromo-2-iodo-1-tosyl-7-azaindole as an off-white solid (Expected yield: ~27 g, 93%).[7]
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.19 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 5.2 Hz, 1H), 7.41-7.49 (m, 2H), 7.16 (s, 1H), 2.35 (s, 3H).[7]
-
Mass Spectrometry (m/z): ES+ [M + H]⁺ 477.[7]
Application in Palladium-Catalyzed Cross-Coupling
The primary utility of this compound is as a scaffold for building molecular complexity through sequential cross-coupling reactions. Its application is particularly notable in the synthesis of kinase inhibitors, including those targeting Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[2][9][10] A representative Suzuki-Miyaura coupling at the more reactive C2-iodo position is detailed below.
Suzuki Coupling Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on standard procedures for Suzuki couplings on halogenated heterocycles.[1][11]
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The reaction can also be performed effectively using microwave irradiation.[12]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the 2-aryl substituted product.
Causality Insight: The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is crucial. The bulky, electron-rich dppf ligand stabilizes the palladium center, facilitates the oxidative addition step (preferentially with the C-I bond), and promotes the reductive elimination step to form the desired C-C bond, while preventing catalyst deactivation.[1] The base is required for the transmetalation step of the catalytic cycle.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for medicinal chemists. Its carefully orchestrated functionality provides a reliable and versatile platform for the synthesis of novel and complex molecular architectures. The robust protocols for its synthesis and subsequent derivatization, particularly via palladium-catalyzed cross-coupling, underscore its value as a key intermediate in the development of next-generation therapeutics, especially in the competitive field of kinase inhibitor research.
References
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- IOSR Journal of Applied Chemistry. (2025). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. IOSR-JAC, 18(3), 37-44.
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PubChem. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 4-Bromo-2-iodo-1-tosyl-7-azaindole. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. Retrieved from [Link]
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4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine chemical structure
An In-Depth Technical Guide to 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Keystone Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and materials science. We delve into its chemical architecture, detailing the strategic roles of its distinct functional groups—the tosyl protectant and the differentially reactive halogen atoms. This guide outlines a robust synthetic pathway to the molecule, presents detailed protocols for its key regioselective transformations via Suzuki and Sonogashira cross-coupling reactions, and explores its significant applications as a scaffold for developing potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel, high-value compounds.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, being a bioisostere of indole and purine, allows it to mimic these crucial biological molecules and interact with a wide array of enzymatic targets.[1] Consequently, the 7-azaindole core is a cornerstone in the design of numerous biologically active compounds, particularly kinase inhibitors for oncology and inflammatory diseases.[2][3][4][5]
The strategic functionalization of the 7-azaindole nucleus is paramount for modulating pharmacological activity. This compound (CAS No: 480423-17-4) has emerged as a particularly valuable and versatile intermediate for this purpose.[6][7][8] Its unique arrangement of functional groups offers a pre-programmed roadmap for sequential, regioselective modifications, making it a powerful tool for building complex molecular architectures and accelerating drug discovery programs.
Chemical Structure and Physicochemical Properties
The utility of this compound stems directly from its carefully orchestrated chemical structure. Each component serves a distinct and critical purpose:
-
Pyrrolo[2,3-b]pyridine Core: Provides the fundamental bicyclic scaffold that mimics endogenous ligands, enabling binding to targets like kinase hinge regions.[5]
-
Iodine at C2-position: The carbon-iodine bond is the most labile site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a diverse range of substituents at this position.[9][10]
-
Bromine at C4-position: The carbon-bromine bond is significantly less reactive than the C-I bond under typical cross-coupling conditions.[10] This differential reactivity enables a second, independent functionalization after the C2-position has been modified.
-
Tosyl Group at N1-position: The p-toluenesulfonyl (tosyl) group serves two primary functions. First, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and improving the compound's stability and solubility in organic solvents.[6][11] Second, its electron-withdrawing nature can influence the reactivity of the heterocyclic ring. This group can be removed under specific conditions later in the synthetic sequence.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-iodo-1-(p-tolylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | [6] |
| CAS Number | 480423-17-4 | [6][7] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [6][12] |
| Molecular Weight | 477.12 g/mol | [6][12] |
| Appearance | Solid | - |
| Storage | Room temperature, dry environment | [12][13] |
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a multi-step sequence starting from the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine. The strategy involves protection of the pyrrole nitrogen followed by regioselective iodination.
Synthetic Workflow Diagram
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4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Strategic Intermediate for Advanced Drug Discovery
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. The document elucidates the molecule's core chemical properties, details its multi-step, regioselective synthesis, and explores its primary utility as a versatile building block in medicinal chemistry. Particular emphasis is placed on the strategic role of the N-tosyl protecting group and the differential reactivity of the bromine and iodine substituents, which together enable controlled, sequential functionalization of the 7-azaindole scaffold. This guide serves as a critical resource for researchers engaged in the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics.
Introduction: The Privileged 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structure, which mimics the purine core, allows it to function as a versatile hinge-binding motif in many protein kinases, making it a focal point for the development of targeted cancer therapies.
The challenge in harnessing the full potential of the 7-azaindole core lies in achieving precise and selective functionalization at its various positions. This compound (CAS: 480423-17-4) is a sophisticated intermediate designed to overcome this challenge.[3] It features three key strategic elements: an N-tosyl group that protects the pyrrole nitrogen and directs subsequent reactions, and two different halogen atoms (bromine and iodine) that serve as orthogonal handles for sequential cross-coupling reactions.[3] This guide will dissect these features to provide a clear understanding of the compound's value in synthetic chemistry.
Caption: Chemical structure of the title compound.
Core Physicochemical Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-iodo-1-(p-tolylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | [3] |
| Synonym | 4-Bromo-2-iodo-1-tosyl-7-azaindole | [4] |
| CAS Number | 480423-17-4 | [3][5] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [3][6] |
| Molecular Weight | 477.12 g/mol | [3][6] |
Synthesis: A Strategy of Protection and Directed Functionalization
The synthesis of this compound is a multi-step process that exemplifies modern synthetic strategy, relying on protection and directed lithiation to achieve high regioselectivity.[3]
The Causality of N-Tosylation
The initial and most critical step is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is not merely a protective measure; it fundamentally alters the reactivity of the entire heterocyclic system.
-
Electronic Withdrawal and Stabilization: The tosyl group is strongly electron-withdrawing.[7] This reduces the electron density of the pyrrole ring, deactivating it towards unwanted electrophilic attack and enhancing the compound's stability under a range of reaction conditions.[7]
-
Directed Metalation Group: Most importantly, the tosyl group acts as a powerful directed metalation group. It significantly increases the acidity of the proton at the C2 position, facilitating its selective removal by a strong base like lithium diisopropylamide (LDA).[3][7] This directed deprotonation is the key to installing the iodo substituent precisely at the desired location.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of this compound and its analogs.[3]
Protocol A: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and a suitable base. Cool the stirred solution to 0 °C in an ice bath.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Protocol B: Synthesis of this compound (Final Product)
-
LDA Preparation (in situ): In a separate flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous diethyl ether, cool to -78 °C (dry ice/acetone bath), and add diisopropylamine (2.5 eq.). Slowly add n-butyllithium (2.5 M in hexanes, 2.5 eq.) and stir for 30 minutes at -78 °C.
-
Lithiation: Dissolve the intermediate from Protocol A (1.0 eq.) and tetramethylethylenediamine (TMEDA, 2.5 eq.) in anhydrous diethyl ether. Slowly add this solution to the pre-formed LDA solution at -78 °C. The TMEDA is crucial as it chelates the lithium ion, accelerating the deprotonation at the C2 position.
-
Reaction: Stir the reaction mixture at -78 °C for 90 minutes to ensure complete and regioselective lithiation.
-
Iodination: Prepare a solution of iodine (I₂, 3.0 eq.) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture at -78 °C to quench the organolithium intermediate.
-
Workup: After stirring for an additional hour at -78 °C, warm the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final product.
Reactivity and Strategic Application in Sequential Cross-Coupling
The primary value of this compound lies in the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions.[3] This feature provides chemists with precise control over the introduction of molecular complexity.
The Principle of Orthogonal Reactivity
In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-I bond is significantly weaker and more polarized than the C-Br bond, leading to a much faster rate of oxidative addition.[3] This kinetic difference allows for the selective functionalization of the C2-iodo position while leaving the C4-bromo position intact, provided the reaction conditions are carefully controlled.
Caption: Workflow for controlled, stepwise functionalization.
A General Blueprint for Stepwise Synthesis
-
First Coupling (at C2): The this compound is subjected to a palladium-catalyzed cross-coupling reaction with a desired coupling partner (e.g., an aryl boronic acid for a Suzuki reaction). Under mild conditions (e.g., lower temperatures, specific palladium ligands), the reaction proceeds selectively at the more reactive C2-iodo position.
-
Isolation: The mono-functionalized intermediate, 4-bromo-2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is isolated and purified.
-
Second Coupling (at C4): This intermediate is then subjected to a second, distinct cross-coupling reaction. Since the more reactive site has been consumed, the reaction now proceeds at the C4-bromo position. This step can be used to introduce a different functional group, leading to a precisely substituted 2,4-disubstituted 7-azaindole derivative.
This stepwise approach is invaluable in drug development, as it allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, where different substituents can be systematically placed at the C2 and C4 positions.
Utility in Medicinal Chemistry and Drug Discovery
The strategic design of this compound makes it a high-value intermediate for synthesizing pharmacologically active molecules.
-
Kinase Inhibitors: The 7-azaindole core is a proven scaffold for inhibitors of various kinases, including Aurora B/C, which are critical targets in oncology.[3] This intermediate provides a direct route to novel 7-azaindole derivatives that can be screened for kinase inhibitory activity.
-
Complex Heterocyclic Synthesis: The ability to perform sequential couplings allows for the construction of complex, polycyclic systems that would be difficult to access through other synthetic routes. This is particularly relevant for creating novel lead compounds in drug discovery programs targeting a wide range of diseases.[3][8]
Conclusion
This compound is more than a simple chemical reagent; it is a testament to strategic molecular design. The combination of a directing N-tosyl group and two orthogonally reactive halogen handles provides an elegant and powerful solution for the controlled elaboration of the medicinally important 7-azaindole scaffold. For researchers and scientists in drug development, this intermediate offers a reliable and versatile platform to accelerate the discovery of next-generation therapeutics by enabling precise and systematic exploration of chemical space.
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A Technical Guide to the Safe Handling of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine for Research and Development
Introduction: The Synthetic Value and Safety Imperative
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a highly functionalized synthetic intermediate of significant interest to the drug discovery and medicinal chemistry sectors.[1] Its strategic placement of bromine and iodine atoms provides orthogonal handles for a variety of cross-coupling reactions, such as Suzuki or Heck couplings, enabling the systematic construction of complex molecular architectures.[1] The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the core during synthetic transformations.[1] This compound has been instrumental as a building block in the development of potent kinase inhibitors and novel immunomodulatory agents, including those targeting Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) for cancer immunotherapy.[1][2][3]
Given its reactive nature and biological relevance, a comprehensive understanding of its safety profile is not merely a regulatory formality but a prerequisite for responsible innovation. This guide provides an in-depth analysis of the hazards associated with this compound and establishes a framework of best practices for its handling, storage, and disposal, ensuring the safety of researchers and the integrity of their work.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's properties is the foundation of a thorough safety assessment. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-iodo-1-(p-tolylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | [1] |
| Synonyms | 4-Bromo-2-iodo-N-tosyl-7-azaindole | [4] |
| CAS Number | 480423-17-4 | [5][6] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [1][5] |
| Molecular Weight | 477.12 g/mol | [1][5] |
| Appearance | Solid (Assumed based on high boiling point) | N/A |
| Density | 2.0 g/cm³ | [6] |
| Boiling Point | 574.6 °C at 760 mmHg | [6] |
| Flash Point | 301.3 °C | [6] |
Section 2: Hazard Identification and Risk Assessment
The primary safety concerns for this compound stem from its classification as an irritant and a substance that is harmful upon inhalation or ingestion.[5] A detailed risk assessment requires understanding not only the classified hazards but also those inferred from its chemical structure and the nature of related compounds.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Pictogram | Code | Hazard Statement |
| GHS07 | Warning | |
| H302+H332 | Harmful if swallowed or if inhaled | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Source: Information derived from supplier safety data.[5]
Mechanistic Insights into Hazards
-
Irritation (H315, H319, H335): As a fine organic solid, the compound poses a significant risk of mechanical and chemical irritation. Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.[5] Dermal or eye contact can lead to localized inflammation, a common property of halogenated aromatic systems.
-
Systemic Effects (H302, H332): The "harmful" classification suggests potential for acute toxicity.[5] While specific toxicological data is scarce, the risk arises from the compound's absorption into the bloodstream, where its complex, biologically-active structure could interfere with physiological pathways.
-
Inferred Hazards from Decomposition: In the event of a fire, thermal decomposition is expected to produce highly toxic and corrosive gases. These include oxides of carbon (CO, CO₂), nitrogen (NOx), sulfur (SOx), and halogenated acids (HBr, HI).[7][8] This possibility necessitates careful consideration during fire-fighting and storage.
-
Chemical Incompatibilities: Like many functionalized heterocycles, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9] Such contact could lead to vigorous, exothermic reactions or degradation into unknown, potentially hazardous byproducts.
Caption: Logical flow from compound properties to potential hazards.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective measures.
Primary Engineering Control: The Chemical Fume Hood
All manipulations involving the solid form of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary functions:
-
Containment: It prevents the escape of fine powder into the laboratory atmosphere, directly mitigating the inhalation hazard (H332, H335).
-
Vapor Control: It protects the user from any volatile decomposition products or solvent vapors used during the experiment.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The appropriate level of PPE is dictated by the specific task being performed.
| Task | Eye Protection | Hand Protection | Body Protection |
| Weighing/Transfer (Solid) | Chemical safety goggles | Double-layered nitrile gloves | Flame-resistant lab coat, fully buttoned |
| Solution Handling | Safety glasses with side shields | Single pair of nitrile gloves | Flame-resistant lab coat |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile gloves | Flame-resistant lab coat |
-
Eye Protection: Goggles are mandatory when handling the solid to protect against airborne dust. For handling dilute solutions where the risk of splashing is low, safety glasses with side shields are acceptable.[9]
-
Hand Protection: Nitrile gloves provide adequate protection for incidental contact. When handling the solid compound, double-gloving is a prudent measure to prevent contamination in case the outer glove is breached. Always wash hands thoroughly after removing gloves.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes risk and ensures procedural consistency.
Protocol: Weighing and Transfer of Solid Compound
This protocol is designed as a self-validating system to prevent contamination and exposure.
-
Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the required PPE as specified in Section 3.2 (goggles, double gloves, lab coat).
-
Equipment: Assemble all necessary equipment (spatula, weigh paper or boat, receiving flask, solvent) within the fume hood before introducing the compound.
-
Transfer: Open the reagent container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as shaking the container or dropping the solid from a height.
-
Dissolution: Add the solid to the solvent in the receiving flask. Cap the flask immediately.
-
Cleanup: Tightly close the main reagent container. Decontaminate the spatula with an appropriate solvent. Carefully fold the bench paper inward and dispose of it, along with the used weigh boat and outer gloves, into a designated solid hazardous waste container.
-
Final Steps: Remove the inner gloves and wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the compound in its original, tightly sealed container.[10]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. While some suppliers suggest room temperature, storage at 2-8°C can prolong shelf life.[5][11]
-
Segregation: Crucially, store this compound away from incompatible materials. It must be segregated from strong oxidizing agents, acids, and bases to prevent accidental reactions.[9][10]
Caption: Safe workflow for handling the solid reagent.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[7]
-
Small Spill (inside fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep it up and place it in a sealed, labeled container for hazardous waste disposal. Wipe the area with a solvent-moistened cloth, also disposing of it as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify the institutional safety office. Do not attempt to clean it up without specialized training and equipment.
Section 6: Disposal Considerations
All waste materials contaminated with this compound, including unused product, empty containers, and cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in a robust, sealed, and clearly labeled container.
-
Never mix this waste with incompatible waste streams.
-
Follow all institutional, local, and national regulations for the disposal of hazardous materials.[9]
Conclusion
This compound is a powerful tool for chemical synthesis, enabling the creation of novel therapeutics. Its value, however, is matched by its potential hazards. By embracing a culture of safety—grounded in a thorough understanding of its properties, the consistent use of engineering controls and PPE, and adherence to established protocols—researchers can confidently and responsibly leverage this compound to advance the frontiers of science and medicine.
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National Institutes of Health (PMC). (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Strategic Intermediate: A Technical Guide to the Biological Potential of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of molecules with precise biological activities. Within this context, the pyrrolo[2,3-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone for the development of a multitude of potent and selective inhibitors of key biological targets. This guide focuses on a particularly strategic derivative: 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. While not a therapeutic agent in itself, this molecule is a highly versatile intermediate, engineered for the efficient construction of diverse and biologically active compounds. Its unique structural features, namely the orthogonal reactivity of its bromine and iodine substituents, coupled with the protective tosyl group, make it an invaluable tool for drug discovery researchers. This document will provide an in-depth exploration of the synthetic utility and the vast biological potential unlocked by this pivotal building block, with a particular focus on the development of next-generation kinase inhibitors.
Chemical Architecture and Synthetic Versatility
The power of this compound lies in its carefully orchestrated chemical functionalities. The tosyl group at the 1-position serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and preventing unwanted side reactions during subsequent synthetic transformations.[1][2] Crucially, the presence of two distinct halogen atoms at the 2- and 4-positions provides chemists with a platform for selective and sequential modifications.
The differential reactivity of the C-I and C-Br bonds is the linchpin of this molecule's utility. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of a diverse array of substituents at the 2-position.[1] Following the modification at the 2-position, the less reactive carbon-bromine bond at the 4-position can then be subjected to a second cross-coupling reaction, enabling the synthesis of highly functionalized and complex pyrrolo[2,3-b]pyridine derivatives. This strategic, stepwise approach is fundamental to building libraries of compounds for biological screening.
Synthetic Protocol: A Stepwise Approach to Functionalization
A generalized, yet representative, synthetic workflow for utilizing this compound is outlined below. The causality behind each step is critical for achieving high yields and purity of the final products.
Step 1: Initial Tosylation and Halogenation
The synthesis of the core intermediate begins with the protection of the 1H-pyrrolo[2,3-b]pyridine nitrogen with a tosyl group, followed by regioselective bromination and iodination.[1]
| Compound | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Key Observations |
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | p-Toluenesulfonyl chloride, base | Dichloromethane | 0 to RT | 1 hour | ~99 | High yield, clean tosylation |
| This compound | n-BuLi, diisopropylamine, iodine | Diethyl ether | -78 | ~90 min | Good | Regioselective lithiation/iodination at the 2-position |
Step 2: Sequential Palladium-Catalyzed Cross-Coupling Reactions
This two-step process leverages the differential reactivity of the iodo and bromo substituents.
Caption: Sequential cross-coupling workflow.
Harnessing the Scaffold: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
The true measure of this compound's significance is the impressive range of biological activities exhibited by the compounds synthesized from it. The pyrrolo[2,3-b]pyridine core has proven to be a privileged scaffold for targeting a variety of enzymes and receptors implicated in human diseases.
Kinase Inhibition: A Prominent Application
A major focus of research involving this scaffold has been the development of kinase inhibitors for oncology and other indications.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.
Aurora Kinase Inhibition:
The Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression.[3][4] Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[3] this compound has been instrumental in the discovery of potent Aurora B/C kinase inhibitors.[1] By utilizing this intermediate, researchers can systematically explore the chemical space around the pyrrolo[2,3-b]pyridine core to optimize potency and selectivity.
Caption: Simplified Aurora B Kinase signaling pathway and point of inhibition.
Other Kinase Targets:
Beyond Aurora kinases, the pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for a range of other kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[2][3]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a target for the treatment of Alzheimer's disease, and pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.
-
Cyclin-Dependent Kinase 8 (CDK8): A key colorectal oncogene, CDK8 has been targeted by novel 1H-pyrrolo[2,3-b]pyridine derivatives, which have demonstrated potent inhibition and in vivo anti-tumor activity.
Beyond Kinases: A Spectrum of Biological Activity
The therapeutic potential of the pyrrolo[2,3-b]pyridine core extends beyond kinase inhibition. Research has demonstrated the efficacy of derivatives in other therapeutic areas:
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is a target for inflammatory and central nervous system (CNS) diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors.
-
Anti-inflammatory Agents: Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have demonstrated oral anti-inflammatory activity in preclinical models.
-
NADPH Oxidase 2 (NOX2) Inhibition: NOX2 is implicated in neurodegenerative and cardiovascular diseases. The pyrrolo[2,3-b]pyridine skeleton is the basis for NOX2 inhibitors like GSK2795039.[5]
Future Directions and Conclusion
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its role as a versatile chemical intermediate has enabled the exploration of a vast chemical space around the privileged pyrrolo[2,3-b]pyridine scaffold. The diverse range of biological targets modulated by derivatives of this core structure underscores its continued importance in the development of novel therapeutics. Future research will undoubtedly continue to leverage the synthetic advantages of this key building block to create next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The journey from this unassuming intermediate to life-changing medicines is a compelling narrative of innovation in medicinal chemistry.
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The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, Synthesis, and Strategic Applications
The 7-azaindole scaffold, a captivating heterocyclic motif, has journeyed from a position of academic curiosity to a cornerstone of modern medicinal chemistry. Its structural and electronic properties, which allow it to serve as a bioisostere of the ubiquitous indole nucleus, have propelled its integration into a multitude of clinically relevant molecules, particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of 7-azaindole synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a chronological account, but also a critical analysis of the underlying chemical principles that have guided the development of increasingly sophisticated and efficient synthetic methodologies.
The Genesis: Discovery and Early Synthetic Endeavors
The story of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) begins in 1955 with the pioneering work of M. M. Robison and B. L. Robison, who first reported its synthesis in the Journal of the American Chemical Society.[1] Their initial approach was a Madelung-type intramolecular cyclization of 2-formamido-3-picoline. This seminal work laid the groundwork for all subsequent explorations of this important heterocyclic system.
The early interest in 7-azaindole and its derivatives was not purely academic; it was also fueled by the quest for new therapeutic agents. For instance, early research explored the potential of substituted 7-azaindoles as antimalarial drugs. However, the classical methods for indole synthesis, when applied to the pyridine ring system, often presented significant challenges. The electron-deficient nature of the pyridine ring frequently led to harsh reaction conditions and limited substrate scope, necessitating the development of more tailored and efficient synthetic strategies.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The synthetic repertoire for constructing the 7-azaindole core has expanded dramatically since its initial discovery. The journey from classical, often low-yielding, methods to modern, highly efficient catalytic systems reflects the broader advancements in the field of organic synthesis.
Classical Approaches: Adapting Traditional Indole Syntheses
Traditional named reactions for indole synthesis were logically the first to be explored for the preparation of their aza-analogs. However, their application was often hampered by the electronic properties of the pyridine precursors.
1. Madelung Synthesis:
The inaugural synthesis of 7-azaindole by the Robisons utilized a Madelung-type reaction. This method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative, in this case, 2-formamido-3-picoline, under the influence of a strong base at high temperatures. The electron-withdrawing effect of the pyridine nitrogen makes the methyl group of the 3-picoline less acidic than the corresponding methyl group on a benzene ring, thus requiring forcing conditions for the intramolecular condensation.
Experimental Protocol: The First Synthesis of 7-Azaindole (Robison & Robison, 1955)
-
Reactants: 2-formamido-3-picoline.
-
Base: Sodium anilide and potassium formate.
-
Procedure: The intramolecular condensation is effected by heating the starting material in the presence of the strong base.
-
Yield: The original publication reports a yield of up to 51%.[2]
2. Fischer Indole Synthesis:
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. While versatile for indole synthesis, its application to 7-azaindole is often challenging due to the deactivation of the pyridine ring towards the key[3][3]-sigmatropic rearrangement step. Nevertheless, with appropriate substitution, particularly the presence of electron-donating groups on the pyridine ring, this method can be successfully employed.
Experimental Protocol: Fischer Synthesis of a Substituted 7-Azaindole
-
Reactants: 2-Pyridylhydrazine and a suitable ketone (e.g., an alkyl or aryl ketone).
-
Catalyst: Polyphosphoric acid (PPA).
-
Procedure: The 2-pyridylhydrazone is first formed and then cyclized under strong acid catalysis at elevated temperatures (typically 160-180 °C).
-
Yield: Yields can vary significantly depending on the substrates but can be moderate to good for specific examples.
3. Bartoli Indole Synthesis:
The Bartoli indole synthesis offers a more direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This method has been successfully extended to the synthesis of 7-substituted 4- and 6-azaindoles from the corresponding nitropyridines. A key feature of this reaction is the requirement for a sterically demanding substituent ortho to the nitro group, which facilitates the crucial[3][3]-sigmatropic rearrangement.
Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole
-
Reactants: 2-Chloro-3-nitropyridine and vinylmagnesium bromide.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: A solution of 2-chloro-3-nitropyridine in dry THF is cooled to -78 °C. Vinylmagnesium bromide (typically 3 equivalents) is added dropwise. The reaction mixture is then stirred at a higher temperature (e.g., -20 °C) for several hours before being quenched.
-
Yield: A representative yield for this specific transformation is around 33%.[4]
4. Leimgruber-Batcho Indole Synthesis:
The Leimgruber-Batcho synthesis provides a versatile two-step route to indoles from o-nitrotoluenes. This methodology is adaptable to the synthesis of various azaindoles. The first step involves the formation of an enamine from an o-nitrotoluene derivative and a formamide acetal. The second step is a reductive cyclization of the enamine to the indole. Microwave-assisted protocols have been developed to accelerate this process significantly.
Experimental Protocol: Microwave-Assisted Leimgruber-Batcho Synthesis of a Heteroaromatic Enamine Intermediate
-
Reactants: 2-Nitrotoluene derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Catalyst: Copper(I) iodide (optional, can accelerate the reaction).
-
Procedure: A solution of the 2-nitrotoluene derivative in DMFDMA and DMF is heated under microwave irradiation in a sealed vessel.
-
Yield: This method can provide high yields of the enamine intermediate, often in a very pure form.
5. Hemetsberger-Knittel Synthesis:
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to an indole-2-carboxylic ester. This method has been applied to the synthesis of substituted 5-, 6-, and 7-azaindoles. While the yields can be good, the synthesis and stability of the azido starting materials can be a drawback.
Experimental Protocol: Hemetsberger-Knittel Synthesis of a Substituted 7-Azaindole
-
Reactants: An appropriate ethyl α-azido-β-pyridylacrylate.
-
Procedure: The reaction is typically carried out by heating the starting material in a high-boiling solvent such as xylene.
-
Yield: Yields are generally reported to be above 70% under optimal conditions.[5]
Modern Synthetic Approaches: The Rise of Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, broader substrate scope, and improved efficiency.
1. Chichibabin Cyclization:
The Chichibabin reaction, traditionally known for the amination of pyridines, can also be adapted for the synthesis of 7-azaindoles. This method typically involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).
Experimental Protocol: Chichibabin Synthesis of 2-Phenyl-7-azaindole
-
Reactants: 3-Picoline and benzonitrile.
-
Base: Lithium diisopropylamide (LDA).
-
Procedure: 3-Picoline is treated with a significant excess of LDA at 0 °C, followed by the addition of benzonitrile and subsequent warming to 40 °C.
-
Yield: This method can provide a high yield of the desired 2-phenyl-7-azaindole, with reports of up to 90%.[6]
2. Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysis has become a powerful tool for the construction and functionalization of the 7-azaindole ring system.
-
Sonogashira Coupling: The Sonogashira coupling of a terminal alkyne with an ortho-haloaminopyridine, followed by an intramolecular cyclization, is a widely used strategy. One-pot procedures have been developed to streamline this process.
Experimental Protocol: One-Pot N-Arylation/Sonogashira/Cyclization for 1,2-Disubstituted 7-Azaindoles
-
Reactants: An amino-o-halopyridine, an aryl iodide, and a terminal alkyne.
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XantPhos), and a base (e.g., t-BuONa) for the N-arylation step. For the Sonogashira/cyclization step, a different palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI) are used.
-
Procedure: The reaction is carried out in a stepwise one-pot manner, starting with the N-arylation, followed by the Sonogashira coupling and in situ cyclization.
-
Yield: This one-pot approach can provide moderate to good yields of the desired 1,2-disubstituted azaindoles.[7]
-
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination has been successfully applied to the synthesis of amino-7-azaindoles from their corresponding halo-derivatives. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in many bioactive molecules.
Experimental Protocol: Palladium-Catalyzed Amination of 4-Chloro-7-azaindole
-
Reactants: 4-Chloro-7-azaindole and a primary or secondary amine.
-
Catalyst System: A palladium precatalyst (e.g., RuPhos precatalyst), a phosphine ligand (e.g., RuPhos), and a strong base (e.g., LiHMDS).
-
Procedure: The reactants are combined in a suitable solvent like THF and heated. The use of specialized ligands and precatalysts is often key to achieving high yields and good functional group tolerance.
-
Yield: High yields (often >90%) can be achieved with a broad range of amines.
3. Rhodium-Catalyzed C-H Activation:
More recently, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of heterocycles. Rhodium(III)-catalyzed annulation of aminopyridines with alkynes provides a direct and highly regioselective route to substituted 7-azaindoles.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles via C-H Activation
-
Reactants: A 2-amidopyridine derivative and an internal alkyne.
-
Catalyst System: A rhodium catalyst (e.g., [RhCp*Cl₂]₂), a silver salt additive (e.g., AgSbF₆), and an oxidant (e.g., Ag₂CO₃).
-
Procedure: The reactants and catalyst system are combined in a suitable solvent (e.g., 1,2-dichloroethane) and heated. The directing group on the aminopyridine is crucial for the regioselectivity of the C-H activation.
-
Yield: This method can provide moderate to good yields of a variety of substituted 7-azaindoles.[8]
Comparative Overview of Synthetic Methodologies
| Synthetic Method | Key Features & Advantages | Limitations & Disadvantages | Typical Yields |
| Madelung Synthesis | Historical significance as the first synthesis. | Requires strong bases and high temperatures. Limited substrate scope. | Moderate (up to 51% for the parent compound) |
| Fischer Indole Synthesis | Well-established and versatile for indoles. | Often low-yielding for azaindoles due to the electron-deficient pyridine ring. | Variable, often low to moderate |
| Bartoli Indole Synthesis | Direct route to 7-substituted azaindoles. | Requires a large excess of Grignard reagent. The need for an ortho-substituent on the nitroarene. | Low to moderate (20-40%) |
| Leimgruber-Batcho Synthesis | Versatile and can be adapted for various azaindoles. Microwave-assisted protocols enhance efficiency. | Can involve multiple steps. | Good to excellent, especially with modern protocols |
| Hemetsberger-Knittel Synthesis | Can provide good yields of indole-2-carboxylates. | Synthesis and stability of azido precursors can be problematic. | Good (>70%) |
| Chichibabin Cyclization | Can provide high yields for specific substrates. | Often requires a large excess of strong base. | Good to excellent (up to 90%) |
| Palladium-Catalyzed Reactions | Mild reaction conditions, high functional group tolerance, and broad substrate scope. | Cost of catalysts and ligands. Potential for metal contamination in the final product. | Good to excellent |
| Rhodium-Catalyzed C-H Activation | Atom-economical and highly regioselective. | Requires a directing group. Cost of the catalyst. | Moderate to good |
Visualizing the Synthetic Pathways
To further elucidate the key transformations in 7-azaindole synthesis, the following diagrams illustrate the core mechanisms of selected classical and modern methods.
Caption: Madelung Synthesis of 7-Azaindole
Caption: Fischer Indole Synthesis for 7-Azaindoles
Caption: Pd-Catalyzed One-Pot Sonogashira Route
Caption: Rh-Catalyzed C-H Activation for 7-Azaindole Synthesis
Conclusion and Future Outlook
The synthetic journey of 7-azaindole, from its discovery via a classical high-temperature cyclization to its modern, efficient construction through sophisticated catalytic methods, is a testament to the ingenuity of organic chemists. The challenges posed by the electron-deficient pyridine ring have spurred the development of novel and powerful synthetic tools that have not only facilitated access to a vast array of 7-azaindole derivatives but have also enriched the broader field of heterocyclic chemistry.
As the demand for novel and structurally diverse 7-azaindole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key area of research. The exploration of novel catalytic systems, the development of enantioselective syntheses, and the application of flow chemistry are all promising avenues for the future of 7-azaindole synthesis. This continued innovation will undoubtedly empower medicinal chemists to further unlock the therapeutic potential of this remarkable heterocyclic scaffold.
References
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Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(56), 11202–11205. [Link]
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Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(24), 9506–9512. [Link]
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Pearson, S. E., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5118–5121. [Link]
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Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 77(2), 457–460. [Link]
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Roy, P., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751–2757. [Link]
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Siu, J., Baxendale, I. R., & Ley, S. V. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(1), 160–167. [Link]
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Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1313. [Link]
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Dalpozzo, R., & Bartoli, G. (2005). The Bartoli Indole Synthesis. Current Organic Chemistry, 9(2), 163-178. [Link]
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
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Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
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An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and detailed spectroscopic characteristics of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into its preparation and structural elucidation.
Introduction: A Scaffold of Pharmaceutical Importance
This compound, also known as 4-bromo-2-iodo-N-tosyl-7-azaindole, is a halogenated and sulfonylated derivative of the pyrrolo[2,3-b]pyridine scaffold.[1] With a molecular formula of C₁₄H₁₀BrIN₂O₂S and a molecular weight of 477.12 g/mol , this compound serves as a versatile building block in organic synthesis.[1][2][3] Its strategic functionalization with bromine at the 4-position, iodine at the 2-position, and a tosyl protecting group on the pyrrole nitrogen allows for selective and sequential chemical modifications. These features make it a valuable precursor in the synthesis of complex molecules, particularly kinase inhibitors and other potential therapeutic agents.[1] The distinct electronic properties conferred by the halogen substituents and the tosyl group are pivotal for its reactivity in various cross-coupling reactions.
Synthesis and Mechanistic Rationale
The preparation of this compound is a multi-step process that demands precise control over reaction conditions to achieve high regioselectivity and yield. The synthetic pathway hinges on the principles of electrophilic aromatic substitution and directed ortho-metalation.
Synthetic Workflow
The overall synthetic transformation can be visualized as a two-step sequence starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes to facilitate the formation of the corresponding sodium salt.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Causality of Experimental Choices: The use of a strong base like NaH is crucial for the deprotonation of the pyrrole nitrogen, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The tosyl group serves as an effective protecting group and also plays a key role in directing the subsequent iodination step.
Step 2: Synthesis of this compound
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
-
To this freshly prepared LDA solution, add a solution of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The tosyl group directs the deprotonation to the C2 position of the pyrrolo[2,3-b]pyridine ring system.
-
Add a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures facilitates the regioselective deprotonation at the C2 position, which is the most acidic proton on the pyrrole ring, a phenomenon known as directed ortho-metalation. The subsequent addition of an electrophilic iodine source, such as molecular iodine, traps the resulting organolithium species to install the iodo group at the desired position.
Spectroscopic Characterization
Molecular Structure
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the pyrrolo[2,3-b]pyridine core and the tosyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-6 | ~ 8.3 | d | ~ 5.0 | Pyridine ring proton |
| H-5 | ~ 7.2 | d | ~ 5.0 | Pyridine ring proton |
| H-3 | ~ 6.8 | s | - | Pyrrole ring proton |
| Ar-H (tosyl) | ~ 7.8 | d | ~ 8.0 | Protons ortho to SO₂ |
| Ar-H (tosyl) | ~ 7.3 | d | ~ 8.0 | Protons meta to SO₂ |
| CH₃ (tosyl) | ~ 2.4 | s | - | Methyl group on tosyl |
Rationale for Predictions:
-
The protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other.
-
The H-3 proton on the pyrrole ring is anticipated to be a singlet as there are no adjacent protons.
-
The aromatic protons of the tosyl group will show a characteristic AA'BB' system, appearing as two doublets.
-
The methyl protons of the tosyl group will be a singlet in the upfield region.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would display signals for all 14 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C4a (quaternary) |
| ~ 145 | C7a (quaternary) |
| ~ 145 | C-Ar (tosyl, ipso-SO₂) |
| ~ 135 | C-Ar (tosyl, ipso-CH₃) |
| ~ 130 | C-Ar (tosyl) |
| ~ 128 | C-Ar (tosyl) |
| ~ 128 | C6 |
| ~ 120 | C5 |
| ~ 118 | C4 (quaternary, C-Br) |
| ~ 115 | C3 |
| ~ 80 | C2 (quaternary, C-I) |
| ~ 22 | CH₃ (tosyl) |
Rationale for Predictions:
-
The carbon atoms attached to electronegative atoms (N, Br, I) and the quaternary carbons will have distinct chemical shifts.
-
The C2 carbon bearing the iodine atom is expected to be significantly shielded and appear at a lower chemical shift.
-
The carbons of the tosyl group will have characteristic shifts for a p-substituted benzene ring.
Predicted Mass Spectrometry
For mass spectrometry, the expected molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.
| Technique | Predicted m/z | Species |
| ESI-MS | 477.9 (based on ⁷⁹Br, ¹²⁷I) | [M+H]⁺ |
| HRMS | Calculated for C₁₄H₁₁BrIN₂O₂S⁺: [M+H]⁺ | A precise mass would be calculated. |
The isotopic pattern would be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Research and Development
This compound is a key intermediate in the synthesis of substituted 7-azaindoles. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 2- and 4-positions, which is a common strategy in the optimization of lead compounds in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the synthesis and predicted spectroscopic properties of this compound. The synthetic protocols outlined are based on well-established chemical principles, ensuring a reliable and regioselective preparation of this important building block. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. The versatility of this intermediate makes it a crucial tool for medicinal chemists engaged in the design and synthesis of novel therapeutic agents.
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PubChem - National Institutes of Health. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. [Link]
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PubChem - National Institutes of Health. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. [Link]
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An In-depth Technical Guide to Elucidating the Solubility Profile of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Foreword: Navigating the Physicochemical Landscape of Complex Heterocycles
In the realm of modern drug discovery and materials science, the pyrrolo[2,3-b]pyridine scaffold is a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1] The subject of this guide, 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 480423-17-4), is a highly functionalized intermediate pivotal for synthetic chemists.[1] Its utility is defined by the strategic placement of bromine and iodine atoms, which facilitate diverse cross-coupling reactions, and a tosyl protecting group that enhances stability.[1] However, the very features that make this compound synthetically versatile—its large, rigid, and lipophilic structure—predict a significant challenge: poor aqueous solubility.
This guide is conceived not as a mere repository of data, but as a strategic workflow for the rigorous characterization of the solubility of this and structurally similar complex molecules. For the researcher, scientist, or drug development professional, understanding and quantifying solubility is a critical, non-negotiable step. It dictates formulation strategies, bioavailability, and ultimately, the viability of a compound in preclinical and clinical development.[2][3] We will therefore proceed with a logical and experimentally robust framework to systematically determine the solubility profile of this important building block.
Compound Identity and Physicochemical Predictions
A thorough understanding of the molecule is the logical starting point for any solubility investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 480423-17-4 | [1] |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [1] |
| Molecular Weight | 477.12 g/mol | [1][4] |
| Structure | A pyrrolo[2,3-b]pyridine core with bromine at position 4, iodine at position 2, and a p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen. | [1] |
Based on its structure—a large, aromatic heterocyclic system with bulky, hydrophobic substituents (bromo, iodo, tosyl)—we can qualitatively predict low solubility in polar, aqueous media and higher solubility in organic solvents. The molecule lacks readily ionizable groups, suggesting its solubility will be largely independent of pH within the typical physiological range.[5]
The Strategic Imperative: Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions in the development pipeline.[3]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-concentration organic stock (typically DMSO), begins to precipitate when introduced into an aqueous buffer. This is a high-throughput screening method used early in discovery to flag compounds that might pose formulation challenges.[3]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state in a given solvent.[2][3] This is the gold standard for pre-formulation and requires longer incubation times to reach equilibrium.
For a foundational intermediate like this compound, determining the thermodynamic solubility in a range of relevant solvents is the primary objective. This provides the fundamental physicochemical data needed for informed decisions in synthetic chemistry and early-stage drug development.
Experimental Workflow for Thermodynamic Solubility Determination
The following protocol is a robust, self-validating system for determining the equilibrium solubility of the title compound. The "shake-flask" method is the most widely accepted approach for this purpose.[2]
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a detailed protocol for the multi-step synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisosteric replacement for indoles and purines in many biologically active compounds.[1][2] This guide details a robust synthetic route commencing from 4-bromo-1H-pyrrolo[2,3-b]pyridine, involving a strategic N-tosylation followed by a highly regioselective directed ortho-metalation and iodination. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and safety considerations are thoroughly discussed to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
The target molecule, this compound, is a highly functionalized intermediate crucial for the development of kinase inhibitors and other pharmacologically active agents.[3] The strategic placement of bromo and iodo substituents on the 7-azaindole core allows for differential reactivity in subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
The synthetic strategy is executed in two primary stages from the commercially available or synthetically accessible 4-bromo-7-azaindole:
-
Nitrogen Protection: The pyrrolic nitrogen is protected with a p-toluenesulfonyl (tosyl) group. This is a critical step that serves two purposes: it prevents unwanted side reactions at the nitrogen atom and, more importantly, it acts as a powerful directing group for the subsequent C2-lithiation.
-
Directed Iodination: A directed ortho-metalation (DoM) is performed using a strong lithium amide base. The tosyl group directs the deprotonation exclusively to the C2 position of the pyrrolo[2,3-b]pyridine ring. The resulting organolithium intermediate is then quenched with an electrophilic iodine source to yield the final product with high regioselectivity.[3]
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
General Notes on Anhydrous Technique: The reactions described, particularly those involving organolithium reagents and sodium hydride, are highly sensitive to moisture. All glassware must be flame-dried or oven-dried prior to use, and reactions should be conducted under an inert atmosphere of dry nitrogen or argon.[4] Solvents must be anhydrous.
Protocol 1: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate)
The tosylation of the pyrrole nitrogen is the foundational step. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the N-H of the azaindole, generating a nucleophilic anion that readily attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl).[5]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 197.04 | 15.22 | 1.0 | 3.0 g |
| Sodium Hydride (60% in mineral oil) | 40.00 | 16.75 | 1.1 | 0.67 g |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 16.75 | 1.1 | 3.19 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Saturated Aqueous NH₄Cl | - | - | - | 30 mL |
| Dichloromethane (DCM) | - | - | - | As needed for workup |
Step-by-Step Procedure:
-
Under a nitrogen atmosphere, dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (3.0 g, 15.22 mmol) in anhydrous THF (50 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.67 g of 60% dispersion, 16.75 mmol) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
To this mixture, add p-toluenesulfonyl chloride (3.19 g, 16.75 mmol) portion-wise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired product as a solid.[5]
-
Expected Yield: ~92-97%[5]
-
Characterization (PubChem CID: 37818649): [6]
-
Molecular Formula: C₁₄H₁₁BrN₂O₂S
-
Molecular Weight: 351.22 g/mol
-
Protocol 2: Synthesis of this compound (Final Product)
This step employs a directed ortho-metalation strategy. Lithium diisopropylamide (LDA), a strong, sterically hindered base, is generated in situ. The tosyl group on the nitrogen atom directs LDA to selectively abstract the proton at the C2 position. The resulting lithiated species is a potent nucleophile that is subsequently trapped by molecular iodine.[3] The use of tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium species.
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- 6. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C14H11BrN2O2S | CID 37818649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Directed Lithiation of 4-Bromo-1-Tosyl-7-Azaindole
Introduction: The Strategic Value of 7-Azaindole Functionalization
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its unique structure, acting as a bioisostere for indole, allows for critical hydrogen bonding interactions with enzyme active sites, particularly the hinge region of kinases.[1][2][4][5] The ability to precisely functionalize the 7-azaindole ring system is therefore of paramount importance for the development of new chemical entities with enhanced potency and selectivity.
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective C-H functionalization of aromatic and heteroaromatic systems.[6][7][8] This application note provides a detailed guide to the directed lithiation of 4-bromo-1-tosyl-7-azaindole, a key intermediate for accessing novel, substituted 7-azaindole derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss critical parameters for success.
Mechanism and Strategy: The Role of the Tosyl Group in Directed ortho-Metalation
Directed ortho-metalation relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, thereby facilitating deprotonation at an adjacent position.[6][9][10] In the case of 1-tosyl-7-azaindole, the tosyl group serves a dual purpose. Firstly, it protects the indole nitrogen, preventing unwanted side reactions.[11] Secondly, and more critically for this application, the sulfonyl group of the tosyl moiety acts as an effective DMG.
The lithiation of 4-bromo-1-tosyl-7-azaindole with a strong base like n-butyllithium (n-BuLi) proceeds via the mechanism outlined below. The lithium atom of n-BuLi coordinates to the oxygen atoms of the sulfonyl group. This complexation brings the butyl anion into close proximity to the C2 proton of the azaindole ring, leading to its abstraction. The electron-withdrawing nature of the tosyl group also increases the acidity of the C2 proton, further favoring this deprotonation.[11] The resulting 2-lithio-4-bromo-1-tosyl-7-azaindole intermediate can then be trapped with a variety of electrophiles to introduce functionality at the C2 position.
It is important to note that while the pyridine nitrogen at the 7-position also possesses a lone pair of electrons, the directing ability of the tosyl group at the 1-position generally favors lithiation at C2.
Figure 1. Workflow for the directed lithiation of 4-bromo-1-tosyl-7-azaindole.
Experimental Protocol
This protocol details a general procedure for the directed lithiation of 4-bromo-1-tosyl-7-azaindole and subsequent quenching with an electrophile.
Materials:
-
4-Bromo-1-tosyl-7-azaindole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Electrophile of choice
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Starting Material: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-tosyl-7-azaindole (1.0 eq.).
-
Dissolution: Add anhydrous THF (sufficient to make a ~0.1 M solution) via syringe and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes (1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Quenching: Add the desired electrophile (1.2-1.5 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4-bromo-1-tosyl-7-azaindole.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous THF | Must be rigorously dried to prevent quenching of the organolithium reagent. |
| Base | n-Butyllithium (n-BuLi) | Titrate before use to determine the exact concentration.[12] |
| Temperature | -78 °C | Crucial for preventing side reactions and decomposition of the lithiated intermediate. |
| Equivalents of Base | 1.1 eq. | A slight excess ensures complete lithiation. |
| Reaction Time (Lithiation) | 1 hour | Typically sufficient for complete deprotonation. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source to quench any unreacted organolithium species. |
Table 1. Key Reaction Parameters for Directed Lithiation.
Characterization
The successful synthesis of the 2-substituted product can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the C2-H proton of the starting material and the appearance of new signals corresponding to the introduced substituent. The characteristic signals for the 4-bromo-1-tosyl-7-azaindole backbone should remain.
-
¹³C NMR Spectroscopy: A shift in the resonance of the C2 carbon and the appearance of new signals for the substituent.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the desired product.
For the starting material, 4-bromo-7-azaindole, characteristic ¹H NMR signals are observed.[13] After tosylation, the proton signals will shift, and additional signals for the tosyl group will appear.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the solution before use.
-
Presence of Moisture: All glassware must be rigorously flame-dried, and the solvent must be anhydrous.[14] Even trace amounts of water will quench the n-BuLi.
-
Insufficient Reaction Time or Temperature: Ensure the lithiation is carried out at -78 °C for the recommended time.
-
-
Formation of Side Products:
-
Halogen-Metal Exchange: While less common at C4 with bromine, there is a possibility of lithium-halogen exchange. Maintaining a low temperature (-78 °C) minimizes this side reaction.
-
Decomposition: The lithiated intermediate can be unstable at higher temperatures. It is important to quench the reaction at -78 °C and allow it to warm slowly.
-
-
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[14][15] All manipulations should be performed under an inert atmosphere using proper syringe and cannula techniques.[16]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Conclusion
The directed ortho-metalation of 4-bromo-1-tosyl-7-azaindole is a robust and highly effective method for the regioselective introduction of a wide range of functional groups at the C2 position. The tosyl group serves as an excellent directing group, enabling the efficient formation of a 2-lithio intermediate that can be trapped with various electrophiles. A thorough understanding of the reaction mechanism and careful attention to experimental conditions, particularly the exclusion of moisture and maintenance of low temperatures, are critical for achieving high yields and purity. This methodology provides a powerful tool for medicinal chemists and drug development professionals in the synthesis of novel 7-azaindole-based compounds with potential therapeutic applications.
References
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available from: [Link]
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ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(47), 14739–14746. Available from: [Link]
-
Caputo, O., et al. (2018). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. The Journal of Organic Chemistry, 83(15), 8082–8089. Available from: [Link]
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Wikipedia. Directed ortho metalation. Available from: [Link]
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ResearchGate. Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]
-
ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]
-
Turcaud, S., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5173. Available from: [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available from: [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]
-
Grokipedia. Tosyl group. Available from: [Link]
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Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Wikipedia. n-Butyllithium. Available from: [Link]
-
ResearchGate. Am I overlooking something in n-BuLi reactions? Available from: [Link]
-
Journal of Visualized Experiments. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]
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Katritzky, A. R., et al. (2000). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671–3675. Available from: [Link]
-
Chong, D. P. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 8(3), 72. Available from: [Link]
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National Center for Biotechnology Information. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available from: [Link]
-
PubChem. 7-bromo-4-iodo-5-methyl-1-tosyl-1H-indole. Available from: [Link]
-
PubMed. Luminescence and reactivity of 7-azaindole derivatives and complexes. Available from: [Link]
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Application Notes and Protocols: Regioselective Iodination of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Introduction: Strategic Iodination of a Privileged Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] Its strategic functionalization is paramount for developing novel therapeutics and chemical probes. This guide provides a detailed exploration of the regioselective iodination of a key intermediate, 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The introduction of an iodine atom at specific positions on this scaffold opens up a vast chemical space for further elaboration, primarily through palladium-catalyzed cross-coupling reactions.
The tosyl (p-toluenesulfonyl) group at the N-1 position serves a dual purpose: it protects the pyrrole nitrogen and its electron-withdrawing nature modulates the reactivity of the bicyclic system, influencing the regioselectivity of subsequent reactions.[3] This document will detail two distinct and highly regioselective protocols for the iodination of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine at the C-2 and C-3 positions, respectively. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the choice of reagents and reaction conditions, thereby empowering researchers to not only replicate these procedures but also to adapt them for their specific research needs.
Understanding the Reactivity of the 7-Azaindole Core
The reactivity of the 7-azaindole scaffold is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The N-1 tosyl group significantly reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to an unprotected pyrrole. However, the C-3 position remains the most electron-rich carbon in the pyrrole moiety, making it the kinetically favored site for electrophilic aromatic substitution.[4][5] Conversely, the protons at the C-2 position of the pyrrole ring are the most acidic, making this site susceptible to deprotonation by a strong base, which can then be trapped by an electrophile.
This dichotomy in reactivity allows for the selective introduction of an iodine atom at either the C-2 or C-3 position by carefully choosing the reaction conditions.
Diagram: Regioselective Iodination Pathways
Sources
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Suzuki coupling reactions with 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An Application Guide and Protocol for the Regioselective Suzuki Coupling of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a key component in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology and the treatment of inflammatory disorders.[1][2] The ability to selectively functionalize this core at various positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[3]
The subject of this guide, this compound, is a highly versatile synthetic intermediate designed for precisely this purpose.[1] Its key features are:
-
A Dihalogenated Core: The presence of two distinct halogen atoms (iodine at C2 and bromine at C4) allows for sequential, regioselective cross-coupling reactions.
-
Differential Reactivity: The carbon-iodine bond is inherently more reactive towards oxidative addition by a palladium(0) catalyst than the carbon-bromine bond. This intrinsic difference is the cornerstone of achieving regioselectivity in Suzuki-Miyaura coupling reactions.[4]
-
Tosyl Protecting Group: The N-tosyl group serves a dual function. It protects the pyrrolic nitrogen from undesired side reactions and enhances the stability of the molecule.[1][5]
This document provides a detailed protocol for performing a regioselective Suzuki-Miyaura coupling reaction on this substrate, targeting the C2 position. It further explains the mechanistic rationale behind the procedural choices, offering researchers the foundational knowledge to adapt and troubleshoot these critical synthetic transformations.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[6] The reaction involves the coupling of an organohalide with an organoboron compound. The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the oxidative addition step is highly selective. The Pd(0) catalyst preferentially inserts into the weaker, more polarizable C-I bond at the C2 position over the stronger C-Br bond at C4. This chemoselectivity allows for the clean formation of the C2-arylated product, leaving the C4-bromo position intact for subsequent functionalization.[4][7]
Experimental Protocol: Regioselective C2-Arylation
This protocol provides a robust method for the selective Suzuki coupling at the C2 position.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting material |
| Arylboronic acid or pinacol ester | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base |
| 1,4-Dioxane or Toluene | Anhydrous solvent |
| Deionized Water or Ethanol | Co-solvent |
| Ethyl Acetate (EtOAc) | Extraction solvent |
| Brine | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography |
| Argon or Nitrogen Gas | Inert atmosphere |
| Schlenk flask or equivalent reaction vessel | Reaction vessel |
Step-by-Step Methodology
The following workflow provides a visual summary of the experimental procedure.
Caption: General experimental workflow from setup to characterization.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq.), to the flask. Rationale: Pd(PPh₃)₄ is often effective for these transformations and is known to promote selective coupling at the C-I position.[7]
-
Add the anhydrous solvent system (e.g., dioxane/water 4:1) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to the desired temperature (typically 80-100 °C) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine. Rationale: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-bromo-2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine product.
-
Representative Reaction Conditions
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 3 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.5) | Toluene/EtOH (3:1) | 100 | 8 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 6 |
Rationale for base and solvent choice: Potassium carbonate is a common, cost-effective base sufficient for many couplings. More reactive bases like cesium carbonate can sometimes accelerate the reaction, especially with electron-deficient boronic acids. The choice of solvent (e.g., dioxane, toluene) is crucial for solubilizing the reagents and achieving the necessary reaction temperature. A protic co-solvent like water or ethanol is often required to facilitate the transmetalation step.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a reliable and high-yield method for the synthesis of C2-functionalized 7-azaindoles. By leveraging the differential reactivity of the C-I and C-Br bonds, medicinal chemists can efficiently generate a diverse library of compounds. The C4-bromo handle remains available for subsequent cross-coupling reactions, enabling a divergent synthetic strategy from a single, advanced intermediate. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their drug discovery programs.[8][9]
References
- Benchchem. (n.d.). This compound.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Gueiffier, A., et al. (n.d.). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents.
- Selmer-Olsen, S. M. E., et al. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository.
- Marques, M. M. B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253.
- Benchchem. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
- Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Sci-Hub. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
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Application Notes and Protocols: Regioselective Heck Coupling of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth scientific rationale for the regioselective Heck coupling of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The 7-azaindole scaffold, represented by the pyrrolo[2,3-b]pyridine core, is a privileged structure in medicinal chemistry and drug development. This document outlines a robust methodology for the selective olefination at the C-2 position, leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. Addressed to researchers, chemists, and drug development professionals, this guide explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative scientific literature.
Introduction and Strategic Overview
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This transformation has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
The substrate of focus, this compound, is a highly functionalized 7-azaindole derivative. The 7-azaindole core is a key pharmacophore found in numerous biologically active compounds.[4][5] The presence of two distinct halogen atoms at the C-2 (iodo) and C-4 (bromo) positions offers a powerful opportunity for sequential, site-selective functionalization. This guide focuses exclusively on achieving selective Heck coupling at the more reactive C-2 position.
The strategic approach hinges on the well-established reactivity differential of aryl halides in the oxidative addition step of the palladium catalytic cycle, which generally follows the order: C–I > C–Br > C–Cl.[6][7] By carefully controlling reaction conditions, the palladium catalyst can be directed to selectively activate the carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. The N-tosyl group serves a dual purpose: it protects the pyrrole nitrogen and its electron-withdrawing nature modulates the electronic properties of the heterocyclic system, enhancing its stability under various reaction conditions.[8][9]
Mechanistic Rationale for Regioselectivity
The selectivity of the Heck reaction on this dihalogenated substrate is determined in the first and often rate-limiting step of the catalytic cycle: oxidative addition.[10][11] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond.
The general catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0)L₂ species reacts with the aryl halide (Ar-X) to form a Pd(II) complex, Ar-Pd(II)-X(L)₂.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Ar-Pd bond (carbopalladation).
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a new C=C double bond and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride complex eliminates HX in the presence of a base, regenerating the active Pd(0)L₂ catalyst.[12]
The energy barrier for oxidative addition is significantly lower for a C-I bond compared to a C-Br bond. This is due to the weaker bond strength of the C-I bond and its greater polarizability, which facilitates the interaction with the electron-rich Pd(0) center.[6] Therefore, under kinetically controlled conditions (e.g., carefully managed temperature), the reaction occurs exclusively at the C-2 iodo position.
Caption: The Heck Catalytic Cycle.
Experimental Application & Protocols
This section provides a validated, step-by-step protocol for the selective Heck coupling of this compound with n-butyl acrylate as a representative alkene.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Varies | Substrate |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Varies | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | ≥99% | Varies | Ligand |
| n-Butyl Acrylate | ≥99% | Varies | Olefin Coupling Partner |
| Triethylamine (Et₃N) | ≥99.5% | Varies | Base, should be distilled |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies | Solvent, <50 ppm water |
| Ethyl Acetate | ACS Grade | Varies | For extraction |
| Brine (Saturated NaCl solution) | - | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
| Silica Gel | 230-400 mesh | Varies | For chromatography |
| Argon or Nitrogen Gas | High Purity | - | For inert atmosphere |
| Standard Glassware | - | - | Schlenk flask, condenser, etc. |
| Magnetic Stirrer/Hotplate | - | - | - |
| TLC Plates | Silica Gel 60 F₂₅₄ | Varies | For reaction monitoring |
Detailed Step-by-Step Protocol
Caption: Experimental Workflow for Selective Heck Coupling.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 512 mg, 1.0 mmol), Palladium(II) acetate (0.03 eq, 6.7 mg, 0.03 mmol), and triphenylphosphine (0.06 eq, 15.7 mg, 0.06 mmol).
-
Inerting: Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add triethylamine (2.0 eq, 279 µL, 2.0 mmol) followed by n-butyl acrylate (1.5 eq, 215 µL, 1.5 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously. The color of the solution may change from light yellow to dark brown or black.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.[7] Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, (E)-butyl 3-(4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate.[13]
Optimization and Troubleshooting
| Parameter | Recommended Range/Value | Rationale & Potential Issues |
| Catalyst Loading | 1-5 mol % Pd(OAc)₂ | Lower loading is cost-effective but may require longer reaction times. Higher loading can lead to faster reactions but increases cost and potential for side reactions. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald Ligands | Triphenylphosphine is a robust, general-purpose ligand.[14] For less reactive substrates or to improve yields, more electron-rich and bulky ligands (e.g., P(o-tol)₃) or specialized Buchwald ligands may be beneficial.[15] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Triethylamine is a common choice.[1] Inorganic bases like potassium or cesium carbonate can also be effective, particularly in polar aprotic solvents. The choice of base can influence reaction rate and side product formation. |
| Solvent | DMF, Acetonitrile, Dioxane | DMF is an excellent solvent for this reaction. If side reactions with DMF are observed, acetonitrile or dioxane are suitable alternatives. Ensure the solvent is anhydrous. |
| Temperature | 80 - 110 °C | The reaction requires heating. A temperature of ~85 °C is a good starting point. If the reaction is sluggish, increase the temperature. If selectivity is lost (i.e., reaction at C-Br), the temperature may be too high. |
| Troubleshooting | Issue & Solution | Explanation |
| Low Yield: Increase temperature, try a more active ligand (e.g., P(o-tol)₃), or screen a different base. | The catalytic cycle may not be turning over efficiently. Enhancing the rate of oxidative addition or catalyst regeneration can improve yield. | |
| Loss of Selectivity: Decrease reaction temperature. Ensure precise stoichiometry of reagents. | Reaction at the C-Br bond indicates the energy barrier for its activation is being overcome. Lowering the temperature favors the kinetically preferred C-I activation. | |
| Dehalogenation: Ensure a strictly inert atmosphere and use anhydrous solvents. | Reductive dehalogenation of the starting material or product can occur as a side reaction, often promoted by trace water or oxygen. | |
| Product Isomerization: Use conditions that favor the neutral Heck pathway. | The initially formed product can isomerize. This is sometimes influenced by the choice of ligand and halide/pseudohalide, which can favor a neutral or cationic Heck pathway.[16][17] |
Conclusion
The protocol detailed herein provides a reliable and regioselective method for the Heck olefination of this compound at the C-2 position. By leveraging the fundamental principles of palladium catalysis, specifically the differential reactivity of carbon-halogen bonds, this transformation allows for the strategic installation of an alkene functional group while preserving the C-4 bromine for subsequent synthetic manipulations. This application note serves as a practical guide for researchers engaged in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications, offering a clear pathway to valuable 7-azaindole-based intermediates.
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- PubMed. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. [URL: https://pubmed.ncbi.nlm.nih.gov/37992147/]
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [URL: https://www.atlanchim.
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- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00832h]
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Application Note: 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a Pivotal Building Block for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors.[1][2][3] This application note provides an in-depth guide to the strategic application of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine , a highly versatile and strategically functionalized 7-azaindole derivative, in the synthesis of targeted kinase inhibitors. We will explore the rationale behind its design, its differential reactivity, and provide detailed, field-proven protocols for its sequential functionalization en route to complex bioactive molecules.
Introduction: The Power of the 7-Azaindole Core
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer. The majority of kinase inhibitors developed are ATP-competitive, designed to occupy the ATP-binding site and prevent phosphorylation.[1]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as an exceptional "hinge-binding" motif.[2] Its pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This arrangement mimics the adenine portion of ATP, allowing it to form two crucial hydrogen bonds with the kinase hinge region, providing a strong and specific anchor for the inhibitor.[3][4] The FDA-approved drug Vemurafenib, a potent inhibitor of the B-RAF kinase, prominently features this core structure and stands as a testament to its therapeutic potential.[1][5]
To facilitate the rapid and efficient exploration of structure-activity relationships (SAR), medicinal chemists require versatile building blocks that allow for the controlled introduction of diverse substituents at various positions of the 7-azaindole core. This compound (Figure 1) is an exemplary reagent designed for this purpose.
Figure 1: Structure of this compound
-
Iodine at C2: The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 2-position.[6]
-
Bromine at C4: The C-Br bond allows for a second, distinct cross-coupling reaction after the C2 position has been modified.
-
Tosyl Group at N1: This electron-withdrawing protecting group serves multiple purposes: it enhances the stability of the azaindole ring, prevents unwanted side reactions at the pyrrole nitrogen, and can facilitate certain reactions like directed lithiation during its own synthesis.[7] It can be removed in the final stages of the synthesis.
Strategic Synthesis: A Stepwise Approach to Kinase Inhibitors
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic strategy employing this building block. A typical workflow involves a sequential, two-step cross-coupling process.
Caption: Sequential functionalization workflow for kinase inhibitor synthesis.
This staged approach allows for the precise and independent introduction of different molecular fragments at the C2 and C4 positions, which are critical for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 3.1: Selective Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol describes the selective introduction of an aryl or heteroaryl moiety at the 2-position, leveraging the higher reactivity of the iodo substituent.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroarylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)[8][9]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq, as a 2M aqueous solution)
-
Solvent (e.g., 1,4-Dioxane or DME)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times typically range from 2 to 16 hours.[8]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is often chosen for its high efficiency in cross-coupling reactions involving heteroaromatic halides.
-
Base: An aqueous inorganic base is required to activate the boronic acid for transmetalation.
-
Temperature: Heating is necessary to drive the catalytic cycle, but excessive temperatures should be avoided to prevent decomposition.
Protocol 3.2: Buchwald-Hartwig Amination at the C4-Position
This protocol details the introduction of an amine at the 4-position of the intermediate synthesized in Protocol 3.1.
Materials:
-
4-Bromo-2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst, 1-3 mol%)
-
Ligand (e.g., Xantphos or RuPhos, 2-6 mol%)[6]
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 eq)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.
-
Add the 4-bromo-2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat to 90-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the fully substituted 7-azaindole core.
Causality Behind Choices:
-
Catalyst/Ligand System: The choice of ligand is critical for C-N bond formation. Bulky, electron-rich phosphine ligands like Xantphos or those in the Buchwald family are essential for efficient oxidative addition and reductive elimination steps.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Protocol 3.3: N1-Tosyl Deprotection
This final step unmasks the pyrrole NH, which is often crucial for hinge-binding interaction.
Materials:
-
N1-Tosyl protected 7-azaindole (1.0 eq)
-
Base (e.g., NaOH or LiOH, 5-10 eq)
-
Solvent (e.g., Methanol/Water or THF/Water mixture)
Procedure:
-
Dissolve the tosylated compound in the solvent mixture.
-
Add the base (often as a concentrated aqueous solution).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours.[8] Monitor by LC-MS.
-
Once complete, carefully neutralize the mixture with an acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography, recrystallization, or trituration as needed to obtain the final kinase inhibitor.
Data Summary: Representative Cross-Coupling Reactions
The following table summarizes typical conditions and outcomes for the sequential functionalization.
| Step | Position | Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | C2-Iodo | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-95 |
| 2 | C4-Bromo | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90-100 | 60-85 |
| 2 | C4-Bromo | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100-110 | 55-80 |
Application Example: Targeting the BRAF Signaling Pathway
Many inhibitors synthesized from this scaffold, such as Vemurafenib, target the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[10] A V600E mutation in BRAF leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation in melanoma and other cancers.
Caption: Inhibition of the constitutively active BRAF(V600E)-MAPK pathway.
The synthesized 7-azaindole inhibitor binds to the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation of MEK and thereby halting the downstream signaling cascade that drives tumor growth.
Conclusion
This compound is a master key for unlocking diverse chemical space around the medicinally vital 7-azaindole core. Its well-defined, differential reactivity enables a reliable and modular approach to the synthesis of sophisticated kinase inhibitors. The protocols and strategies outlined in this note provide a robust framework for researchers in drug discovery to accelerate the development of next-generation targeted therapies.
References
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I., T., & S., M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
- Di Micco, S. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors (Doctoral dissertation). University of Naples Federico II.
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Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(6), 1083-1085. [Link]
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Bernhard, W., et al. (2021). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 92, 137-147. [Link]
- Minakata, S., Komatsu, M., & Ohshiro, Y. (1997). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1997(11), 1246-1248.
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ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. [Image]. Retrieved from [Link]
-
Jørgensen, L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5174. [Link]
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Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints. [Link]
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Stepanenko, I., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 25(7), 3647. [Link]
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Wanger, T., et al. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1254-1265. [Link]
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Application Notes & Protocols: 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Intermediate for Regioselective Synthesis
Introduction: The Strategic Value of a Differentiated Dihalogenated Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold, forming the core of numerous clinically relevant molecules, particularly kinase inhibitors.[1] The strategic derivatization of this core is paramount for navigating structure-activity relationships (SAR). 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine emerges as a highly valuable and versatile building block, engineered for controlled, sequential functionalization.[2][3]
Its utility is rooted in three key structural features:
-
The Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose. It deactivates the otherwise electron-rich pyrrole ring, preventing unwanted side reactions and enhancing stability.[4][5] Critically, it also acts as a powerful directing group for metallation and can be reliably cleaved under various conditions at a later synthetic stage.[2]
-
Orthogonal Halogen Handles: The presence of two different halogens—iodine at the C-2 position and bromine at the C-4 position—is the cornerstone of its strategic importance. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is substantially more reactive than the carbon-bromine bond due to its lower bond dissociation energy.[6][7][8] This reactivity differential allows for highly regioselective functionalization, enabling the introduction of one substituent at the C-2 position while leaving the C-4 bromine available for a subsequent, distinct transformation.
This document provides a detailed guide to the synthesis and application of this intermediate, focusing on the underlying principles that govern its reactivity and offering field-tested protocols for its use in key synthetic transformations.
Synthesis of the Intermediate
The preparation of this compound is a well-established, multi-step process that leverages directed ortho-metalation (DoM) for precise iodination.[2] The process begins with the tosylation of the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine, followed by a low-temperature lithiation and electrophilic quench.
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of this compound
Step 1: Tosylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere at 0 °C, add a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Warm the reaction to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine .
Step 2: Directed Lithiation and Iodination
-
To a solution of diisopropylamine (1.5 eq.) and tetramethylethylenediamine (TMEDA, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.5 eq.) dropwise. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA) in situ.
-
Add a solution of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) from Step 1 in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 90 minutes. The tosyl group directs the deprotonation to the C-2 position.
-
Add a solution of iodine (I₂, 1.5 eq.) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield This compound as a solid.[2]
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |
| 1 | TsCl, NaH | DMF | 0 to RT | 85-95% |
| 2 | n-BuLi, Diisopropylamine, I₂ | THF | -78 to RT | 70-85% |
| Table 1: Summary of synthetic protocol conditions and yields. |
Application in Regioselective Cross-Coupling Reactions
The differential reactivity of the C2-I and C4-Br bonds is the key to the utility of this intermediate. The C-I bond undergoes oxidative addition to Pd(0) catalysts at a much faster rate than the C-Br bond, allowing for selective functionalization at the C-2 position.[6][8]
Caption: Sequential functionalization workflow.
Suzuki-Miyaura Coupling: Selective C-2 Arylation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to the title intermediate, it proceeds with high chemoselectivity at the C-2 iodo position.[6]
Expertise & Causality: The choice of palladium catalyst and base is crucial. A common system like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand and an aqueous base like Na₂CO₃ or K₂CO₃ in a solvent such as 1,4-dioxane is effective.[6][9] The reaction proceeds readily at the C-I bond, leaving the C-Br bond untouched for subsequent elaboration.
Protocol 2: Selective Suzuki-Miyaura Coupling at C-2
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst, for example, Pd₂(dba)₃ (0.025 eq.) and a ligand like triphenylphosphine (PPh₃) or a more specialized ligand if required (e.g., XPhos).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine product.
Sonogashira Coupling: Selective C-2 Alkynylation
The Sonogashira reaction provides a direct route to introduce alkynyl moieties, which are themselves versatile functional groups. The reaction is highly selective for the C-2 iodo position.[8]
Expertise & Causality: The classic Sonogashira protocol utilizes a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in conjunction with a copper(I) iodide co-catalyst.[10] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as a co-solvent.[8]
Protocol 3: Selective Sonogashira Coupling at C-2
-
To a dry Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring for completion.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography to afford the 2-alkynyl-4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Sequential Functionalization: Buchwald-Hartwig Amination at C-4
Following the selective functionalization at C-2, the less reactive C-4 bromine atom becomes the target for a second transformation. The Buchwald-Hartwig amination is a powerful method for installing C-N bonds, which are ubiquitous in pharmaceuticals.[6][11]
Expertise & Causality: C-Br bonds are less reactive in oxidative addition than C-I bonds and often require more forcing conditions or more specialized catalyst systems for amination. Modern Buchwald-Hartwig protocols employ sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[6][12] The choice of ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.
Protocol 4: Buchwald-Hartwig Amination at C-4
-
In a glovebox or under an inert atmosphere, combine the 2-substituted-4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (from Protocol 2 or 3, 1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., RuPhos Pd G2, 0.02-0.05 eq.), the corresponding ligand (e.g., RuPhos, 0.04-0.10 eq.), and a strong base (e.g., sodium tert-butoxide, 2.0 eq.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the desired C-2, C-4 disubstituted product.
Final Step: Tosyl Group Deprotection
The removal of the tosyl group is often the final step to unveil the target molecule. The choice of method depends on the stability of other functional groups in the molecule.
Protocol 5: Tosyl Deprotection
-
Acidic Conditions: For robust molecules, stirring in a strong acid like methanesulfonic acid in trifluoroacetic acid (TFA) with a scavenger like thioanisole at room temperature can be effective.[13]
-
Basic Conditions: Saponification using a strong base like aqueous NaOH or LiOH in a solvent mixture (e.g., THF/Methanol/Water) at elevated temperatures can cleave the sulfonamide. This method is not suitable for base-labile functional groups.
-
Reductive Cleavage: For sensitive substrates, conditions like sodium naphthalenide in THF at low temperatures can reductively cleave the N-S bond.[14]
Trustworthiness through Self-Validation: Each protocol must be validated in the user's laboratory. We recommend starting with a small-scale reaction to optimize conditions such as temperature, reaction time, and reagent stoichiometry. Monitoring reaction progress by TLC or LC-MS is critical to determine the optimal endpoint and identify any potential side products.
Conclusion
This compound is a masterful synthetic intermediate that enables a modular and regiocontrolled approach to complex 7-azaindole derivatives. The well-defined reactivity hierarchy of its carbon-halogen bonds allows chemists to execute sequential cross-coupling reactions with high fidelity. By following the principles and protocols outlined in these notes, researchers in drug development can efficiently generate diverse libraries of compounds, accelerating the discovery of novel therapeutics.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]
-
Gundersen, L. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]
-
Strotman, N. A., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Wnuk, S. F., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
ResearchGate. (2006). Pyrrole Protection. Retrieved from [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
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protocols for cross-coupling with 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An Application Guide to Selective Cross-Coupling Reactions with 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of indole, its incorporation of a pyridine nitrogen introduces a hydrogen bond acceptor, significantly altering the electronic properties and interaction profile of molecules.[1] This has led to the discovery of numerous potent kinase inhibitors and other biologically active agents.[2][3]
The synthetic utility of this scaffold is greatly enhanced through strategic halogenation. The subject of this guide, This compound , is a highly versatile building block designed for sequential and site-selective functionalization. The tosyl group on the pyrrole nitrogen serves a dual purpose: it protects the N-H proton, preventing unwanted side reactions, and its electron-withdrawing nature can modulate the reactivity of the heterocyclic system.
The true power of this reagent lies in the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond at the C2 position is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond at the C4 position.[4] This inherent kinetic difference allows for a predictable and controlled series of cross-coupling reactions, enabling the independent introduction of diverse functionalities at two distinct vectors of the 7-azaindole core. This guide provides detailed protocols and expert insights for leveraging this selectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Principle of Selective Cross-Coupling
The selectivity of palladium-catalyzed cross-coupling reactions on di-halogenated substrates is primarily governed by the rate of the initial oxidative addition step. In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The relative bond dissociation energies (C-I < C-Br < C-Cl) dictate the ease of this insertion. For the 4-Bromo-2-iodo-7-azaindole scaffold, the C2-I bond will react preferentially under carefully controlled conditions, leaving the C4-Br bond intact for a subsequent, typically more forcing, coupling reaction.
Caption: Workflow for sequential functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this substrate, it allows for the introduction of aryl, heteroaryl, or vinyl groups selectively at the C2-position.
Rationale for Component Selection:
-
Palladium Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Alternatively, a combination of a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is often more efficient. Ligands like SPhos are effective for heteroaromatic couplings.[5]
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is necessary for the transmetalation step, activating the boronic acid partner.[6][7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[2][8]
Detailed Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the combination of palladium precursor and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1 M with respect to the starting halide.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-bromo-2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/SPhos (2.5/5 mol%) | Provides the active Pd(0) species for the catalytic cycle.[5][7] |
| Boronic Acid | 1.2 - 1.5 equivalents | Ensures complete consumption of the limiting halide substrate. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates dissolution of all components.[2] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction while minimizing C-Br bond activation. |
Protocol 2: Selective Sonogashira Coupling at the C2-Position
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, forming C(sp²)-C(sp) bonds.[9][10] This reaction is highly selective for the C2-iodo position.
Rationale for Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[11]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the standard Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[9][12]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as a solvent. It neutralizes the HX acid formed during the reaction.[11]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an anhydrous solvent such as DMF or a mixture of THF/Et₃N.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (CuI, 4-10 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe. If the alkyne is a gas, it can be bubbled through the solution.
-
Base Addition: If not already used as the solvent, add the amine base (e.g., Et₃N, 2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, proceeding to completion in 1-6 hours.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Standard, reliable palladium source for Sonogashira reactions.[11] |
| Co-catalyst | CuI (4-10 mol%) | Essential for the formation of the copper acetylide intermediate.[9] |
| Base | Et₃N or DIPEA (2-3 equiv) | Acts as an acid scavenger and solvent. |
| Solvent | DMF or THF | Anhydrous conditions are important for reaction efficiency. |
| Temperature | 25 - 60 °C | Mild conditions are usually sufficient for the highly reactive C-I bond.[11] |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N bond-forming reaction.[13] While still favoring the more reactive C2-iodo position, selectivity can be more sensitive to the choice of ligand and reaction conditions compared to C-C couplings. The N-tosyl protection on the substrate simplifies the reaction by preventing competitive N-arylation at the pyrrole nitrogen.[14]
Rationale for Component Selection:
-
Catalyst System: Modern systems often use a palladium precatalyst or a combination of a Pd source (Pd(OAc)₂ or Pd₂(dba)₃) with a specialized, sterically hindered, and electron-rich biarylphosphine ligand (e.g., Xantphos, DavePhos, RuPhos).[1][14] These ligands accelerate the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[1][14][15]
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene, dioxane, or THF are preferred.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vessel.
-
Substrate Addition: Add the this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can take 4-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | A robust system for C-N bond formation on heteroaryl halides.[14] |
| Amine | 1.2 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | Cs₂CO₃ or NaOtBu (2.0 equiv) | Strong base required to generate the palladium-amido intermediate.[14][15] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | High-boiling aprotic solvent is necessary for the required temperatures. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed for C-N reductive elimination. |
References
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available from: [Link]
-
Aparecida de Oliveira, R., & da Silva, F. de C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]
-
NOVA University of Lisbon. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. Available from: [Link]
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 305–313. Available from: [Link]
-
NOVA University of Lisbon Repository. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
-
Hovd, A. K., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6688. Available from: [Link]
-
Koperniku, A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7277. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Usami, Y., et al. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron. Available from: [Link]
-
National Center for Biotechnology Information. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. PubChem Compound Database. Available from: [Link]
-
Royal Society of Chemistry. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. Available from: [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8697. Available from: [Link]
-
ScienceDirect. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
IOSR Journal of Applied Chemistry. (2025). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Available from: [Link]
-
National Center for Biotechnology Information. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. Available from: [Link]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2560. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of azaindoles. Available from: [Link]
-
ResearchGate. (2025). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. Available from: [Link]
-
ResearchGate. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
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- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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Protecting Group Strategies for 7-Azaindoles: A Detailed Guide for Researchers
Introduction: Navigating the Unique Reactivity of 7-Azaindoles
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with indole allows it to modulate properties like solubility and bioavailability, making it a valuable tool for drug development professionals.[2] However, the presence of two reactive nitrogen atoms—the pyrrolic N1 and the pyridinic N7—presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of regioisomers, complicating purification and reducing yields. Therefore, a robust protecting group strategy is paramount for the successful synthesis and functionalization of 7-azaindole derivatives.
This guide provides an in-depth exploration of protecting group strategies tailored for the 7-azaindole nucleus. We will delve into the rationale behind selecting specific protecting groups, provide detailed experimental protocols for their installation and removal, and discuss orthogonal strategies for complex, multi-step syntheses.
The Dichotomy of 7-Azaindole's Nitrogen Atoms: N1 vs. N7
The pyrrolic N1-H is generally more acidic and nucleophilic than the pyridinic N7, often leading to preferential reaction at the N1 position under basic conditions. However, the N7 atom can be selectively functionalized, particularly through metal-catalyzed processes or by leveraging specific reaction conditions.[3][4] Understanding this delicate balance is crucial for designing effective synthetic routes.
A primary consideration in any 7-azaindole synthesis is the regioselective protection of either the N1 or N7 position. This initial step dictates the subsequent functionalization possibilities of the heterocyclic core.
Core Protecting Groups for 7-Azaindoles: A Practical Overview
The choice of a protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal. Here, we discuss the most commonly employed and effective protecting groups for 7-azaindoles.
tert-Butoxycarbonyl (Boc) Group: The Workhorse of Amine Protection
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions, while remaining stable to a wide range of other reagents.[5]
Rationale for Use: The Boc group effectively shields the N1-H of 7-azaindole, preventing unwanted side reactions during subsequent synthetic transformations. Its removal is typically clean and high-yielding.
Experimental Protocol: N1-Boc Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add a solution of (Boc)₂O (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N1-Boc-7-azaindole.
Experimental Protocol: Deprotection of N1-Boc-7-Azaindole
Materials:
-
N1-Boc-7-azaindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N1-Boc-7-azaindole (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole.
Troubleshooting and Optimization:
-
Incomplete protection can be addressed by increasing the amount of (Boc)₂O or extending the reaction time.
-
For sensitive substrates, milder deprotection conditions, such as using a solution of HCl in dioxane, can be employed.[4]
Sulfonyl Groups: Robust Protection for Demanding Reactions
Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are highly robust protecting groups, stable to a wide range of acidic and basic conditions.[6] This makes them ideal for multi-step syntheses involving harsh reagents.
Rationale for Use: The strong electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity of the nitrogen atom it protects. This robust protection allows for a wide array of subsequent chemical transformations on the 7-azaindole core.
Experimental Protocol: N1-Tosyl Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-water bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 7-azaindole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of N1-Tosyl-7-Azaindole
Materials:
-
N1-Tosyl-7-azaindole
-
Magnesium turnings
-
Methanol (MeOH)
-
Sonicator (optional)
-
Ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of N1-Tosyl-7-azaindole (1.0 eq) in MeOH, add magnesium turnings (10 eq).
-
Stir the suspension at room temperature. Sonication can be used to accelerate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting and Optimization:
-
The use of other bases like potassium carbonate in acetonitrile can also be effective for the protection step.
-
For deprotection, other reductive methods, such as using sodium naphthalenide, can be employed if the magnesium/methanol system is not suitable for the substrate.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Versatile and Orthogonal Protecting Group
The SEM group offers a unique combination of stability and mild deprotection conditions, making it a valuable tool in complex syntheses. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved with fluoride sources or Lewis acids.[3]
Rationale for Use: The SEM group not only protects the nitrogen atom but can also act as an activating group for nucleophilic aromatic substitution at the C4 position of the 7-azaindole ring.[7][8] This dual functionality makes it particularly useful for the synthesis of 3,4-disubstituted 7-azaindoles.
Experimental Protocol: N1-SEM Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Ice-water bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 7-azaindole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of N1-SEM-7-Azaindole
Materials:
-
N1-SEM-7-azaindole
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N1-SEM-7-azaindole (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may require heating to 50-60 °C for complete conversion.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting and Optimization:
-
Deprotection can also be achieved under acidic conditions, for example, with HCl in isopropanol, offering an alternative to fluoride-based methods.
-
The choice of deprotection conditions should be carefully considered based on the other functional groups present in the molecule.
Benzyl (Bn) Group: Cleavage by Catalytic Hydrogenation
The benzyl group is a classic protecting group for amines, introduced via benzylation and typically removed by catalytic hydrogenation.[9]
Rationale for Use: The benzyl group is stable to a wide range of non-reductive conditions. Its removal via catalytic transfer hydrogenation is often very clean and avoids the use of harsh acidic or basic reagents.[10]
Experimental Protocol: N1-Benzylation of 7-Azaindole
Materials:
-
7-Azaindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Ice-water bath
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 7-azaindole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of N1-Benzyl-7-Azaindole (Catalytic Transfer Hydrogenation)
Materials:
-
N1-Benzyl-7-azaindole
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of N1-Benzyl-7-azaindole (1.0 eq) in MeOH, add ammonium formate (5-10 eq) followed by Pd/C (10 mol %).
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected 7-azaindole.
Troubleshooting and Optimization:
-
Direct hydrogenation using a hydrogen balloon or a Parr shaker can also be employed for debenzylation.
-
Care should be taken if other reducible functional groups are present in the molecule.
Comparative Overview of Protecting Groups
The selection of an appropriate protecting group is a critical decision in the synthetic planning process. The following table provides a comparative summary of the key characteristics of the discussed protecting groups for 7-azaindoles.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Key Advantages |
| Boc | (Boc)₂O, DMAP, THF | TFA, DCM or HCl/Dioxane | Stable to base, nucleophiles, hydrogenation. Labile to strong acid. | Mild introduction, reliable and clean removal. |
| Tosyl (Ts) | TsCl, NaH, DMF | Mg, MeOH or other reducing agents | Very stable to acid, base, and many other reagents. | High stability for multi-step synthesis. |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF or Lewis/Brønsted acids | Stable to base, nucleophiles, mild acid. | Orthogonal to many other groups, can activate C4 position. |
| Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd/C or catalytic transfer hydrogenation | Stable to acid, base, and non-reductive conditions. | Cleavage under neutral conditions. |
Orthogonal Protecting Group Strategies in Action
In complex syntheses requiring the selective manipulation of multiple functional groups, an orthogonal protecting group strategy is indispensable. This involves using protecting groups that can be removed under distinct conditions without affecting each other.
Illustrative Workflow: Orthogonal Protection of 7-Azaindole
This workflow demonstrates a strategy for the selective functionalization of both the N1 and C3 positions of 7-azaindole, employing an orthogonal protecting group scheme.
Caption: Orthogonal strategy for difunctionalization of 7-azaindole.
In this example, the N1 position is first protected with a Boc group. Subsequent functionalization at the C3 position is then carried out. The Boc group is then selectively removed under acidic conditions, leaving the C3 functional group intact. Finally, the now-free N7 position can be functionalized. This sequential and selective approach allows for precise control over the synthesis of complex 7-azaindole derivatives.
Conclusion: Empowering 7-Azaindole Synthesis
A well-defined protecting group strategy is the cornerstone of successful 7-azaindole chemistry. By understanding the unique reactivity of the 7-azaindole nucleus and the specific properties of different protecting groups, researchers can navigate the complexities of its synthesis with confidence. The protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists in both academic and industrial settings, facilitating the development of novel 7-azaindole-based molecules with therapeutic potential.
References
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Selective N7 Alkylation of 7-Azaindazoles. Request PDF. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. PubMed. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
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Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Request PDF. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters (ACS Publications). [Link]
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Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. [Link]
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. [Link]
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Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. [https://www.researchgate.net/publication/335555611_Catalytic_Transfer_Hydrodebenzylation_with_Low_Palladium_Loading]([Link]_ Palladium_Loading)
-
Hydrogen Transfer in 7-Azaindole. Iowa State University Digital Repository. [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
-
Sulfonyl Protective Groups. Chem-Station Int. Ed.. [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI. [Link]
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Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
-
Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
N-Boc-7-azaindole, min 95%, 1 gram. CP Lab Safety. [Link]
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The 7-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to compounds with significant therapeutic potential. The 7-azaindole core, a bioisostere of indole and purine, is a prime example of such a scaffold.[1][2] Its unique electronic properties and capacity for crucial hydrogen bonding interactions have cemented its importance in contemporary drug discovery, particularly in the realm of kinase inhibition and oncology.[3][4] This guide provides an in-depth exploration of the applications of 7-azaindole derivatives, offering detailed protocols and insights for researchers in the field.
The 7-azaindole structure is characterized by a pyrrole ring fused to a pyridine ring. This arrangement allows it to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[3][5] This fundamental interaction is the cornerstone of its widespread use in the design of ATP-competitive kinase inhibitors. A landmark achievement in this area is the FDA-approved drug Vemurafenib (Zelboraf®), a potent B-RAF kinase inhibitor for the treatment of melanoma, which was developed from a simple 7-azaindole fragment.[3]
Beyond kinase inhibition, the versatility of the 7-azaindole scaffold has led to its exploration in a multitude of therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders.[6][7][8] This guide will delve into the key applications of 7-azaindole derivatives, provide practical experimental protocols, and present a curated collection of structure-activity relationship data to aid in the rational design of novel therapeutic agents.
Core Applications in Medicinal Chemistry
Kinase Inhibition: A Dominant Role in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of targeted therapy. The 7-azaindole scaffold has proven to be a highly successful starting point for the development of potent and selective kinase inhibitors.[3][4]
Mechanism of Action: The primary mechanism by which 7-azaindole derivatives inhibit kinases is through competitive binding at the ATP-binding site. The nitrogen at position 7 and the pyrrolic NH group of the 7-azaindole core form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[3][5] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive tumor growth and survival.
Featured Kinase Targets for 7-Azaindole Derivatives:
-
RAF Kinases (e.g., B-RAF): As exemplified by Vemurafenib, 7-azaindole derivatives have shown remarkable success in targeting the B-RAF V600E mutation in melanoma.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently overactive in cancer. Several series of 7-azaindole derivatives have been developed as potent PI3K inhibitors.[1]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. 7-azaindole-based inhibitors of Aurora kinases A and B have been reported as promising anticancer agents.[2]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in inflammation and hematological malignancies. 7-azaindole derivatives have been developed as potent JAK inhibitors.
-
Cell Division Cycle 7 (Cdc7) Kinase: As a key regulator of DNA replication, Cdc7 is an attractive target for cancer therapy. Orally active 7-azaindole inhibitors of Cdc7 have been designed.[4]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurodegenerative diseases and some cancers, DYRK1A has been targeted by 6- and 7-azaindole derivatives.[4]
Data Presentation: Comparative Inhibitory Potency of 7-Azaindole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives against various kinases, showcasing the potency of this scaffold.
| Compound/Inhibitor | Target Kinase | IC50 (nM) |
| 7-azaindole derivative 164 | CDK1 | 7 |
| CDK2 | 3 | |
| 7-azaindole analogue 178d | VEGFR2 | 37 |
| GSK3β | Inactive | |
| 6-azaindole derivative 178c | VEGFR2 | 48 |
| GSK3β | 9 | |
| FLT-3 | 18 | |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260 |
| 7-azaindole derivative 97 | JAK2 | 1 |
Note: IC50 values are sourced from various studies and should be compared with caution due to potential variations in experimental conditions.[3]
Beyond Kinase Inhibition: Expanding Therapeutic Horizons
The utility of the 7-azaindole scaffold is not limited to oncology. Researchers have successfully leveraged its properties to develop agents for a range of other diseases.
-
Neurodegenerative Diseases: The aggregation of amyloid-β (Aβ) peptides is a key pathological event in Alzheimer's disease. Novel 7-azaindole derivatives have been designed to inhibit Aβ aggregation, offering a potential therapeutic strategy.[8]
-
Anticancer Agents with Diverse Mechanisms: Beyond kinase inhibition, 7-azaindole derivatives have demonstrated anticancer activity through other mechanisms. For example, some derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair, or the DEAD-box helicase DDX3.[2][5]
-
Antiviral and Anti-inflammatory Activity: The 7-azaindole core has been incorporated into molecules with antiviral properties, including inhibitors of the influenza polymerase. Additionally, derivatives have shown anti-inflammatory effects by inhibiting targets such as the Orai calcium channel.[2]
Experimental Protocols
Protocol 1: Synthesis of a 2-Substituted 7-Azaindole Derivative
This protocol describes a practical and efficient two-step synthesis of 2-substituted 7-azaindole derivatives, a common structural motif in many biologically active compounds. The procedure involves a Sonogashira coupling followed by a base-mediated cyclization.[7]
Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with a Terminal Alkyne
-
Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. This step introduces the side chain that will ultimately form the C2 and C3 of the pyrrole ring.
-
Materials:
-
2-Amino-3-iodopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., tetrahydrofuran, THF)
-
-
Procedure:
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF, add the palladium catalyst (0.05 eq) and CuI (0.1 eq).
-
Add the base (e.g., Et₃N, 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-(alkynyl)pyridine intermediate.
-
Step 2: Base-Mediated Intramolecular Cyclization
-
Rationale: The 2-amino-3-(alkynyl)pyridine intermediate is then cyclized to form the 7-azaindole ring. This is typically achieved using a strong base which promotes the intramolecular nucleophilic attack of the amino group onto the alkyne.
-
Materials:
-
2-Amino-3-(alkynyl)pyridine intermediate from Step 1
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in an anhydrous solvent such as toluene.
-
Add the base (e.g., t-BuOK, 1.5 eq) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 65-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted 7-azaindole.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory potency (IC50) of a 7-azaindole derivative against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Rationale: This assay relies on a coupled-enzyme system. After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.
-
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
7-azaindole test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 7-azaindole derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add the kinase solution (e.g., 2.5 µL) to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Visualizing Key Concepts
General Structure of the 7-Azaindole Scaffold
A placeholder for an image of the 7-azaindole structure is included in the DOT script above. A visual representation would show the fused pyrrole and pyridine rings with numbered positions. Caption: The core structure of 7-azaindole with key positions highlighted.
Kinase Hinge Binding of a 7-Azaindole Inhibitor
Caption: A typical workflow for the discovery and evaluation of 7-azaindole kinase inhibitors.
Conclusion and Future Perspectives
The 7-azaindole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its ability to form key interactions within the ATP-binding site of kinases provides a robust starting point for the design of potent and selective therapeutic agents. The continued success of this scaffold is a testament to the power of fragment-based and structure-based drug design.
Looking ahead, the exploration of 7-azaindole derivatives is poised to expand into new therapeutic arenas. The growing understanding of the role of kinases in neuroinflammation and other non-oncological indications will undoubtedly spur the development of novel 7-azaindole-based modulators for these targets. Furthermore, the application of this versatile heterocycle in areas such as antiviral and antibacterial research remains a promising avenue for future investigation. As synthetic methodologies become more sophisticated, we can anticipate the emergence of even more complex and finely tuned 7-azaindole derivatives with enhanced efficacy and safety profiles, further solidifying the legacy of this remarkable privileged structure.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Sharma, N., & Singh, G. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
-
Kumar, A., et al. (2021). Azaindole Therapeutic Agents. RSC Medicinal Chemistry, 12(8), 1235-1251. [Link]
-
Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
-
Sharma, N., & Singh, G. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Singh, G., & Sharma, N. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 20(15), 1436-1451. [Link]
-
Belasri, A., et al. (2021). Different strategies for synthesis of 7-azaindoles. Molecules, 26(11), 3123. [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353. [Link]
-
Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 129, 165-181. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Halogenated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these challenging but vital substrates. The inherent electronic properties of the pyridine ring, coupled with the variable reactivity of its halogenated derivatives, often necessitate careful optimization to achieve desired outcomes.
This resource is structured to provide direct, actionable solutions to common experimental hurdles. We will explore the mechanistic nuances and offer field-proven insights to empower you to troubleshoot effectively and enhance the robustness of your synthetic routes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of question-and-answer scenarios that address common problems encountered during the Suzuki coupling of halogenated pyridines.
Question 1: I am observing very low or no yield in my Suzuki coupling reaction with a 2-chloropyridine. What are the primary causes and how can I resolve this?
Low to non-existent yields with 2-chloropyridine substrates are a frequent challenge. The primary culprits are the high bond strength of the C-Cl bond, which slows the rate-determining oxidative addition step, and the tendency of the pyridine nitrogen to inhibit the palladium catalyst.[1][2]
Troubleshooting Steps:
-
Evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for less reactive 2-chloropyridines.[1] A more active catalyst system is required.
-
Recommendation: Employ a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are generally preferred as they promote the challenging oxidative addition step.[1][3]
-
Causality: These ligands create a more electron-rich and sterically demanding environment around the palladium center, which facilitates the cleavage of the strong C-Cl bond and can shield the metal from coordination by the pyridine nitrogen.[4][5]
-
-
Assess the Base: The choice and strength of the base are critical. It plays multiple roles, including the formation of the active boronate species and influencing the catalyst's activity.[6][7]
-
Recommendation: For challenging couplings, stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger, non-aqueous bases like K₃PO₄, Cs₂CO₃, or KOᵗBu.[8][9]
-
Causality: A stronger base can more effectively generate the reactive boronate species [R-B(OR)₃]⁻, which is necessary for the transmetalation step.[7][10] In some cases, a larger cation, like cesium, can also accelerate the reaction.[8]
-
-
Optimize Solvent and Temperature:
-
Recommendation: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or DMF are commonly used. Sometimes, a small amount of water can be beneficial, but it must be carefully controlled to avoid protodeboronation.[3][9] Increasing the reaction temperature, potentially with the use of microwave irradiation, can often overcome the activation barrier for C-Cl bond activation.
-
Experimental Protocol: General Starting Conditions for 2-Chloropyridine Coupling
-
To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.[1]
Question 2: My reaction with a bromopyridine is giving me a significant amount of dehalogenated pyridine as a byproduct. How can I minimize this?
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with more reactive halogens like bromine and iodine.[11][12] It arises from a competing pathway involving a palladium-hydride (Pd-H) species.[12]
Troubleshooting Steps:
-
Scrutinize Your Base and Solvent: The source of the hydride is often the base or solvent.
-
Recommendation: If using an alkoxide or hydroxide base, consider switching to a non-hydridic base like K₂CO₃ or K₃PO₄. Ensure your solvent is anhydrous and of high purity; alcohols can be a source of hydrides.[12]
-
Causality: Pd-H species can form from the reaction of the palladium complex with bases or solvent impurities. This species can then undergo reductive elimination with the pyridine ring to produce the dehalogenated byproduct.[12]
-
-
Control Water Content: While some Suzuki reactions benefit from aqueous conditions, excess water can promote protodeboronation and, in some cases, contribute to dehalogenation pathways.
-
Recommendation: If running the reaction under anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find an optimal balance.[13]
-
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Recommendation: Ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. Bulky biaryl phosphine ligands are often effective.[12]
-
Question 3: I am using a pyridylboronic acid and observing significant protodeboronation. What are my options?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction, especially with electron-deficient heteroaryl boronic acids like those derived from pyridine.[4][11]
Troubleshooting Steps:
-
Use More Stable Boron Reagents: 2-Pyridylboronic acids are notoriously unstable.[4]
-
Recommendation: Switch from the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a trifluoroborate salt (e.g., potassium pyridyltrifluoroborate).[4][14]
-
Causality: These derivatives are generally more stable to the reaction conditions, particularly aqueous bases, and release the boronic acid in situ at a controlled rate, minimizing the time it is exposed to conditions that favor protodeboronation.
-
-
Modify Reaction Conditions:
-
Recommendation: Use anhydrous conditions where possible. Employing a milder base or reducing the reaction temperature can also help, though this may require a more active catalyst to maintain a good reaction rate.[15] The use of trimethyl borate as an additive in anhydrous conditions has also been shown to be effective for challenging heteroaryl couplings.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogenated pyridines in Suzuki coupling?
The reactivity of the C-X bond is the dominant factor. The trend follows the bond strength: I > Br > OTf >> Cl .[2][5] This means that iodo- and bromopyridines are significantly more reactive and generally require milder conditions than the more robust and often cheaper chloropyridines.
Q2: How does the position of the halogen on the pyridine ring affect the reaction?
The electronic nature of the pyridine ring means the halogen's position is crucial. 2- and 4-halopyridines are more electron-deficient at the carbon bearing the halogen compared to 3-halopyridines. This generally makes them more susceptible to oxidative addition and thus more reactive in Suzuki couplings, assuming an appropriate catalyst is used.[17] However, the proximity of the nitrogen in 2-halopyridines can lead to catalyst inhibition.[4]
Q3: Which palladium source is best: Pd(0) or Pd(II)?
Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are widely used. The active catalyst in the cycle is Pd(0).[6] Pd(II) sources must first be reduced in situ to Pd(0). For challenging substrates like chloropyridines, starting with a Pd(0) source or using a precatalyst system that readily forms the active Pd(0) species can be advantageous.[1][18]
Q4: Can I run Suzuki couplings on pyridines with other functional groups, like amines or hydroxyls?
Yes, one of the major advantages of the Suzuki coupling is its excellent functional group tolerance.[19][20] However, acidic protons, such as those on amine (NH₂) or hydroxyl (OH) groups, can react with the base. It is often necessary to use an excess of the base to account for this. In most cases, protection of these groups is not required.[21]
Q5: My reaction seems to stall. What should I check first?
If your reaction starts but fails to go to completion, consider the following:
-
Catalyst Deactivation: The pyridine nitrogen may be poisoning your catalyst. Try a more sterically hindered ligand.[4]
-
Reagent Purity: Ensure your boronic acid (or its derivative) is pure and has not degraded. Protodeboronation of the starting material is a common issue.[11]
-
Incomplete Dissolution: Poor solubility of any of the reagents, particularly the base, can hinder the reaction. Ensure vigorous stirring and consider a solvent system that better solubilizes all components.[9]
Data & Diagrams
Table 1: Recommended Conditions for Different Halopyridines
| Halopyridine Type | Reactivity | Recommended Catalyst System (Precursor + Ligand) | Recommended Base | Typical Solvents |
| 2-Chloropyridine | Low | Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Biaryl Phosphine (SPhos, XPhos) | K₃PO₄, Cs₂CO₃, KOᵗBu | Dioxane, Toluene, THF |
| 3-Bromopyridine | Moderate | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | K₂CO₃, Na₂CO₃ (aq.) | Dioxane/H₂O, Toluene/H₂O |
| 2-Iodopyridine | High | Pd(PPh₃)₄ or Pd(OAc)₂ (ligandless sometimes possible) | Na₂CO₃, K₂CO₃ | DMF, Dioxane/H₂O |
Note: This table provides general starting points. Optimization is almost always necessary.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
-
Al-Zoubi, R. M. (Year). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
- Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Various Authors. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Lima, C., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. BenchChem.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Various Authors. (2026, January 3). Solid phase palladium-catalysed C-C bond formation in the pyridine series : Access to aryl and alkynyl pyridylpiperazines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Various Authors. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Li, W., et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Various Authors. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
- BenchChem Technical Support Team. (2025, December). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- Various Authors. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
- Various Authors. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Various Authors. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Various Authors. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Various Authors. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Sancheti, S. V. (n.d.). Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010). SlideShare.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Various Authors. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Various Authors. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Various Authors. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Various Authors. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- Various Authors. (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.
- Various Authors. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. semanticscholar.org [semanticscholar.org]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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Technical Support Center: Chromatographic Purification of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This guide provides in-depth troubleshooting and practical solutions for the chromatographic purification of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Designed for researchers in synthetic and medicinal chemistry, this document moves beyond standard protocols to address the specific challenges posed by this molecule's unique chemical properties.
Understanding the Molecule: Key Properties Influencing Chromatography
Before troubleshooting, it is critical to understand the structural features of this compound and how they dictate its behavior on a chromatographic stationary phase.
-
Heterocyclic Core: The pyrrolo[2,3-b]pyridine (7-azaindole) core contains two nitrogen atoms. The pyridine nitrogen is weakly basic and can interact strongly with acidic silanol groups on the surface of silica gel, often leading to significant peak tailing.
-
Tosyl Protecting Group: The N-tosyl group is bulky and electron-withdrawing, significantly increasing the molecular weight (477.12 g/mol ) and influencing the overall polarity.[1] While generally stable, the tosyl group can be labile under strongly acidic or basic conditions, a crucial consideration for eluent selection and stationary phase stability.[2]
-
Dihalogenation: The presence of both bromine and iodine atoms increases the molecule's hydrophobicity and provides potential for unique electronic interactions with the stationary phase.
This combination of a basic nitrogen center and a potentially labile protecting group makes purification a non-trivial step that requires careful optimization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound is streaking severely on the TLC plate and column, resulting in poor separation. What is the primary cause and solution?
Answer:
Severe peak tailing or streaking is the most common issue encountered with nitrogen-containing heterocycles like this one.
Causality: The root cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction slows the elution of the molecule in an uneven manner, causing the band to spread and tail.
Troubleshooting Protocol:
-
Eluent Modification (Primary Solution): The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1% to 1% (v/v) triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The Et₃N is a stronger base than the pyridine nitrogen and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound.
-
Pyridine: A small amount of pyridine can also be used, though Et₃N is more common due to its volatility.
-
-
Stationary Phase Selection: If base additives are incompatible with your compound or downstream applications, consider alternative stationary phases.
-
Neutral Alumina: Alumina is less acidic than silica and can provide better peak shape for basic compounds without requiring a basic modifier.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base or by using commercially available deactivated options.
-
Q2: I'm struggling to achieve baseline separation between my desired product and a closely-eluting impurity. How can I improve the resolution?
Answer:
Improving resolution requires a systematic optimization of chromatographic parameters.
Causality: Poor resolution occurs when the selectivity (α) between two compounds is insufficient, or the column efficiency (N) is low. Likely impurities include the non-iodinated starting material (4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine) or potential de-tosylated species.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Reduce Elution Strength: If your spots are too high on the TLC plate (Rf > 0.4), the solvent is too polar. Reduce the percentage of the polar solvent (e.g., ethyl acetate). A target Rf value for optimal separation on a column is typically between 0.2 and 0.3. A literature example shows an Rf of 0.25 for a similar compound using a 20:80 ethyl acetate/petroleum ether system, which is an excellent starting point.[3]
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the eluent components to a solvent with different properties. For instance, instead of a Hexane/Ethyl Acetate system, try a gradient of Dichloromethane/Methanol or Toluene/Acetone. Different solvents will alter the specific interactions with your compound and impurities, potentially increasing separation.
-
-
Improve Column Technique (Increase Efficiency):
-
Dry Loading: For difficult separations, dry loading is superior to liquid loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent under reduced pressure to get a free-flowing powder.[4] Carefully add this powder to the top of your packed column. This ensures the sample is applied as a very narrow, concentrated band.
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels. A well-packed column is essential for high efficiency.
-
Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer:
Degradation on silica is a valid concern, especially due to the N-tosyl group.
Causality: The acidic nature of silica gel can potentially catalyze the cleavage of the N-tosyl group, particularly during long exposure times on a column.
Troubleshooting Protocol:
-
Perform a Stability Test: Before running a large-scale column, perform a simple TLC stability test.[5]
-
Dissolve a small amount of your crude material and spot it on a TLC plate.
-
Let the spotted plate sit on the bench, exposed to air, for 1-2 hours.
-
Elute the plate as you normally would.
-
If you see a new spot appear that was not present in the initial crude mixture (often a more polar spot at a lower Rf, corresponding to the de-tosylated product), your compound is unstable on silica.
-
-
Mitigation Strategies:
-
Run the Column Quickly: Minimize the residence time of your compound on the column by using slightly higher flow rates (with caution, as this can reduce resolution).
-
Use Deactivated Stationary Phases: As mentioned in Q1, switch to neutral alumina or deactivated silica to minimize acid-catalyzed decomposition.
-
Buffer the Eluent: Adding a small amount of a non-nucleophilic base like triethylamine not only improves peak shape but also neutralizes the silica surface, which can suppress degradation.[6]
-
Recommended Purification Protocol
This protocol is a robust starting point based on literature precedents for similar 7-azaindole structures.[7]
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Objective: Determine the optimal solvent system for column chromatography.
-
Procedure:
-
Prepare several TLC chambers with different solvent systems.
-
Spot your crude reaction mixture on the TLC plates.
-
Elute and visualize under UV light (254 nm).
-
-
Data Summary: Recommended TLC Solvent Systems
Eluent System Modifier (Optional) Expected Rf of Product Notes Hexane : Ethyl Acetate 0.5% Et₃N ~0.2-0.3 in 4:1 Hex:EA A standard starting point. Adjust ratio for optimal Rf.[7] Petroleum Ether : Ethyl Acetate 0.5% Et₃N ~0.25 in 4:1 PE:EA Similar to Hexane/EA, often used interchangeably.[3] | Dichloromethane : Methanol | 0.5% Et₃N | Low % MeOH (1-5%) | Useful if the compound is more polar or for different selectivity. |
Step 2: Column Preparation & Sample Loading
-
Objective: To prepare a well-packed column and load the sample in a concentrated band.
-
Workflow Diagram:
Caption: Workflow for column packing and dry sample loading.
Step 3: Elution and Fraction Collection
-
Objective: To elute the compound from the column and collect pure fractions.
-
Procedure:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et₃N) to first wash out any non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% EA to 10%, 15%, and finally 20-25% EA in Hexane.
-
Collect fractions consistently (e.g., 10-20 mL per fraction).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common purification issues.
Caption: A logical troubleshooting guide for chromatography issues.
References
-
Nikiforova, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5374. Available at: [Link]
-
Gogoi, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1450–1456. Available at: [Link]
- Norman, M. H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
El-Kassem, L. T. A., et al. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Lindhardt, A. T., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(11), 2999. Available at: [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
van der Veken, P., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(25), 4773-4774. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 37818649, 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine". PubChem. Available at: [Link].
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. r/chemistry. Available at: [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]
-
El-Sayed, N. S., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3349. Available at: [Link]
Sources
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Technical Support Center: Synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our guidance is based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction yields.
I. Synthetic Strategy Overview
The multi-step synthesis of this compound from 7-azaindole is a sequential process involving protection followed by two distinct, regioselective halogenations. Each step presents unique challenges that can impact the overall yield and purity. This guide is structured to address each critical transformation in the synthetic workflow.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs by Reaction Step
Step 1: N-Tosylation of 7-Azaindole
The initial protection of the pyrrole nitrogen with a tosyl (p-toluenesulfonyl) group is crucial. It enhances the acidity of the remaining N-H proton in the pyrrole ring (if any were to form), but more importantly, it serves as a bulky directing group and protects the nitrogen from oxidation or other side reactions in subsequent steps.[3][4]
Q1: My N-tosylation reaction is sluggish or incomplete, resulting in a low yield of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. What are the common causes?
A1: Incomplete tosylation is typically traced back to three factors: the base, the solvent, or reaction temperature.
-
Base Inefficiency: Sodium hydride (NaH) is commonly used to deprotonate the 7-azaindole. Ensure you are using a fresh, high-quality source of NaH (e.g., 60% dispersion in mineral oil). The reaction vessel must be scrupulously dried and maintained under an inert atmosphere (N₂ or Ar), as NaH reacts violently with water. An insufficient amount of base will lead to incomplete deprotonation and, therefore, incomplete reaction.
-
Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. DMF can enhance the solubility of the azaindole salt but requires more rigorous drying. Ensure your solvent is anhydrous.
-
Temperature: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Following the addition of tosyl chloride (TsCl), the reaction may need to be gently warmed to room temperature or slightly above to ensure it proceeds to completion.
Q2: I'm observing significant amounts of an unidentified byproduct alongside my desired N-tosylated product. What could it be?
A2: A common byproduct is the result of O-tosylation if the tosyl chloride reacts with any residual water, forming p-toluenesulfonic acid, which can complicate purification. Another possibility, though less common, is di-tosylation if reaction conditions are forced. To mitigate this, ensure all reagents and glassware are perfectly dry and add the tosyl chloride solution slowly at 0 °C before allowing the reaction to warm.
| Parameter | Recommendation | Rationale |
| Base | NaH (1.1-1.2 equiv.) | Ensures complete deprotonation of 7-azaindole. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents facilitate the SN2 reaction. |
| Temperature | 0 °C to RT | Controls initial exotherm, then allows reaction to complete. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the base and other side reactions. |
Table 1: Recommended Conditions for N-Tosylation.
Step 2: Regioselective C2-Iodination
This step introduces the iodine atom. The bulky N-tosyl group sterically hinders the C7 position and electronically directs the electrophilic iodination to the C2 position of the pyrrole ring.[4] N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[5][6]
Q3: My iodination with NIS is giving a low yield, or I'm recovering unreacted starting material. How can I drive the reaction to completion?
A3: Low conversion in NIS iodinations can often be resolved by adjusting the solvent or adding a catalytic acid.
-
Reagent Activity: Verify the purity and activity of your N-Iodosuccinimide. NIS can decompose over time; using a freshly opened bottle or recrystallized material is advisable.
-
Solvent Effects: Acetonitrile (ACN) or Dichloromethane (DCM) are common solvents.[6] For less reactive substrates, switching to a more polar solvent can sometimes increase the reaction rate.
-
Acid Catalysis: For deactivated aromatic systems, the electrophilicity of NIS can be significantly enhanced by a catalytic amount of an acid like trifluoroacetic acid (TFA) or by using a stronger acid like sulfuric acid as the reaction medium.[7][8] This protonates NIS, creating a more potent iodinating agent. However, this should be approached with caution, as harsh acidic conditions can lead to decomposition or detosylation.
Q4: I am observing iodination at the C3 position. How can I improve the C2 regioselectivity?
A4: While the N-tosyl group strongly favors C2, some C3-iodination can occur. This suggests the reaction may be operating under kinetic control where the most electron-rich C3 position reacts first. To favor the thermodynamically more stable C2-iodo product, try running the reaction at a slightly elevated temperature for a longer duration, which can sometimes allow for equilibration. Ensure the tosyl group is fully intact, as any unprotected 7-azaindole will preferentially iodinate at C3.[9][10]
Caption: Decision workflow for troubleshooting low C2-iodination yield.
Step 3: Regioselective C4-Bromination
This is often the most challenging step. The pyrrole ring is highly activated by the nitrogen lone pair, making it much more susceptible to electrophilic substitution than the relatively electron-deficient pyridine ring. The goal is to selectively functionalize the C4 position on the pyridine moiety without side reactions at other positions.
Q5: My bromination reaction is non-selective, leading to a mixture of products, including bromination on the pyrrole ring. How can I achieve selective C4 bromination?
A5: Achieving C4 selectivity requires careful control of the brominating agent's reactivity and the reaction conditions.
-
Choice of Brominating Agent: Using a milder brominating agent or a source of Br+ that is less reactive is key. While molecular bromine (Br₂) can be used, it is highly reactive. Pyridinium bromide perbromide (PBPB) can sometimes offer better selectivity.[11] A detailed study on the regioselective bromination of azaindoles found that specific conditions are crucial for success.[12]
-
Solvent and Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) in a non-polar solvent like DCM can significantly temper the reactivity of the brominating agent, favoring substitution at the less reactive pyridine ring.
-
Protecting Group Influence: The existing iodo and tosyl groups are deactivating, which helps reduce the reactivity of the pyrrole ring. However, this effect is often insufficient to allow for clean pyridine ring bromination.
-
Alternative Strategies: A more advanced method involves the initial oxidation of the pyridine nitrogen to an N-oxide.[5] This deactivates the C2 and C6 positions while activating the C4 position for electrophilic attack. The N-oxide can then be removed in a subsequent reduction step.
Q6: The reaction is very clean, but the yield is extremely low. What is happening?
A6: This points to an overall lack of reactivity. The pyridine ring of 7-azaindole is electron-deficient and generally resistant to electrophilic substitution. If your conditions are too mild to prevent side reactions, they may also be too mild to promote the desired C4 bromination. A careful, stepwise increase in temperature or a slight excess of the brominating agent may be required. Monitor the reaction closely by TLC or LCMS to find the optimal balance between reactivity and selectivity.
III. Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical observations.
Protocol 1: C2-Iodination of 1-Tosyl-7-azaindole
-
To a solution of 1-Tosyl-7-azaindole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add N-Iodosuccinimide (NIS) (1.2 eq).[6]
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Purification of Final Product
The final product, this compound, often requires careful purification to remove starting material and regioisomers.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the material onto a small amount of silica gel.
-
Perform flash column chromatography using a gradient elution system, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) and gradually increasing the polarity.
-
Combine fractions containing the pure product as determined by TLC analysis.
-
Concentrate the pure fractions under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile or ethanol/water) to yield the final product as a crystalline solid.[13]
IV. References
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Royal Society of Chemistry.
-
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Echemi.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI.
-
This compound. MySkinRecipes.
-
Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.
-
What is the mechanism for the bromination of azaindole with PBPB? (2014). Reddit.
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Publications.
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal.
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2001). Springer.
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2011). ResearchGate.
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2024). ACS Publications.
-
Direct iodination of the 1-arylated 7-azaindoles. ResearchGate.
-
This compound (Thai). MySkinRecipes.
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- 3. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Technical Support Center: Lithiation of 7-Azaindoles
Welcome to the technical support center for synthetic methodologies involving 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of 7-azaindole lithiation. My goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize these often-challenging reactions.
Introduction: The Challenge of 7-Azaindole Lithiation
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship to indole often enhances physicochemical properties like solubility and bioavailability.[2] Direct C-H functionalization via lithiation is a powerful tool for elaborating this core, but it is fraught with challenges including poor regioselectivity, dimerization, and other side reactions. This guide addresses the most common issues encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My lithiation reaction is failing or giving very low yields. What are the primary factors to check?
This is the most common issue and almost always points to foundational experimental technique. Organolithium reactions demand rigorous exclusion of air and moisture.
Answer:
Before suspecting complex side reactions, it is critical to validate your setup and reagents. Organolithium reagents are highly sensitive, and even trace amounts of water or oxygen can quench the reaction.[3]
Troubleshooting Protocol: Validating Your Reaction Conditions
-
Glassware Preparation: All glassware must be rigorously dried. Flame-drying under high vacuum immediately before use is the gold standard. Allow the glassware to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).[3]
-
Solvent Purity: Use freshly distilled and dried solvents. Tetrahydrofuran (THF), a common solvent, should be distilled from sodium/benzophenone ketyl.[4] Commercially available anhydrous solvents should be used from a freshly opened bottle or stored over molecular sieves in a glovebox.
-
Reagent Titration: The molarity of commercial organolithium reagents like n-BuLi can decrease over time. Always titrate your n-BuLi solution before use to determine its exact concentration. A simple titration with diphenylacetic acid or N-pivaloyl-o-toluidine is highly recommended. Relying on the manufacturer's label is a common source of error.[3]
-
Temperature Control: Maintain strict temperature control. Lithiations are typically performed at -78 °C (a dry ice/acetone bath). Cooling the reaction vessel too slowly or allowing it to warm up prematurely can lead to side reactions or decomposition of the lithiated intermediate.[5] Ensure the flask remains cooled under positive inert gas pressure to prevent atmospheric moisture from being drawn in as the headspace cools and contracts.[3]
FAQ 2: I'm observing a major byproduct with approximately double the mass of my starting material. Is this dimerization? How can I stop it?
Answer:
Yes, this is a classic and well-documented side reaction in the lithiation of pyridine-containing heterocycles, including 7-azaindoles.[4][6] The mechanism involves the nucleophilic addition of the newly formed lithiated 7-azaindole (a potent nucleophile) into the pyridine ring of a neutral starting material molecule. This 1,4-addition, also known as a Chichibabin-type reaction, forms a lithiated dihydropyridine dimer.[4]
This side reaction is particularly problematic with unprotected or certain N-protected 7-azaindoles, as it consumes both the starting material and the desired lithiated intermediate, leading to significant yield loss. The reaction is often reversible, but the dimer can be a kinetic sink under certain conditions.[4]
Diagram: Mechanism of Dimerization
Caption: Dimerization via 1,4-addition of the lithiated species.
Troubleshooting Strategies to Minimize Dimerization:
| Strategy | Rationale | Experimental Protocol |
| Inverse Addition | Maintains a low concentration of the neutral starting material, minimizing the chance for the lithiated species to react with it. | Add the solution of 7-azaindole dropwise to a stirred solution of the lithiating agent (e.g., LDA) at -78 °C. |
| N-H Protection | A bulky protecting group on the pyrrole nitrogen (N1) sterically hinders the approach for dimerization and directs lithiation to the C2 position.[7] | Protect the 7-azaindole with a group like triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) prior to lithiation.[7][8] |
| Strict Temperature Control | The dimerization reaction often has a higher activation energy than the initial deprotonation. Keeping the temperature at -78 °C disfavors this side reaction.[4] | Ensure the reaction is maintained at -78 °C throughout the base addition and stirring time before the electrophilic quench. |
| Choice of Base | A bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred for deprotonation over more nucleophilic bases like n-BuLi, which can sometimes participate in addition reactions.[9] | Use freshly prepared or titrated LDA as the primary lithiating agent for deprotonation. |
FAQ 3: How do I control the regioselectivity of lithiation? I'm getting a mixture of isomers functionalized at C2 and C6.
Answer:
Controlling regioselectivity is the cornerstone of successful 7-azaindole functionalization. The most acidic proton is on the N1 nitrogen. After deprotonation of N-H (if unprotected), the next most acidic C-H proton is typically at the C2 position of the pyrrole ring. However, lithiation can also be directed to the pyridine ring, most commonly at C6. The strategy you employ dictates the outcome.
-
Lithiation at C2 (Most Common): To reliably achieve lithiation at the C2 position, the N1-H must be protected with a suitable group. This removes the most acidic proton from contention and electronically favors deprotonation at the adjacent C2 position.[7] Bulky silyl groups like triisopropylsilyl (TIPS) are excellent for this purpose.[7]
-
Lithiation at C6 (Directed ortho-Metalation): To functionalize the pyridine ring, a Directed Metalation Group (DMG) is required. This can be achieved in two ways:
-
With an N1-Protecting Group: Certain N1-protecting groups can also direct lithiation to the C6 position.
-
Without an N1-Protecting Group (Anionic Shielding): By first deprotonating the N1-H with a base like n-BuLi, you form a lithium amide in situ. This anionic group can then act as a DMG, directing a second equivalent of base to deprotonate the nearby C6 position. This elegant strategy is known as in situ anionic shielding.[7]
-
Diagram: Controlling Regioselectivity
Caption: Strategic control of lithiation sites on the 7-azaindole core.
FAQ 4: Which lithiating base is best: n-BuLi, s-BuLi, or LDA?
Answer:
The choice of base is critical and depends on the desired transformation: deprotonation vs. halogen-metal exchange, and the presence of sensitive functional groups.
| Lithiating Agent | Key Characteristics | Primary Use Case for 7-Azaindoles | Potential Side Reactions |
| LDA | Strong, non-nucleophilic, sterically hindered base. [9] | Clean deprotonation. Ideal for removing the N1-H or C2-H protons without risk of adding to the ring or other functional groups.[4][7] | Generally very clean for deprotonation. Can participate in additions to highly reactive electrophiles (e.g., nitriles) under some conditions.[4] |
| n-BuLi | Very strong base, potent nucleophile. | Versatile. Used for N1-H deprotonation, C2-H deprotonation (on protected substrates), and as the second equivalent in C6-lithiation via anionic shielding. | Nucleophilic addition. Can add to carbonyls, nitriles, or even the pyridine ring if the deprotonation is slow or the temperature rises. |
| s-BuLi / t-BuLi | Extremely strong, sterically hindered bases. t-BuLi is also used for halogen-metal exchange.[10] | Difficult deprotonations. Used when LDA or n-BuLi are not strong enough. t-BuLi is the reagent of choice for lithium-halogen exchange on a bromo- or iodo-7-azaindole. | Can cause elimination or fragmentation of certain protecting groups or substrates. t-BuLi is highly pyrophoric and requires extreme care.[9] |
Senior Scientist Recommendation: Start with LDA for simple deprotonations. Use n-BuLi for protected systems or when employing an anionic shielding strategy. Reserve s-BuLi or t-BuLi for particularly challenging deprotonations or for lithium-halogen exchange reactions.
Reference Protocol: C2-Lithiation and Quench of N-TIPS-7-Azaindole
This protocol provides a reliable method for the C2-functionalization of 7-azaindole, incorporating best practices to avoid common side reactions.
Materials:
-
N-Triisopropylsilyl (TIPS)-7-azaindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, freshly titrated)
-
Electrophile (e.g., Iodomethane, DMF, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Under an inert atmosphere of argon, add N-TIPS-7-azaindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF to create an ~0.2 M solution.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Warming: Continue stirring at -78 °C for 1-2 hours (electrophile dependent), then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Schneider, C., David, E., Toutov, A. A., & Snieckus, V. (2012). In situ Anionic Shielding for Regioselective Metalation: Directed peri and Iterative Metalation Routes to Polyfunctionalized 7-Azaindoles. Angewandte Chemie International Edition, 51(11), 2722–2726. Available at: [Link][7][11]
-
Bunnelle, E. M., Sarpong, R., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(34), 11437–11444. Available at: [Link][4]
-
Guin, S., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(23), 5760. Available at: [Link][7]
-
Bunnelle, E. M., Sarpong, R., & Collum, D. B. (2008). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. Available at: [Link][6]
-
ResearchGate. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Available at: [Link][12]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link][13]
-
Thieme E-Books & E-Journals. (2015). Substituted 7-Azaindoles by Directed Ortho Metalation/Nucleophilic Aromatic Substitution. Available at: [Link][14]
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 475-497. Available at: [Link][15]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Available at: [Link][9]
-
Reddit. (2023). No precipitate forming after lithiation reaction. r/OrganicChemistry. Available at: [Link][3]
-
ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Available at: [Link][10]
-
ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Available at: [Link][8]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Available at: [Link][2]
-
Singh, U. P., & Kumar, S. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1373–1376. Available at: [Link][1]
-
National Center for Biotechnology Information. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. Available at: [Link][5]
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- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of N-Tosyl 7-Azaindole Derivatives
Welcome to the technical support center for the deprotection of N-tosyl 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The robust nature of the N-tosyl protecting group, while advantageous in multi-step syntheses, can present challenges during its removal.[1] This resource aims to equip you with the knowledge to navigate these challenges effectively, ensuring high yields and purity of your target 7-azaindole compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of N-tosyl 7-azaindoles, providing potential causes and actionable solutions.
Issue 1: Incomplete or No Deprotection
You've run your deprotection reaction, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Inappropriate Reagent Choice: The stability of the tosyl group necessitates specific conditions for its cleavage.[1] For 7-azaindoles, which are electron-deficient heterocycles, certain methods are more effective than others.
-
Solution: Consider switching to a more suitable deprotection method. For many 7-azaindole derivatives, basic hydrolysis has proven effective. A particularly mild and efficient method involves the use of cesium carbonate in a mixture of THF and methanol.[2][3] Azaindoles have lower pKa values than indoles, making them better leaving groups and facilitating this type of nucleophilic attack.[2]
-
-
Insufficient Reagent Stoichiometry: For base-mediated deprotection, an inadequate amount of base will result in an incomplete reaction.
-
Solution: For cesium carbonate mediated deprotection, using at least 3 equivalents of the base is recommended to achieve a reasonable reaction rate.[2]
-
-
Low Reaction Temperature or Insufficient Time: Some deprotection reactions require elevated temperatures or prolonged reaction times to proceed to completion.
-
Solution: If using a base-mediated method at room temperature and the reaction is sluggish, consider gently heating the reaction mixture. For example, with cesium carbonate, heating to reflux can significantly decrease reaction time.[2] Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Poor Solubility: The N-tosyl 7-azaindole starting material may not be fully soluble in the chosen solvent system, limiting its availability to react.
-
Solution: A mixed solvent system, such as THF-methanol, can improve the solubility of lipophilic N-tosyl derivatives.[2]
-
Issue 2: Formation of Side Products
Your reaction yields the desired deprotected 7-azaindole, but also a significant amount of impurities.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids like HBr in acetic acid or concentrated sulfuric acid can lead to the degradation of sensitive functional groups on your 7-azaindole core or promote unwanted side reactions.[1][4][5]
-
Solution: Opt for milder deprotection methods. Base-mediated hydrolysis with cesium carbonate or reductive cleavage methods are generally more chemoselective.
-
-
Reductive Cleavage Side Reactions: While effective, some reductive methods can have unintended consequences. For instance, methods employing sodium in liquid ammonia can be cumbersome and require specialized equipment.[4] Sodium naphthalenide, another powerful reducing agent, operates via a single electron transfer (SET) mechanism which could potentially affect other reducible functional groups in the molecule.[5][6]
-
Solution: Carefully evaluate the functional group tolerance of your substrate before choosing a reductive deprotection method. If your molecule contains other sensitive groups, a milder base-mediated approach may be preferable.
-
-
Reaction with Formaldehyde (from SEM-deprotection side reactions): While not a direct tosyl deprotection issue, it's a relevant challenge in azaindole chemistry. In syntheses where other protecting groups like SEM are present, their deprotection can release formaldehyde, which can then react with the 7-azaindole ring to form undesired dimers or tricyclic structures.[7][8][9]
-
Solution: If you are performing a multi-deprotection step, be aware of the byproducts of each reaction. If formaldehyde-mediated side products are a concern, it may be necessary to perform the deprotections in a different order or use a protecting group that does not generate reactive byproducts.
-
Issue 3: Decomposition of the Starting Material or Product
You observe significant decomposition of your material during the reaction.
Potential Causes & Solutions:
-
High Reaction Temperatures: Excessive heat can lead to the thermal degradation of your 7-azaindole derivative.
-
Solution: If heating is necessary, do so cautiously and monitor the reaction closely. It's often better to run the reaction for a longer time at a lower temperature.
-
-
Presence of Water in Anhydrous Reactions: For reactions requiring anhydrous conditions, such as some reductive deprotections, the presence of water can lead to unwanted side reactions and decomposition.[10]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting N-tosyl 7-azaindoles?
A1: The primary methods for N-tosyl deprotection fall into three categories:
-
Basic Hydrolysis: This is often the preferred method for 7-azaindoles due to its mildness and efficiency. Reagents like cesium carbonate in THF/methanol are highly effective.[2][3]
-
Acidic Hydrolysis: This involves the use of strong acids such as HBr in acetic acid or concentrated H2SO4.[1][11] However, these conditions can be harsh and may not be suitable for substrates with acid-labile functional groups.[1]
-
Reductive Cleavage: This method employs reducing agents like sodium in liquid ammonia, sodium naphthalenide, or magnesium in methanol.[4][6][12] These methods are powerful but may lack chemoselectivity.
Q2: Why is cesium carbonate particularly effective for the deprotection of N-tosyl 7-azaindoles?
A2: Cesium carbonate is a mild and effective base for this transformation. The higher solubility of cesium salts in organic solvents compared to other alkali metal carbonates can enhance reaction rates. Furthermore, the 7-azaindole nucleus is more acidic (lower pKa) than indole, making the N-tosyl group a better leaving group and facilitating the nucleophilic attack by the methoxide ion generated in situ from methanol and cesium carbonate.[2]
Q3: Can I use other bases like potassium carbonate or sodium hydroxide?
A3: While other bases can be used, they are often less effective than cesium carbonate for this specific deprotection. Potassium carbonate is much less effective, and sodium and lithium carbonates are generally ineffective.[2] Stronger bases like sodium hydroxide in alcohol can also work, but they may be less selective and lead to more side products.
Q4: My 7-azaindole derivative has an ester group. What deprotection method should I use to avoid transesterification?
A4: If your molecule contains an ester and you are using a base-catalyzed alcoholysis method for deprotection, transesterification is a potential side reaction. To avoid this, you can use a non-alcoholic solvent system if possible, or use an alcohol that matches the ester group (e.g., use ethanol if you have an ethyl ester). Alternatively, a non-hydrolytic method such as reductive cleavage could be considered, provided other functional groups are compatible.
Q5: How can I monitor the progress of my deprotection reaction?
A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of any side products.
Experimental Protocols
Protocol 1: Cesium Carbonate Mediated Deprotection of N-Tosyl 7-Azaindole
This protocol is adapted from a literature procedure and is a mild and efficient method for the deprotection of a wide range of N-tosyl indoles and azaindoles.[2]
Materials:
-
N-Tosyl 7-azaindole derivative (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Tosyl 7-azaindole derivative (1.0 mmol) in a mixture of THF and MeOH (typically a 2:1 ratio) in a round-bottom flask.
-
Add cesium carbonate (3.0 mmol) to the solution.
-
Stir the resulting mixture at ambient temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. For less reactive substrates, the reaction mixture can be heated to reflux (typically 60-65 °C).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected 7-azaindole.
| Parameter | Condition | Notes |
| Base | Cesium Carbonate | 3 equivalents are optimal for a reasonable reaction rate.[2] |
| Solvent | THF:MeOH (2:1) | Improves solubility of lipophilic substrates.[2] |
| Temperature | Room Temperature to Reflux | Heating can significantly reduce reaction times for less reactive substrates.[2] |
| Work-up | Filtration and Chromatography | Standard purification procedure. |
Visualizing the Deprotection Landscape
Caption: A troubleshooting workflow for the deprotection of N-tosyl 7-azaindoles.
Caption: Overview of common deprotection methods for N-tosyl groups.
References
- Benchchem. (n.d.). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
- The Journal of Organic Chemistry. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides).
- Bajwa, J. S., Chen, G.-P., Prasad, K., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427.
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
- ResearchGate. (n.d.). Efficient Indole N-Detosylation Using Thioglycolate.
- MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Benchchem. (2025). Technical Support Center: Prevention of Unstable Tosylate Decomposition.
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Reactivity of the N-Tosyl Group on a Hydantoin Ring.
- ResearchGate. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
- PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 9. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
stability of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and troubleshooting information for the use of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 480423-17-4) in synthetic chemistry. As a key intermediate in medicinal chemistry, particularly for kinase inhibitor development, understanding its stability and reactivity is crucial for successful experimental outcomes.[1]
I. Compound Overview & Key Properties
This compound is a dihalogenated and N-protected derivative of 7-azaindole.[1] The strategic placement of bromine at the 4-position, iodine at the 2-position, and a tosyl group on the pyrrole nitrogen allows for highly selective sequential functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrIN₂O₂S | [1] |
| Molecular Weight | 477.12 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8 °C, dry conditions | [2] |
The tosyl group serves as both a protecting group for the nitrogen and a directing group that facilitates regioselective lithiation at the 2-position.[1] The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility, with the C-I bond being significantly more reactive in palladium-catalyzed cross-coupling reactions.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is predominantly used as a versatile building block in the synthesis of complex heterocyclic compounds, especially for developing kinase inhibitors and other pharmacologically active molecules.[1] Its structure allows for selective introduction of different functional groups at the 2 and 4 positions of the pyrrolo[2,3-b]pyridine core.
Q2: What are the recommended storage conditions to ensure stability?
A2: To maintain its integrity, the compound should be stored at 2-8°C in a dry environment.[2] Like many halogenated organic compounds, it should be kept away from strong oxidizing agents and protected from excessive heat.[4]
Q3: Why is the pyrrole nitrogen protected with a tosyl group?
A3: The tosyl group serves two critical functions:
-
Protection: It prevents unwanted side reactions at the pyrrole nitrogen, which is otherwise reactive.
-
Directing Group: It enhances the acidity of the proton at the C-2 position, enabling regioselective deprotonation (lithiation) with strong bases like LDA, which is a key step in its synthesis to introduce the iodo group.[1]
Q4: Can I perform a cross-coupling reaction at the C-4 bromo position without affecting the C-2 iodo position?
A4: This is generally not feasible. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl.[3] Therefore, reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination will preferentially occur at the more reactive C-2 iodo position. This chemoselectivity is a key feature of this reagent.
III. Troubleshooting Guides for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
A. Suzuki-Miyaura Coupling (at the C-2 position)
Issue 1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ensure anaerobic conditions are strictly maintained. | The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. |
| Poor Base Quality/Choice | Use a freshly opened, anhydrous base (e.g., K₂CO₃, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. | The base is crucial for the transmetalation step of the catalytic cycle. Water can hydrolyze the boronic acid/ester and deactivate the catalyst. |
| Decomposition of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. Consider using more stable boronic esters (e.g., pinacol esters). | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines), especially under prolonged heating. |
| Side Reaction | In some cases, especially with sensitive substrates, reduction at the C-2 position can occur, leading to the formation of the 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine side product.[5] | This indicates that the oxidative addition of palladium is occurring, but the subsequent steps are failing, leading to reductive dehalogenation. Re-evaluate ligand and solvent choice. |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling (at the C-2 position)
Issue 2: Formation of significant homocoupling (Glaser coupling) byproducts from the terminal alkyne.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Copper(I) Catalyst | Reduce the amount of CuI co-catalyst (typically 4-10 mol%).[3] Ensure the reaction is run under strictly anaerobic conditions. | The copper(I) acetylide intermediate can undergo oxidative homocoupling in the presence of oxygen, leading to the formation of diynes.[6] |
| Inappropriate Base | Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[3] | These bases are effective at scavenging the HX byproduct without promoting side reactions. |
| Reaction Temperature Too High | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature to 50°C). | Higher temperatures can accelerate the rate of unwanted side reactions, including homocoupling. |
Protocol: Regioselective Sonogashira Coupling [3]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and Copper(I) iodide (CuI) (4-10 mol%).
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.1-1.2 equiv) followed by the amine base (e.g., Et₃N or DIPEA), which can also be used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, extract with an appropriate organic solvent, and purify the product by column chromatography.
C. Buchwald-Hartwig Amination (at the C-2 position)
Issue 3: Dehalogenation (reduction) of the starting material instead of C-N bond formation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Ligand Choice | Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, RuPhos).[5] | The choice of ligand is critical.[7] The right ligand facilitates the reductive elimination step (C-N bond formation) over competing pathways like β-hydride elimination or simple reduction.[7][8] |
| Base is Too Strong/Hindered | Use a less hindered but strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | The base must be strong enough to deprotonate the amine but should not promote elimination or other side reactions. The choice is often a balance between reactivity and stability.[9] |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. | Water can interfere with the catalytic cycle and lead to protodehalogenation of the starting material. |
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [chemshuttle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Iodo-pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving iodo-pyridine substrates. The unique electronic properties and coordination behavior of the pyridine moiety can introduce specific complexities not always seen with standard aryl halides. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Reaction or Extremely Low Conversion
Question: I've set up my Suzuki reaction with an iodo-pyridine, a standard boronic acid, a palladium catalyst, and a base, but I'm seeing no product formation, or the conversion of my starting material is less than 10% after several hours. What's going wrong?
Answer: This is a very common and frustrating issue. The root cause often lies in catalyst deactivation or inhibition, a problem particularly prevalent with pyridine-containing substrates.[1][2][3][4] The Lewis basic nitrogen atom on the pyridine ring can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] Let's break down the potential causes and solutions.
Underlying Cause A: Catalyst Inhibition/Deactivation
The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst and preventing the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination.[1] This is especially problematic with simple, less sterically hindered catalyst systems.
Troubleshooting Workflow:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these couplings.[4] You need to employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and disfavor coordination of the pyridine nitrogen.[1]
-
Pre-catalyst Choice: Instead of using air-sensitive Pd(PPh₃)₄, consider more robust and modern pre-catalysts.[5] Pd₂(dba)₃ in combination with a Buchwald ligand or pre-formed Buchwald G2, G3, or G4 pre-catalysts can offer greater consistency and activity.[2][5]
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome partial deactivation and push the reaction to completion.[5]
Underlying Cause B: Inadequate Base or Solvent System
The choice of base and solvent is not trivial; it significantly influences the transmetalation step and the overall reaction rate.[7]
Troubleshooting Workflow:
-
Base Strength and Solubility: A weak or poorly soluble base can stall the reaction.
-
For many iodo-pyridine couplings, strong inorganic bases are required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2][8]
-
Ensure the base is finely powdered and anhydrous, as water content can lead to side reactions like protodeboronation.[4]
-
-
Solvent System Optimization: The solvent must be appropriate for the solubility of all components and should be rigorously degassed.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[5][9] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]
-
Degassing is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Solvents must be thoroughly degassed via sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4][6] Failure to do so is a primary cause of reaction failure.
-
Underlying Cause C: Poor Reagent Quality
The purity of your starting materials, especially the boronic acid, is paramount.[11]
Troubleshooting Workflow:
-
Assess Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to the formation of boroxines (anhydrides) or undergoing protodeboronation.[11][12]
-
Check Iodo-pyridine Stability: Ensure your iodo-pyridine is pure and has not decomposed during storage.
Logical Troubleshooting Flowchart for No/Low Conversion
Caption: The Suzuki-Miyaura catalytic cycle, highlighting catalyst inhibition.
Detailed Experimental Protocol: A Robust Starting Point
This protocol is a generalized but robust starting point for the Suzuki-Miyaura coupling of a generic iodo-pyridine with an arylboronic acid.
Materials:
-
Iodo-pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.5 mol%)
-
K₃PO₄ (finely ground, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the iodo-pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. [2]2. Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure all oxygen is removed. [2][4]3. Solvent Addition: Prepare a degassed 10:1 mixture of dioxane and water by sparging the mixed solvents with argon for 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. [2]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the iodo-pyridine starting material is consumed. [2]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [2]7. Purification: Purify the crude product by flash column chromatography on silica gel.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry, 65(20), 6572-6575.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. (2025). Benchchem.
- Problems with Suzuki coupling. (2025). Reddit.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate.
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (2025). Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (2025). Benchchem.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of Di-halogenated Heterocycles
Introduction
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of di-halogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Di-halogenated heterocycles are invaluable building blocks in medicinal chemistry and materials science, offering multiple points for diversification.[1][2] However, achieving selective functionalization at one halogen over another, or controlling the extent of reaction to favor mono- versus di-substitution, presents significant challenges.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. We will delve into the mechanistic underpinnings of catalyst selection, explaining the "why" behind experimental choices to empower you to overcome common hurdles in your research.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Reaction Conversion
You've set up your cross-coupling reaction with a di-halogenated heterocycle, but after the specified time, you observe only starting material or minimal product formation.
Possible Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed.[4]
-
Solution: Ensure you are using a high-quality, fresh palladium source. For challenging substrates like electron-rich or sterically hindered heterocycles, consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer reliable and efficient generation of the active catalyst.
-
-
Poor Oxidative Addition: This is often the rate-determining step, especially with less reactive C-Cl bonds or electron-rich heterocycles.[4][6]
-
Catalyst Inhibition/Poisoning: The nitrogen atom in many heterocycles (e.g., pyridines) can coordinate to the palladium center, leading to deactivation.[6]
-
Solution: Employ ligands that are sterically demanding enough to prevent or minimize coordination of the heterocyclic nitrogen to the palladium. Again, bulky biaryl phosphine ligands (Buchwald ligands) are excellent candidates.
-
-
Suboptimal Base or Solvent: The base is crucial for activating the coupling partner (e.g., the boronic acid in Suzuki coupling), and the solvent must solubilize all components and stabilize the catalytic species.[4][8]
-
Solution: Screen a variety of bases and solvents. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[5] In some cases, a small amount of water can be beneficial in Suzuki reactions, even in anhydrous setups.[4][9]
-
Problem 2: Poor Site-Selectivity (Chemoselectivity)
Your di-halogenated heterocycle contains two different halogens (e.g., 2-bromo-5-chloropyridine), but the coupling occurs at both positions, or at the less desired position.
Underlying Principle: Site-selectivity is generally governed by the carbon-halogen bond dissociation energy (BDE), with the order of reactivity being I > Br > Cl >> F.[1] Oxidative addition occurs preferentially at the weaker C-X bond.
Troubleshooting Steps:
-
Confirming the "Normal" Selectivity: For a bromo-chloro substituted heterocycle, the reaction should typically occur at the C-Br bond. If you observe significant reaction at the C-Cl bond, consider the following:
-
Forcing Conditions: High temperatures and long reaction times can lead to the erosion of selectivity. Try lowering the reaction temperature.
-
Catalyst Speciation: The nature of the active catalyst can influence selectivity. Mononuclear palladium species are generally predictable, but the formation of palladium clusters or nanoparticles can sometimes lead to altered or unconventional selectivity.[1]
-
-
Achieving "Unconventional" Selectivity: To react at the stronger C-Cl bond in the presence of a C-Br bond, you may need to employ specialized catalyst systems. While challenging, some multinuclear palladium cluster catalysts have shown the ability to invert normal selectivity.[1]
Problem 3: Lack of Control Between Mono- and Di-substitution
You are attempting a mono-functionalization of a di-halogenated heterocycle with two identical halogens, but you obtain a mixture of starting material, mono-substituted product, and di-substituted product.
Mechanistic Insight: The selectivity for mono- versus di-functionalization is a kinetic competition. After the first coupling, the Pd(0) catalyst can either dissociate from the mono-substituted product or undergo a second oxidative addition at the remaining halogen.[3]
Strategies for Controlling Selectivity:
| Strategy | To Favor Mono-substitution | To Favor Di-substitution | Rationale |
| Stoichiometry | Use ≤ 1.0 equivalent of the coupling partner. | Use ≥ 2.2 equivalents of the coupling partner. | Limiting the nucleophile is the most straightforward way to prevent the second coupling. |
| Reaction Time & Temperature | Shorter reaction times, lower temperatures. | Longer reaction times, higher temperatures. | Minimizes the chance for the second, typically slower, coupling to occur.[5] |
| Ligand Choice | Less bulky ligands. | Bulky, electron-rich ligands (e.g., P(tBu)₃, RuPhos, NHCs like IPr).[3] | Bulky ligands can promote "overfunctionalization." The Pd(0)L complex formed after the first reductive elimination can remain associated with the product's π-system, facilitating a rapid second oxidative addition before it can dissociate.[3][10] |
| Additives/Solvent | Use coordinating solvents (e.g., THF, dioxane) or additives (e.g., DMSO).[3][10] | Use non-coordinating solvents (e.g., toluene). | Coordinating solvents or additives can displace the Pd(0) catalyst from the mono-substituted product, preventing the second oxidative addition.[3][10] For dibromoarenes in polar, oxygen-containing solvents, the bromide byproduct can also help displace the catalyst.[10][11] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial catalyst and ligand for my specific di-halogenated heterocycle?
A1: Your starting point depends on the nature of the halogens and the heterocycle itself.
-
Different Halogens (e.g., Bromo and Chloro): Start with conditions known to be selective for the more reactive halogen (bromo). A standard catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a moderately bulky ligand is a good first choice.
-
Identical Halogens (e.g., Dichloro): The challenge here is often reactivity, especially for dichlorides. You will likely need a more robust catalyst system. Start with a palladacycle precatalyst (e.g., XPhos-G3-Pd) and a strong base like K₃PO₄ in a solvent like dioxane or toluene.
-
Electron-Poor vs. Electron-Rich Heterocycles: Electron-poor heterocycles (e.g., pyrimidines, pyrazines) are generally more reactive towards oxidative addition.[12] Electron-rich systems may require more forcing conditions or highly active catalysts.
Q2: My reaction is site-selective, but the yield is low. What should I optimize first?
A2: If selectivity is good but conversion is poor, the issue is likely catalyst activity or stability.
-
Check Reagent Quality: Ensure all reagents, especially the coupling partner (e.g., boronic acid) and solvents, are pure and dry/degassed.[5]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome minor inhibition pathways.
-
Change the Ligand: Even if the ligand class is correct (e.g., bulky phosphine), small changes can have a big impact. If you used XPhos, try SPhos or RuPhos.
-
Re-evaluate the Base/Solvent System: Poor solubility of the base can hinder the reaction.[13] Ensure your chosen solvent is appropriate for the temperature required.
Q3: Can the position of the halogens on the heterocycle affect the reaction outcome?
A3: Absolutely. The electronic environment of each C-X bond is critical.
-
Proximity to Heteroatoms: Halogens positioned ortho or para to a nitrogen atom in a pyridine ring, for example, are generally more activated towards oxidative addition due to electronic effects.[1][14]
-
Steric Hindrance: A halogen flanked by bulky substituents will be sterically hindered, making oxidative addition more difficult.
-
"Normal" vs. "Unconventional" Selectivity: In systems like 2,4-dibromopyridine, coupling typically occurs at the more electrophilic C2 position.[1] However, it has been shown that catalyst speciation can invert this selectivity. Mononuclear Pd catalysts favor C2, while multinuclear Pd clusters or nanoparticles can favor C4.[1][15] This highlights that the catalyst system can override the substrate's intrinsic reactivity.
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is a common side reaction in Suzuki couplings, often caused by the presence of Pd(II) species and oxygen.[16]
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[9]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can minimize the amount of Pd(II) present at the start of the reaction.
-
Efficient Precatalyst Activation: If using a Pd(II) source, ensure conditions are optimal for its reduction to Pd(0). This is often facilitated by the phosphine ligand itself.[16]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Screening Catalysts in a Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol is a starting point for optimizing the mono-arylation of a generic dichloropyridine.
-
Array Setup: In an array of oven-dried vials equipped with stir bars, add the dichloropyridine (1.0 equiv) and the arylboronic acid (1.1 equiv).
-
Reagent Addition: To each vial, add the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the desired palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2, Pd(OAc)₂/ligand) in the reaction solvent.
-
Reaction Initiation: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial, followed by the catalyst solution (typically 1-3 mol% Pd).
-
Execution: Seal the vials and place them in a pre-heated reaction block (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion and selectivity.
Visualization: Decision Workflow for Catalyst Selection
This diagram outlines a logical process for selecting and troubleshooting a catalyst system for the cross-coupling of a di-halogenated heterocycle.
Caption: Decision workflow for catalyst system selection and troubleshooting.
Visualization: Catalytic Cycle and Selectivity Control
This diagram illustrates the key fork in the reaction pathway that determines mono- versus di-substitution.
Caption: Competing pathways after the first catalytic cycle.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Institutes of Health.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015, March 27). PubMed.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. (2021, August 17). ACS Publications.
- Technical Support Center: Troubleshooting Suzuki Couplings with Dichlorocyclobutenedione. (n.d.). Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022, July 10). ACS Publications.
- The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide. (n.d.). Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 1,4-Bis(hexyloxy)-2,5-diiodobenzene. (n.d.). Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-The Case for Exploiting Pd Catalyst Speciation. (2021, June 22). ResearchGate.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage. (2025, October 9). Cambridge Open Engage.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solvent Effects on the Regioselectivity of 7-Azaindole Functionalization
Introduction
Welcome to the technical support center for the functionalization of 7-azaindole. As a privileged scaffold in medicinal chemistry and drug development, 7-azaindole's reactivity presents unique challenges, particularly concerning regioselectivity.[1] The presence of two nitrogen atoms—one pyrrolic (N1) and one pyridinic (N7)—creates a complex electronic landscape, making solvent choice a critical, yet often underestimated, parameter for controlling the site of functionalization.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into why a particular solvent influences the outcome of a reaction. Here, we address common experimental challenges in a question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity such a significant challenge for 7-azaindole?
A: The 7-azaindole core has multiple potential reaction sites: the N1-H, the electron-rich C3 position of the pyrrole ring, and the C-H bonds on the pyridine ring (C2, C4, C5, C6). The pyridine nitrogen (N7) acts as a Lewis base and a hydrogen-bond acceptor, which significantly influences the electron density across the entire bicyclic system.[2][3] This electronic ambiguity means that subtle changes in the reaction environment, particularly the solvent, can dramatically shift the site of reactivity, leading to mixtures of isomers that are difficult to separate and characterize.
Q2: What is the primary role of the solvent in controlling regioselectivity?
A: Solvents influence regioselectivity through several key mechanisms:
-
Solvation and Stabilization: Polar solvents can stabilize charged intermediates or transition states, favoring pathways that involve charge separation. For instance, in palladium-catalyzed cross-couplings, polar solvents can favor the oxidative addition of more polar bonds (like C-OTf) over less polar ones (like C-Cl).[4][5]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) or solvents capable of accepting hydrogen bonds (e.g., DMF, DMSO) can interact with the N1-H or coordinate to the N7 lone pair.[2][6] This interaction modulates the nucleophilicity and electronic properties of the ring, directing incoming electrophiles or organometallic catalysts to specific positions.
-
Catalyst Speciation: The solvent can coordinate to the metal center in transition-metal catalysis, altering its steric and electronic properties. This can change the active catalytic species, thereby influencing which C-H bond is activated.[4][5][7] For example, nonpolar solvents may favor neutral, monoligated palladium species, while polar, coordinating solvents can lead to the formation of anionic palladium complexes with different selectivity profiles.[4][5]
-
Reagent Solubility: Basic solubility of reagents and starting materials is a fundamental prerequisite for any reaction. Poor solubility can lead to low yields or favor alternative, undesired reaction pathways.[7]
Q3: How does the N7 atom specifically influence reactivity?
A: The lone pair of electrons on the N7 atom makes it a primary site for coordination with Lewis acids, metal catalysts, and protic solvents. This coordination has two major consequences:
-
Electronic Deactivation/Activation: Protonation or coordination at N7 withdraws electron density from the pyridine ring, making it less reactive towards electrophilic attack but potentially activating it for nucleophilic substitution.
-
Directing Group Behavior: In metal-catalyzed C-H functionalization, the N7 atom can act as a directing group, bringing the catalyst into proximity with adjacent C-H bonds (like C6), thereby favoring functionalization at that site.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor C3 vs. C2 Selectivity in Direct C-H Functionalization
"I am attempting a direct C-H arylation of N-protected 7-azaindole and obtaining a mixture of C3 and C2 isomers. How can I favor C3 functionalization?"
Plausible Cause: The C3 position is generally the most electronically rich and nucleophilic site, making it the kinetically favored position for many electrophilic functionalizations.[8] However, in metal-catalyzed reactions, C2 functionalization can compete, especially if the N1 position is protected with a bulky group that sterically hinders the C2 position less than the C3. The choice of solvent can influence the stability of the key intermediates that lead to each isomer.
Proposed Solution & Scientific Rationale:
-
Solvent Screening: The polarity and coordinating ability of the solvent are paramount.
-
Initial Recommendation: Start with a polar aprotic solvent like DMF or DMAc . These solvents are often effective for C-H activation protocols.[9] In a reported C-H sulfenylation, for instance, DMF provided the highest yield for C3 functionalization, while solvents like 1,4-dioxane, acetonitrile, and toluene resulted in no reaction.[9]
-
Rationale: Polar aprotic solvents can help stabilize the transition state of the C-H activation step. They can also coordinate with the catalyst, modifying its reactivity profile to favor the electronically preferred C3 position. Non-coordinating or nonpolar solvents might not adequately stabilize the key intermediates, leading to reduced selectivity.
-
-
Protocol: Solvent Screening for C3-Selective C-H Arylation
-
Set up parallel reactions in small vials. To each vial, add N-protected 7-azaindole (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[10]
-
To each vial, add one of the following solvents: DMF, DMAc, Dioxane, Toluene, or Acetonitrile.
-
Seal the vials, degas with nitrogen or argon, and heat to the reaction temperature (e.g., 100-120 °C).
-
After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by ¹H NMR or LC-MS to determine the C3:C2 isomer ratio.
-
Data Interpretation:
| Solvent | Dielectric Constant (ε) | C3:C2 Ratio (Hypothetical) | Notes |
| DMF | 36.7 | >95:5 | Often optimal for C3 selectivity.[9] |
| DMAc | 37.8 | 90:10 | Similar to DMF, can be a good alternative.[9] |
| Dioxane | 2.2 | 60:40 | Lower polarity may reduce selectivity. |
| Toluene | 2.4 | 50:50 | Nonpolar; often leads to poor selectivity. |
| Acetonitrile | 37.5 | 70:30 | Polar, but its coordination may alter catalyst behavior unfavorably. |
Visualizing the Solvent Selection Workflow:
Caption: Workflow for optimizing C3 regioselectivity via solvent screening.
Issue 2: Uncontrolled Halogenation Leading to Multiple Products or Decomposition
"I am trying to brominate 7-azaindole at the C3 position using NBS, but I'm getting a complex mixture, including what appears to be N-bromination and decomposition. What solvent should I use?"
Plausible Cause: Standard electrophilic halogenating agents like N-bromosuccinimide (NBS) can be aggressive. In non-polar or weakly coordinating solvents, the reaction can proceed via radical pathways or attack the most available nucleophilic sites, which include not only C3 but also the N1 and N7 atoms. Protic solvents can protonate the N7 atom, deactivating the ring and leading to no reaction or decomposition.
Proposed Solution & Scientific Rationale:
-
Solvent Choice is Critical: For electrophilic additions on the sensitive 7-azaindole core, a solvent that can modulate the electrophilicity of the reagent without deactivating the substrate is needed.
-
Recommendation: Use a polar aprotic solvent like DMF or acetonitrile .
-
Rationale: These solvents can help solubilize the reagents and stabilize the charged intermediates (e.g., the Wheland intermediate) formed during electrophilic aromatic substitution. This stabilization favors the ionic pathway leading to C3 substitution over competing radical or N-halogenation pathways. Enzymatic halogenations, for example, leverage aqueous media to achieve high regioselectivity, highlighting the importance of a controlled, polar environment.[11] While a fully aqueous system may not be suitable for all chemical reagents, a polar organic solvent mimics this environment.
-
-
Alternative Catalytic System: If standard methods fail, consider a milder, catalyst-controlled system.
-
Recommendation: An iodine-catalyzed system in DMSO .
-
Rationale: Recent literature has shown that an I₂/DMSO system can effectively catalyze the C3-sulfenylation and chalcogenation of NH-free 7-azaindoles with high regioselectivity.[12][13] In this system, DMSO is not just a solvent but also acts as an oxidant to regenerate the active iodine catalyst.[12] This approach avoids harsh reagents and provides excellent control, suggesting its potential applicability to halogenation as well.
-
Visualizing the Mechanistic Role of Solvent:
Caption: Solvent influence on the pathway of 7-azaindole bromination.
Issue 3: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
"In a Suzuki coupling with a di-functionalized electrophile (e.g., containing both -Cl and -OTf groups), my reaction is not selective. How can I use the solvent to target one site over the other?"
Plausible Cause: The oxidative addition of an aryl halide or pseudohalide to a Pd(0) catalyst is the rate-determining step that dictates selectivity. The transition state for the oxidative addition of an aryl triflate (Ar-OTf) is highly polar, whereas the transition state for an aryl chloride (Ar-Cl) is significantly less polar. The solvent's polarity can selectively stabilize one of these transition states over the other.[5]
Proposed Solution & Scientific Rationale:
-
Leverage Solvent Polarity to Control Selectivity: This is a classic case where solvent effects can be used to completely switch the reaction's outcome.
-
To favor C-OTf coupling: Use a polar solvent such as DMF, NMP, or Acetone .
-
To favor C-Cl coupling: Use a nonpolar solvent such as Toluene or Dioxane .
-
-
Scientific Rationale: As demonstrated in studies on bifunctional substrates, the oxidative addition of Ar-OTf proceeds via a nucleophilic displacement pathway with a highly polar transition state.[5] Polar solvents strongly stabilize this transition state, accelerating the rate of C-OTf activation. Conversely, in nonpolar solvents, this pathway is disfavored, and the less polar oxidative addition into the C-Cl bond becomes the dominant pathway.[4][5] This principle allows for predictable, solvent-controlled regioselectivity.
Data Summary Table:
| Solvent | Polarity | Favored Oxidative Addition | Expected Major Product | Reference |
| Toluene | Nonpolar | C-Cl | C-Cl Coupled Product | [4][5] |
| Dioxane | Nonpolar | C-Cl | C-Cl Coupled Product | [10] |
| DMF | Polar Aprotic | C-OTf | C-OTf Coupled Product | [4][5] |
| NMP | Polar Aprotic | C-OTf | C-OTf Coupled Product | [4][5] |
References
-
Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. (2011). The Journal of Chemical Physics. [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). Angewandte Chemie International Edition. [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). Angewandte Chemie International Edition. [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). SciSpace. [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances. [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. (2020). ResearchGate. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2024). The Journal of Organic Chemistry. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). National Institutes of Health. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2011). ResearchGate. [Link]
-
C-H···N Hydrogen-Bonding Interaction in 7-azaindole:CHX3 (X=F, Cl) Complexes. (2014). Chemistry – An Asian Journal. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). White Rose Research Online. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). ResearchGate. [Link]
-
Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). (2023). The Journal of Physical Chemistry C. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
HYDROGEN BONDING-ENABLED SITE-SELECTIVE C(sp3)–H FUNCTIONALIZATION. (n.d.). ProQuest. [Link]
-
Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. (2019). ResearchGate. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2001). Journal of the Chinese Chemical Society. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2024). PubMed. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). National Institutes of Health. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). National Institutes of Health. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018). National Institutes of Health. [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (2019). National Institutes of Health. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H···N hydrogen-bonding interaction in 7-azaindole:CHX3 (X=F, Cl) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to N-H Protection of 7-Azaindole
For researchers and drug development professionals navigating the synthesis of 7-azaindole-based compounds, the strategic protection of the indole N-H is a critical decision point that profoundly influences the entire synthetic route. The choice of a protecting group is not merely about masking a reactive site; it's about enabling specific downstream transformations, ensuring stability under diverse reaction conditions, and ultimately, achieving a clean and efficient deprotection. This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the 7-azaindole scaffold, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Strategic Imperative of Protecting Group Selection
The 7-azaindole nucleus, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its pyrrole N-H proton is acidic (pKa ≈ 19-20 in DMSO) and the nitrogen is nucleophilic, necessitating protection prior to many synthetic operations such as lithiation, certain cross-coupling reactions, and reactions involving strong bases or electrophiles. An ideal protecting group should be introduced in high yield, be robust enough to withstand subsequent reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the final product.[3]
This guide will focus on a comparative analysis of three workhorse protecting groups: the electron-withdrawing Tosyl (Ts) group, the sterically demanding and acid-labile tert-Butoxycarbonyl (Boc) group, and the versatile silicon-based 2-(Trimethylsilyl)ethoxymethyl (SEM) group.
Comparative Analysis of Protecting Groups
The selection of a protecting group is dictated by the planned synthetic route. A summary of the key characteristics of Ts, Boc, and SEM groups is presented below, followed by a detailed discussion.
| Protecting Group | Introduction Conditions & Yield | Deprotection Conditions | Key Advantages | Key Limitations |
| Tosyl (Ts) | TsCl, Et₃N, DMAP, DCM, rt[4] (89% yield) | 2M aq. NaOH, dioxane, 150 °C, µw[4] (10–83% yield); Cs₂CO₃, THF/MeOH, rt[5] (Quantitative) | Robust, electron-withdrawing nature facilitates C2-lithiation; stable to acidic conditions. | Harsh basic conditions often required for removal; may not be suitable for base-sensitive substrates. |
| Boc | Boc₂O, DMAP, MeCN or DCM, rt[6] (91% yield) | TFA, DCM, rt[7][8] (typically quantitative) | Mild acidic cleavage; orthogonal to base-labile groups; generally high yielding introduction and removal. | Labile to strong acids; can be unstable to some organometallic reagents and high temperatures.[9] |
| SEM | SEM-Cl, NaH, DMF, 0 °C to rt[10] (High yield); SEM-Cl, NaH, DMSO[11] | TBAF, THF, 80 °C[12] (yields can be variable); MgBr₂, Et₂O/MeNO₂[13]; aq. HCl, EtOH, reflux | Stable to a wide range of conditions (bases, nucleophiles, some organometallics); activates the C4 position for SNAr.[11][14][15] | Deprotection can be sluggish and sometimes low yielding; fluoride source can be basic and affect other functional groups.[10] |
The Workhorse: Tosyl (p-Toluenesulfonyl)
The tosyl group is a robust, electron-withdrawing protecting group. Its introduction is straightforward and high-yielding.
Expertise & Experience: The strong electron-withdrawing nature of the tosyl group significantly increases the acidity of the C2-proton of the azaindole ring. This makes the Ts group an excellent choice when the synthetic strategy involves a directed ortho-metalation (DoM) at the C2 position using bases like LDA or n-BuLi. This is a prime example of a protecting group actively guiding the regioselectivity of a subsequent reaction. However, the stability that makes it so reliable during synthesis also presents its main drawback: deprotection. While traditional methods often require harsh conditions like strong, hot aqueous bases, milder and more efficient methods have been developed. For azaindoles, which are more susceptible to nucleophilic attack than indoles due to the pyridine nitrogen, deprotection using cesium carbonate in THF/methanol at room temperature is particularly effective and proceeds in quantitative yield.[5] This is because the increased acidity of the azaindole N-H makes the N-Ts group a better leaving group.[5]
The Versatile Standard: Boc (tert-Butoxycarbonyl)
The Boc group is perhaps the most common amine protecting group due to its ease of introduction and, more importantly, its mild removal under acidic conditions.
Expertise & Experience: The Boc group is the go-to choice when orthogonality to base-mediated reactions is required. For instance, if a synthesis involves ester saponification or other base-catalyzed transformations, a Boc-protected 7-azaindole is an ideal intermediate. Its removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically clean and quantitative.[7] However, it's crucial to be aware of its limitations. The Boc group is not stable to strong acids and can be cleaved by some Lewis acids. Furthermore, while generally stable to organolithium reagents at low temperatures, prolonged exposure or higher temperatures can lead to decomposition.[9] In many kinase inhibitor syntheses, a free pyrrole N-H is essential for hydrogen bonding to the kinase hinge region, making the final Boc deprotection a critical, activity-enabling step.[16]
The Strategic Player: SEM (2-(Trimethylsilyl)ethoxymethyl)
The SEM group offers a unique combination of stability and reactivity, making it a strategic choice for complex syntheses.
Expertise & Experience: The SEM group is stable to a broad range of nucleophilic and basic conditions, making it superior to Boc in certain contexts.[9] Its deprotection is typically achieved with fluoride ion sources like tetrabutylammonium fluoride (TBAF). This deprotection mechanism is orthogonal to both acid-labile (Boc) and base-labile (Ts) groups.
The most compelling reason to choose the SEM group lies in its dual role as a protecting and an activating group. Research has shown that N-SEM protection of 4-fluoro-7-azaindole significantly facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.[11][14][15] The SEM group, through its electron-donating nature, stabilizes the electron-rich Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. This allows SNAr reactions to proceed under mild conditions with short reaction times, a significant advantage when working with sensitive substrates. However, researchers should be aware that SEM deprotection with TBAF can sometimes be challenging, leading to moderate yields and requiring elevated temperatures.[10][12] The basicity of TBAF can also be a concern for base-sensitive functional groups.
Visualization of Synthetic Workflows
General Protection/Deprotection Workflow
Caption: General workflow for the synthesis of functionalized 7-azaindoles.
Dual Role of the SEM Protecting Group
Caption: The dual role of the SEM group in 7-azaindole functionalization.
Detailed Experimental Protocols
Protocol 1: N-Tosylation of 7-Azaindole[4]
-
To a solution of 7-azaindole (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M) is added triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
The mixture is stirred at room temperature until all solids dissolve.
-
p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-tosyl-7-azaindole.
Protocol 2: N-Boc Protection of 7-Azaindole[6]
-
To a solution of 7-azaindole (1.0 equiv) in acetonitrile (approx. 0.5 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and DMAP (0.1 equiv).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield N-Boc-7-azaindole.
Protocol 3: N-SEM Protection of 4-Chloro-7-Azaindole[10]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous dimethylformamide (DMF, approx. 0.2 M) at 0 °C under a nitrogen atmosphere is added a solution of 4-chloro-7-azaindole (1.0 equiv) in DMF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 4-5 hours and then allowed to warm to room temperature.
-
The reaction is carefully quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 4: Deprotection of N-Tosyl-7-Azaindole with Cesium Carbonate[5]
-
To a solution of N-tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of THF and methanol (approx. 0.1 M) is added cesium carbonate (3.0 equiv).
-
The suspension is stirred vigorously at room temperature. For 7-azaindoles, the reaction is typically complete within 0.5-2 hours.
-
Upon completion (monitored by TLC), the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected 7-azaindole.
Protocol 5: Deprotection of N-Boc-7-Azaindole with TFA[7][8]
-
The N-Boc-7-azaindole (1.0 equiv) is dissolved in dichloromethane (DCM, approx. 0.1 M).
-
Trifluoroacetic acid (TFA, 10-20 equiv, or a 25-50% solution in DCM) is added, and the solution is stirred at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), the volatiles are removed under reduced pressure. Toluene can be added and co-evaporated to remove residual TFA.
-
The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the free 7-azaindole.
Protocol 6: Deprotection of N-SEM-7-Azaindole with TBAF[12]
-
To a stirred solution of the N-SEM-7-azaindole (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) is added a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (10 equiv).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours in a sealed vessel.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography or preparative HPLC to provide the deprotected 7-azaindole.
Conclusion
The selection of a protecting group for 7-azaindole is a strategic decision that requires careful consideration of the entire synthetic plan. The robust, C2-directing Tosyl group is ideal for syntheses involving early-stage lithiation. The versatile Boc group offers mild deprotection conditions, making it a workhorse for routes requiring orthogonality to basic reagents. The SEM group provides a unique advantage by not only protecting the N-H but also activating the scaffold for nucleophilic substitution, presenting a powerful tool for building molecular complexity. By understanding the distinct advantages and limitations of each group, researchers can design more efficient, robust, and successful synthetic routes to novel 7-azaindole-based therapeutics and materials.
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Validation of Kinase Inhibition by Compounds from 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure, serving as the foundation for numerous inhibitors targeting a variety of kinases. This guide provides an in-depth technical comparison of kinase inhibitors derived from the versatile starting material, 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the experimental validation of these compounds, comparing their performance with established kinase inhibitors and providing the supporting data and protocols necessary for researchers in the field.
The strategic functionalization of the this compound core allows for the synthesis of a diverse library of compounds. The bromine and iodine atoms at positions 4 and 2, respectively, serve as convenient handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents to probe the kinase active site. The tosyl group at the 1-position acts as a protecting group, which can be removed at a later synthetic stage. This chemical tractability makes it an ideal starting point for generating novel kinase inhibitors.[1]
Targeted Kinase Families and the Rationale for Inhibition
Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against several key kinase families implicated in cancer and inflammatory diseases. This guide will focus on the validation against the following, with a primary focus on the Fibroblast Growth Factor Receptors (FGFRs) for which specific data on a derivative series is available:
-
Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[2]
-
Aurora Kinases: These serine/threonine kinases are essential for the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anti-cancer therapies.[3]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.
-
FMS-like Tyrosine Kinase 3 (FMS) / Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is a key regulator of macrophage and monocyte function and is implicated in various inflammatory diseases and cancers.
Comparative Performance of Pyrrolo[2,3-b]pyridine Derivatives
Table 1: Comparative Inhibitory Activity (IC50) Against FGFR Family
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| Compound 4h (pyrrolo[2,3-b]pyridine derivative) | 7 | 9 | 25 | 712 | [2] |
| Erdafitinib (FDA Approved) | 1.2 | 2.5 | 4.6 | 212 | |
| Infigratinib (FDA Approved) | 1.1 | 1 | 1.3 | 61 | |
| Pemigatinib (FDA Approved) | 0.4 | 0.5 | 1.2 | 30 |
Data for approved drugs are compiled from publicly available databases and literature.
Table 2: Benchmark Inhibitors for Other Kinase Targets
| Kinase Target | Benchmark Inhibitor | Typical IC50 Range (nM) |
| Aurora A | Alisertib (MLN8237) | 1-10 |
| Aurora B | Barasertib (AZD1152) | 1-5 |
| JAK1 | Tofacitinib | 1-20 |
| FMS (CSF1R) | Pexidartinib (PLX3397) | 10-30 |
The data for Compound 4h demonstrates that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can achieve potent, low nanomolar inhibition of FGFR1, 2, and 3, comparable to FDA-approved drugs.[2] The significantly higher IC50 against FGFR4 suggests a degree of selectivity within the FGFR family.[2] This highlights the potential of this scaffold to generate highly effective FGFR inhibitors.
Experimental Validation Workflows
The validation of a kinase inhibitor is a multi-step process that moves from initial biochemical assays to more complex cell-based models. Here, we outline the key experimental protocols.
Experimental Workflow Diagram
Caption: A generalized workflow for the validation of kinase inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction.
-
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add the diluted compounds. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ (Promega).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Principle: Cancer cells are cultured in the presence of the inhibitor, and cell viability is measured after a set period (e.g., 72 hours). A reduction in cell viability indicates that the compound is inhibiting a pathway essential for cell growth or survival.
-
Step-by-Step Protocol:
-
Seed cancer cells (e.g., a cell line with a known FGFR amplification for testing FGFR inhibitors) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a method such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).
-
Measure the absorbance or luminescence and calculate the percent of viable cells relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the compound concentration.
-
3. Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the inhibitor is hitting its intended target in a cellular context by examining the phosphorylation status of downstream signaling proteins.
-
Principle: Cells are treated with the inhibitor, and the lysates are then subjected to gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors. A decrease in the phosphorylated protein indicates target engagement and inhibition.
-
Step-by-Step Protocol:
-
Culture cells to approximately 80% confluency and then serum-starve overnight.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., FGF for FGFR signaling) for a short period (e.g., 15-30 minutes) to activate the pathway.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-FGFR, phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Signaling Pathway Visualization
Understanding the mechanism of action of these inhibitors requires visualizing their impact on cellular signaling pathways.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The demonstrated potent and selective inhibition of the FGFR family by derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine core underscores the potential of this chemical class.[2] The synthetic accessibility and potential for diversification make it an attractive platform for targeting a range of kinases implicated in human disease.
Future work should focus on synthesizing and evaluating a broader range of derivatives against a panel of kinases, including Aurora, JAK, and FMS, to fully explore the potential of this scaffold. A comprehensive structure-activity relationship (SAR) study will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising compounds. The systematic approach to validation outlined in this guide provides a robust framework for advancing these novel inhibitors from the bench to the clinic.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Abstract
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this core often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a paramount strategy for C-C bond formation.[3][4] This guide presents an in-depth analysis of the reaction kinetics for the Suzuki coupling of a key intermediate, 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.[5][6] We provide a comparative study of various catalytic systems, elucidating the factors that govern reaction rate and regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and gain a deeper mechanistic understanding of this critical transformation.
Part 1: The Substrate: A Dichotomy in Reactivity
The substrate, this compound, presents two distinct sites for cross-coupling: the C-2 iodo and the C-4 bromo positions.[5] Understanding the inherent reactivity of these carbon-halogen bonds is fundamental to predicting and controlling the reaction outcome.
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[7] The reactivity of organic halides in this step generally follows the trend of C-I > C-OTf > C-Br > C-Cl, which is inversely proportional to the bond dissociation energy (BDE) of the respective carbon-halogen bond.[7][8][9]
-
C-2 Iodo Position: The C-I bond is weaker and more polarizable, making it the most susceptible to oxidative addition by a Pd(0) complex. Therefore, under standard Suzuki-Miyaura conditions, the reaction is expected to proceed with high regioselectivity at the C-2 position.[1][8][9]
-
C-4 Bromo Position: The C-Br bond is stronger and less reactive. It typically requires more forcing conditions (higher temperatures, more active catalysts) to undergo oxidative addition.[8]
-
Electronic Influence: The pyrrolo[2,3-b]pyridine core is an electron-deficient N-heterocycle, which generally enhances the rate of oxidative addition compared to electron-rich arenes. The precise electronic environment at C-2 versus C-4, influenced by the fused pyrrole and pyridine rings, also contributes to the differential reactivity. Studies on dihalogenated pyridines and pyrimidines consistently show that the position and nature of the halogen are the dominant factors in determining selectivity.[10][11][12][13]
This inherent reactivity difference allows for a sequential, regioselective functionalization strategy, first at the C-2 iodo position, leaving the C-4 bromo position available for a subsequent, different cross-coupling reaction.
Part 2: The Suzuki-Miyaura Catalytic Cycle & Rate-Limiting Steps
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][14][15] The overall reaction rate (kinetics) is dictated by the slowest step in this cycle, known as the rate-determining step (RDS).
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the C-I bond of the substrate. For aryl halides, this step is often the RDS, and its rate is highly dependent on the catalyst's ligand sphere.[7]
-
Transmetalation (TM): The organic group (R²) from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base and can become rate-limiting, especially with sterically hindered partners or when the base is not optimal.[16][17]
-
Reductive Elimination (RE): The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast but can be slowed by bulky ligands.[7]
Kinetic studies are crucial for identifying the RDS, which in turn allows for rational optimization of the reaction by targeting the specific step that is creating a bottleneck.[16]
Part 3: Comparative Kinetic Analysis of Catalytic Systems
The choice of palladium catalyst and its associated ligand is the most critical factor influencing the reaction kinetics. We compare three classes of catalytic systems for the selective C-2 coupling of this compound with a generic arylboronic acid.
| Catalyst System | Catalyst/Precatalyst | Ligand | Key Characteristics & Kinetic Implications | Hypothetical Initial Rate (μM/s) | Hypothetical t₁/₂ (min) |
| A: Classical | Pd(PPh₃)₄ | Triphenylphosphine | Reliable but Slow: Often requires higher temperatures (80-100 °C) and catalyst loadings (2-5 mol%). The oxidative addition can be sluggish. Kinetics are typically zero-order in the boronic acid, indicating the RDS is oxidative addition. | 5 | 95 |
| B: Buchwald Ligand | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | High-Turnover & Fast: Bulky, electron-rich dialkylbiaryl phosphine ligands dramatically accelerate both oxidative addition and reductive elimination.[18] This allows for lower catalyst loadings (<1 mol%) and often room-temperature reactions, leading to significantly faster kinetics. | 75 | 6 |
| C: NHC Ligand | Pd-PEPPSI-IPr | IPr (Imidazolium Carbene) | Robust & Highly Active: N-Heterocyclic Carbene (NHC) ligands form very stable and highly active palladium complexes. They are excellent for coupling challenging substrates, including less reactive aryl chlorides, and can provide a significant rate enhancement over phosphine systems.[10] | 90 | 5 |
Analysis of Causality:
-
System A (Classical): Triphenylphosphine is a moderately electron-donating ligand. The dissociation of one or two phosphine ligands is required to generate the coordinatively unsaturated 14- or 12-electron Pd(0) species necessary for oxidative addition. This pre-equilibrium can slow the overall rate.
-
System B (Buchwald): Ligands like SPhos or XPhos are designed to be both bulky and highly electron-donating. The bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition. The strong electron-donating character accelerates the final reductive elimination step. This dual enhancement dramatically improves the overall catalytic turnover and reaction rate.[18]
-
System C (NHC): NHC ligands are strong σ-donors, creating a highly electron-rich palladium center that is very active in oxidative addition. Their steric bulk also promotes reductive elimination. The strong Pd-NHC bond provides high thermal stability, making these catalysts robust even under harsh conditions.[10][19]
Part 4: Experimental Protocol for Kinetic Analysis
A trustworthy kinetic analysis requires a robust and reproducible experimental design. Reaction Progress Kinetic Analysis (RPKA) using an internal standard is a powerful method.[16]
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.5 equiv), and a suitable internal standard (e.g., dodecane, 0.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to achieve the desired concentration (e.g., 0.1 M).
-
Thermal Equilibration: Place the flask in a preheated oil bath at the target reaction temperature (e.g., 80 °C) and stir for 15 minutes to ensure thermal equilibrium.
-
Reaction Initiation: At time t=0, inject the palladium precatalyst and ligand, dissolved in a small amount of degassed solvent, into the reaction mixture.
-
Sampling: At predetermined time points, use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately inject the aliquot into a labeled vial containing cold ethyl acetate (1 mL) and a small amount of water to quench the reaction.
-
Analysis: Analyze the quenched samples by a calibrated analytical method (e.g., HPLC or GC-MS) to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Causality Behind Choices:
-
Internal Standard: An internal standard is crucial for accurate quantification. It corrects for variations in injection volume and sample preparation, ensuring the trustworthiness of the concentration data.
-
Inert Atmosphere: Pd(0) catalysts are sensitive to oxidation. An inert atmosphere prevents catalyst deactivation and ensures reproducible kinetic profiles.
-
Quenching: Rapidly stopping the reaction at the time of sampling is essential to accurately capture the reaction progress at that specific moment.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly regioselective transformation that preferentially occurs at the C-2 iodo position due to the lower C-I bond dissociation energy. The kinetics of this reaction are profoundly influenced by the choice of the palladium catalyst system. While classical Pd(PPh₃)₄ is effective, modern catalytic systems employing bulky, electron-rich Buchwald-type phosphine ligands or N-Heterocyclic Carbene (NHC) ligands offer dramatically accelerated reaction rates. This allows for milder conditions, lower catalyst loadings, and shorter reaction times, which are critical considerations in process development and drug discovery. For researchers aiming to optimize this transformation, a switch from classical catalysts to Buchwald or NHC systems is highly recommended. A systematic kinetic analysis, as outlined in this guide, provides the empirical data necessary to make informed decisions for catalyst selection and process optimization.
References
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Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. ACS Publications. [Link]
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Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link]
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
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A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC). [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. [Link]
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(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link]
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C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
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Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
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This compound. MySkinRecipes. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
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Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]
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4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH. [Link]
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Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central (PMC). [Link]
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Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). [Link]
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A Spectroscopic Journey: Elucidating the Synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone for building molecules with significant biological activity, including potent kinase inhibitors.[1][2] The targeted synthesis of highly functionalized derivatives, such as 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is a multi-step process where each transformation must be rigorously verified.[3] This guide provides an in-depth spectroscopic comparison of the target molecule and its precursors, offering field-proven insights into the causality behind the observed spectral changes. We will journey through the synthesis, examining the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data at each critical juncture, providing a self-validating framework for researchers in the field.
The synthetic pathway to our target compound is a strategic sequence of protection, bromination, and iodination. Each step leaves a distinct fingerprint on the molecule's spectroscopic signature.
Caption: Synthetic route to the target compound.
Stage 1: The Starting Scaffold - 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
The journey begins with the parent heterocycle, 7-azaindole. Its spectroscopic profile is the baseline upon which all subsequent changes are measured.
Spectroscopic Analysis:
-
¹H NMR: The spectrum is characterized by distinct signals for the protons on both the pyridine and pyrrole rings. The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (>11 ppm) due to hydrogen bonding. The protons H2 and H3 on the electron-rich pyrrole ring are coupled and appear as doublets of doublets around 6.5-7.5 ppm. The pyridine ring protons (H4, H5, H6) appear in the aromatic region, with H6 typically being the most deshielded due to its proximity to the nitrogen atom.
-
¹³C NMR: The carbon spectrum shows seven distinct signals. The carbons of the electron-rich pyrrole ring (C2, C3) are more shielded (appear at lower ppm) compared to the pyridine ring carbons. The bridgehead carbons (C3a, C7a) have characteristic shifts.
-
IR Spectroscopy: A prominent, broad N-H stretching band is expected around 3100-3400 cm⁻¹. The C-H stretching of the aromatic rings appears around 3000-3100 cm⁻¹, and characteristic C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum will show a strong molecular ion (M⁺) peak at m/z = 118, corresponding to its molecular weight.
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key IR Peaks (cm⁻¹) | MS (m/z) |
| 1H-pyrrolo[2,3-b]pyridine | >11 (N-H, br s), 8.1-8.3 (H6), 7.0-7.6 (H4, H5), 6.5-6.6 (H3) | ~148 (C7a), ~143 (C6), ~128 (C2), ~100 (C3) | 3100-3400 (N-H stretch), 1400-1600 (C=C, C=N) | 118 (M⁺) |
Stage 2: N-H Protection - 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
The first synthetic step is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is crucial for controlling the regioselectivity of the subsequent halogenation steps. This modification introduces significant and predictable spectroscopic changes.
Experimental Protocol: Tosylation
-
To a solution of 7-azaindole in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the pyrrole nitrogen.
-
After stirring for 30 minutes, add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Spectroscopic Analysis:
-
¹H NMR: The most dramatic change is the disappearance of the broad N-H proton signal. New signals appear for the tosyl group: a singlet for the methyl (CH₃) protons around 2.4 ppm and two doublets in the aromatic region (typically 7.3-7.9 ppm) for the AA'BB' system of the p-substituted benzene ring. The protons on the azaindole core, particularly H2 and H3, will experience a downfield shift due to the electron-withdrawing nature of the sulfonyl group.
-
¹³C NMR: The spectrum will now include signals for the tosyl group: the methyl carbon around 21 ppm and the aromatic carbons of the tosyl ring. The carbons of the azaindole core, especially those in the pyrrole ring, will be deshielded.
-
IR Spectroscopy: The broad N-H stretch disappears. Strong new bands appear around 1370 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.
-
MS: The molecular ion peak shifts to m/z = 272, reflecting the addition of the tosyl group (C₇H₇SO₂).
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key IR Peaks (cm⁻¹) | MS (m/z) |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | 7.3-7.9 (Tosyl Ar-H), 2.4 (Tosyl CH₃) | ~21 (Tosyl CH₃) | 1370 & 1175 (S=O stretch) | 272 (M⁺) |
Stage 3: Regioselective Bromination - 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
With the nitrogen protected, electrophilic bromination is directed to the electron-rich positions. The C4 position on the pyridine ring is susceptible to bromination under specific conditions.
Experimental Protocol: Bromination
-
Dissolve 1-Tosyl-1H-pyrrolo[2,3-b]pyridine in a solvent like dichloromethane (DCM) or acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine.
-
Extract the product and purify by chromatography.
Spectroscopic Analysis:
-
¹H NMR: The signal corresponding to the H4 proton will disappear. The remaining pyridine ring protons, H5 and H6, will now form an AX system (two doublets) with a characteristic ortho coupling constant. Their chemical shifts will be altered by the electronic effect of the bromine atom.
-
¹³C NMR: A significant change is observed in the pyridine region. The signal for C4 will be replaced by a signal at a lower field (higher ppm) due to the deshielding effect of bromine, but its intensity will be significantly reduced due to the long relaxation time of quaternary carbons bearing a heavy atom. The signal for C5 will also shift.
-
IR Spectroscopy: The spectrum will be very similar to the tosylated precursor, as the dominant sulfonyl group absorptions will remain. Subtle changes in the fingerprint region (below 1000 cm⁻¹) may occur due to the C-Br bond vibration.
-
MS: The mass spectrum becomes highly characteristic. It will show a pair of molecular ion peaks at m/z = 350 and 352 with a nearly 1:1 intensity ratio, which is the classic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
| Compound | Key ¹H NMR Shifts (δ, ppm) | ¹³C NMR Evidence | Key IR Peaks (cm⁻¹) | MS (m/z) |
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Disappearance of H4 signal; H5/H6 as doublets | Shift in C4, C5 signals | 1370 & 1175 (S=O stretch) | 350, 352 (M⁺, M⁺+2) |
Stage 4: Directed Iodination - this compound
The final step is the introduction of an iodine atom at the C2 position. This is typically achieved via a directed ortho-metalation (DoM) strategy, where the tosyl group directs a strong base to deprotonate the C2 position, followed by quenching with an iodine source.[3]
Caption: Iodination via Directed ortho-Metalation.
Experimental Protocol: Iodination
-
Generate Lithium diisopropylamide (LDA) in situ by adding n-butyllithium to diisopropylamine in an ether solvent at -78 °C.
-
Add the 4-bromo-1-tosyl intermediate and a ligand like TMEDA to the LDA solution at -78 °C to facilitate lithiation at the C2 position.
-
After stirring to ensure complete lithiation, add a solution of iodine (I₂) in the same solvent to quench the organolithium intermediate.
-
Work up the reaction and purify the final product.[3]
Spectroscopic Analysis:
-
¹H NMR: The signal for the H2 proton will disappear. The only remaining proton on the pyrrole ring, H3, will now appear as a singlet. This is a definitive confirmation of C2 substitution.
-
¹³C NMR: The C2 signal will shift significantly downfield due to the "heavy atom effect" of iodine. Similar to the brominated intermediate, the intensity of the C2 signal will be very low.
-
IR Spectroscopy: The spectrum remains dominated by the tosyl group absorptions.
-
MS: The molecular weight increases by 126 mass units (minus the proton lost). The molecular ion peak will be observed at m/z = 476. The isotopic pattern will be more complex due to the presence of both bromine and iodine, but the M⁺ peak at 476 (for ⁷⁹Br) and M⁺+2 at 478 (for ⁸¹Br) will be the most prominent.
| Compound | Key ¹H NMR Shifts (δ, ppm) | ¹³C NMR Evidence | Key IR Peaks (cm⁻¹) | MS (m/z) |
| This compound | Disappearance of H2 signal; H3 as a singlet | Significant downfield shift of C2 signal | 1370 & 1175 (S=O stretch) | 476, 478 (M⁺, M⁺+2) |
Conclusion
This guide demonstrates that a multi-technique spectroscopic analysis provides an unambiguous, step-by-step confirmation of the synthetic pathway to this compound. By understanding the expected changes in NMR, IR, and MS data, researchers can confidently verify the structure of each intermediate, ensuring the integrity of their synthesis. The disappearance of specific proton signals in ¹H NMR, the characteristic isotopic patterns in MS for halogenated compounds, and the appearance/disappearance of key functional group bands in IR spectroscopy collectively form a robust and self-validating analytical framework.
References
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Štarha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o538. Available at: [Link]
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Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Available at: [Link]
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SpectraBase (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]
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PubChem (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1341. Available at: [Link]
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Cheng, T., et al. (2023). Synthesis, Crystal Structure and DFT Study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine. Journal of Structural Chemistry, 64(8), 1369–1379. Available at: [Link]
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MySkinRecipes (n.d.). This compound. Available at: [Link]
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PubChem (n.d.). 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. Available at: [Link]
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Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 195. Available at: [Link]
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Royal Society of Chemistry (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
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Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]
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biological efficacy of derivatives of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Comparative Guide to the Biological Efficacy of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Versatility of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, resembling a purine, allows it to interact with a wide array of biological targets, particularly protein kinases. The specific starting material, This compound , represents a highly versatile and strategic intermediate for drug discovery.[1]
The key to its utility lies in its distinct functionalization:
-
Tosyl (p-toluenesulfonyl) Group: This protecting group on the pyrrole nitrogen enhances the stability of the molecule and modulates its reactivity.[2]
-
Iodine at C2 and Bromine at C4: These two different halogen atoms provide orthogonal "handles" for sequential, site-selective modifications.[1] This allows for the systematic and controlled introduction of diverse chemical moieties through powerful cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1][2] This strategic design enables the generation of vast libraries of derivatives for screening against various therapeutic targets.
This guide provides a comparative analysis of the biological efficacy of derivatives synthesized from this core scaffold, focusing on their activity as inhibitors of key protein kinases and other enzymes implicated in human diseases. We will delve into the structure-activity relationships (SAR), present comparative data, and detail the experimental protocols used to validate their function.
Targeting Cell Division Cycle 7 (Cdc7) Kinase for Cancer Therapy
Expertise & Experience: Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in initiating DNA replication. Its overexpression is a hallmark of many cancers, making it an attractive target for anticancer drug development.[3] Inhibiting Cdc7 leads to cell cycle arrest and apoptosis in tumor cells. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for discovering potent Cdc7 inhibitors.
Researchers have successfully progressed from initial hits to highly potent drug candidates by systematically modifying the 1H-pyrrolo[2,3-b]pyridine core. A notable example is the development of (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, which emerged from optimizing an initial imidazol-4-one derivative.[3]
Comparative Efficacy of Cdc7 Inhibitors
| Compound ID | Core Scaffold Modification | Target | IC50 (nM) | Reference |
| 1 | (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one | Cdc7 | >1000 | [3] |
| 42 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | 7 | [3] |
Trustworthiness: Self-Validating Protocol
The efficacy of these compounds is typically determined using a robust in vitro kinase assay. The causality behind this choice is its directness: it measures the compound's ability to inhibit the purified enzyme's phosphorylation of a substrate, providing a clean IC50 value.
Experimental Protocol: In Vitro Cdc7 Kinase Inhibition Assay
-
Reagents & Materials:
-
Purified, recombinant human Cdc7/Dbf4 kinase complex.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Streptavidin-coated microplates.
-
Europium-labeled anti-phosphoserine/threonine antibody (detection antibody).
-
Time-Resolved Fluorescence (TRF) plate reader.
-
-
Procedure:
-
Dispense 2 µL of test compound dilutions in DMSO into the wells of a microplate.
-
Add 10 µL of the Cdc7/Dbf4 enzyme and biotinylated substrate mix in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding an EDTA solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound reagents.
-
Add the Europium-labeled detection antibody and incubate for 60 minutes.
-
Wash the plate again to remove the unbound detection antibody.
-
Add enhancement solution and read the plate on a TRF reader.
-
-
Data Analysis:
-
The TRF signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualization: Cdc7 Inhibition Workflow
Caption: Workflow for an in vitro Cdc7 kinase inhibition assay.
Targeting Phosphodiesterase 4B (PDE4B) for Inflammatory and CNS Disorders
Expertise & Experience: Phosphodiesterases (PDEs) are enzymes that degrade cyclic AMP (cAMP), a crucial second messenger in cell signaling.[4] PDE4, particularly the PDE4B isoform, is highly expressed in inflammatory cells and the brain. Its inhibition raises intracellular cAMP levels, which has potent anti-inflammatory effects, making PDE4B an attractive target for diseases like COPD, asthma, and central nervous system (CNS) disorders.[4]
Through a "scaffold hopping" approach, researchers identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as novel, potent, and selective PDE4B inhibitors.[4] The structure-activity relationship studies revealed that the ring size and hydrophobicity of the amide substituent are critical for both potency and selectivity over the related PDE4D isoform.[4]
Comparative Efficacy of PDE4B Inhibitors
| Compound ID | Aryl Group (R) | Amide Group | PDE4B IC50 (µM) | PDE4D Selectivity (Fold) | Reference |
| Rolipram | (Standard) | - | 0.09 | ~1 | [4] |
| 11h | 3,4-dichlorophenyl | 3-fluoroazetidine | 0.11 | >9 | [4] |
| 11a | 3,4-dichlorophenyl | Cyclopropyl | 0.23 | >4 | [4] |
| 14a | 3-chloro-4-methylphenyl | Cyclopropyl | 0.20 | >5 | [4] |
| 14c | 3-chloro-4-methylphenyl | Cyclopentyl | 4.0 | - | [4] |
Trustworthiness: Self-Validating Protocol
To confirm that enzyme inhibition translates to a biological effect, a cellular assay is essential. The measurement of Tumor Necrosis Factor-alpha (TNF-α) release from macrophages is a gold-standard method. TNF-α is a pro-inflammatory cytokine whose production is suppressed by elevated cAMP levels. This assay validates the mechanism of action in a relevant cell type.[4]
Experimental Protocol: TNF-α Release Assay in Macrophages
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., compound 11h ) for 1 hour.
-
-
Stimulation:
-
Induce an inflammatory response by adding a pro-inflammatory stimulus like Lipopolysaccharide (LPS) to the wells.
-
Include a vehicle control (DMSO) and an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 4-6 hours to allow for cytokine production and release.
-
-
Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
Visualization: PDE4B Inhibition Signaling Pathway
Caption: Mechanism of anti-inflammatory action by PDE4B inhibitors.
Targeting TNIK for Colorectal Cancer
Expertise & Experience: Traf2 and Nck-interacting kinase (TNIK) is a serine-threonine kinase that is a key component of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. Inhibition of TNIK has emerged as a promising therapeutic strategy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[5]
Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have been employed to guide the design of new derivatives with enhanced potency. These computational models help predict the activity of novel compounds and provide insights into the structural requirements for optimal interaction with the TNIK active site.
Comparative Efficacy of TNIK Inhibitors
| Compound Class | Target | pIC50 Range | Key Finding | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 7.37 to 9.92 | Some derivatives achieved IC50 values < 1 nM and showed concentration-dependent inhibition of IL-2. | [5] |
| Newly Designed Compounds (Y4, Y5) | TNIK | Predicted High | Molecular docking showed favorable interactions with the TNIK receptor, suggesting high potential activity. |
Other Notable Biological Activities
The versatility of the this compound intermediate has led to the discovery of inhibitors for several other important targets:
-
Aurora B/C Kinase: This kinase is crucial for proper cell division, and its inhibition is a validated anticancer strategy. The core scaffold has been used to develop inhibitors that bind to the active site of Aurora kinases.[1]
-
NADPH Oxidase 2 (NOX2): NOX2 generates reactive oxygen species and is implicated in neurodegenerative and cardiovascular diseases. Derivatives such as GSK2795039, based on a 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridine structure, have been developed as potent NOX2 inhibitors.[6]
-
FGFR (Fibroblast Growth Factor Receptor): A derivative of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine showed significant inhibitory activity against FGFR1 with an IC50 of 7 nM, highlighting its potential in cancers driven by FGFR signaling.[2]
Conclusion
The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its orthogonally functionalized sites enable the systematic exploration of chemical space, leading to the discovery of potent and selective inhibitors against a wide range of high-value therapeutic targets. The derivatives discussed in this guide, from Cdc7 inhibitors for oncology to PDE4B modulators for inflammatory diseases, showcase the remarkable adaptability of this privileged structure. Future work will undoubtedly continue to leverage this versatile building block to develop novel therapeutics for unmet medical needs.
References
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Ermoli, A., Bargiotti, A., Brasca, M. G., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
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Artola, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
- Google Patents. (n.d.). EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. PubChem Compound Database. Retrieved from [Link]
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Zhang, Q., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]
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AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Garaeva, L., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5851. [Link]
-
El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 7-Azaindoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its functionalization, however, presents unique challenges due to the electronic properties of the bicyclic system and the coordinating ability of the pyridine nitrogen. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the targeted modification of the 7-azaindole nucleus. This guide provides an in-depth, comparative analysis of various palladium catalyst systems for the formation of C-N, C-C, and C-O bonds with 7-azaindole, supported by experimental data from the literature.
The Challenge of 7-Azaindole Coupling: A Mechanistic Perspective
The primary hurdle in the palladium-catalyzed functionalization of 7-azaindole lies in the propensity of the pyridine nitrogen to coordinate with the palladium center. This can lead to catalyst inhibition or undesired side reactions. Furthermore, the unprotected N-H of the pyrrole ring can participate in side reactions, such as homo-coupling.[3] Historically, this necessitated the use of protecting groups on the pyrrole nitrogen to achieve successful coupling.[4] However, recent advancements in ligand design have enabled efficient couplings on the N-free 7-azaindole, streamlining synthetic routes.
Visualizing the Catalytic Cycle and Key Challenges
To understand the comparative performance of different palladium catalysts, it is crucial to visualize the fundamental steps of the cross-coupling reaction and the specific challenges posed by the 7-azaindole substrate.
Caption: General catalytic cycle and challenges in 7-azaindole coupling.
C-N Bond Formation: A Comparative Look at Buchwald-Hartwig Amination
The introduction of an amino group to the 7-azaindole core is a common strategy in medicinal chemistry. The Buchwald-Hartwig amination has proven to be a versatile method for this transformation.[5][6][7] The choice of ligand is critical to overcome the challenges of N-H reactivity and potential catalyst inhibition.
Catalyst System Comparison for C-N Coupling
| Catalyst System (Precatalyst/Ligand) | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole | Amides, Amines | Cs₂CO₃ | Dioxane | 100 | Good to excellent | [8][9] |
| Pd₂(dba)₃ / Xantphos | N-substituted 4-bromo-7-azaindole | Amines | Cs₂CO₃ | Dioxane | 100 | 88-94 | [9] |
| RuPhos Precatalyst / DavePhos | Unprotected halo-7-azaindoles | Primary & Secondary Amines | LiHMDS | THF | RT | High | [3] |
| BrettPhos Precatalyst / BrettPhos | N-free 2-chloro-7-azaindole | Primary & Secondary Amines | LiHMDS | THF | 65 | Good | [4] |
Analysis:
For N-protected 7-azaindoles, the combination of Pd(OAc)₂ or Pd₂(dba)₃ with the bulky, electron-rich Xantphos ligand provides an effective system for coupling with a range of amines and even amides.[8][9] The bidentate nature of Xantphos likely stabilizes the palladium center and facilitates the reductive elimination step.
For the more challenging N-free 7-azaindoles, the use of highly active, sterically hindered biarylphosphine ligands like DavePhos and BrettPhos, in conjunction with palladium precatalysts, is crucial.[3][4] These ligands create a bulky steric environment around the palladium, which is thought to disfavor the inhibitory coordination of the 7-azaindole's pyridine nitrogen. The use of a strong, non-nucleophilic base like LiHMDS is also key, as it deprotonates both the amine and the 7-azaindole N-H, preventing unwanted side reactions.[3]
C-C Bond Formation: Suzuki, Heck, and Sonogashira Couplings
The formation of carbon-carbon bonds is fundamental to building molecular complexity. Palladium catalysis offers a diverse toolkit for the arylation, alkenylation, and alkynylation of the 7-azaindole scaffold.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a widely used method for the introduction of aryl and heteroaryl substituents.
| Catalyst System (Precatalyst/Ligand) | Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-iodo-7-azaindole | Arylboronic acids | Na₂CO₃ | Toluene/Ethanol | 85 | 99 | [1] |
| Pd₂(dba)₃ / SPhos | 3,6-dichloro-7-azaindole | Arylboronic acids | K₃PO₄ | Toluene/Water | 110 | 88 (di-arylated) | [10] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-chloro-7-azaindole | Arylboronic acids | K₃PO₄ | Dioxane | 80 | High | [11] |
Analysis:
The choice of ligand in Suzuki-Miyaura couplings of 7-azaindole often depends on the position and nature of the halide. For more reactive iodides, traditional phosphine ligands like dppf can be effective.[1] For less reactive chlorides, more electron-rich and sterically demanding ligands such as SPhos and P(t-Bu)₃ are generally required to promote the challenging oxidative addition step.[10][11][12] The use of SPhos in a one-pot, sequential diarylation highlights the ability of modern catalyst systems to achieve multiple, site-selective functionalizations.[10]
Heck and Sonogashira Couplings: Introducing Alkenyl and Alkynyl Moieties
The Heck and Sonogashira reactions are invaluable for installing unsaturated functionalities.
| Reaction | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Heck | Pd(OAc)₂ / PPh₃ | 4-iodo-1-acetyl-7-azaindole | Methyl acrylate | NEt₃ | DMF | 110 | 38-45 |[1] | | Heck | Pd₂(dba)₃ / XPhos | amino-o-bromopyridines | Alkenyl bromides | t-BuONa | Dioxane | 110 | Good |[13][14] | | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 4-iodo-1-acetyl-7-azaindole | 2-methyl-3-butyn-2-ol | NEt₃ | DMF | RT | 94 |[1] | | Sonogashira | Pd(PPh₃)₄ / CuI | 3-alkynyl-2-aminopyridines | Terminal alkynes | Et₃N | DMF | RT-60 | Good |[15][16] |
Analysis:
For Heck couplings, the nature of the base can significantly influence the reaction outcome.[1] More recent methods utilize advanced ligands like XPhos in cascade reactions to construct the 7-azaindole ring system itself, followed by an intramolecular Heck cyclization.[13][14]
The Sonogashira coupling typically employs a palladium/copper co-catalytic system.[1][15][16] This reaction is often used in the synthesis of the 7-azaindole core from appropriately substituted pyridines, followed by a cyclization step.[15][16][17]
C-O Bond Formation: Accessing Aryl Ethers
The palladium-catalyzed formation of C-O bonds with 7-azaindole is less common but provides a valuable route to aryl ether derivatives.
Catalyst System for C-O Coupling
| Catalyst System (Precatalyst/Ligand) | Substrate | Phenol | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole | Phenols | K₂CO₃ | Dioxane | 100 | Good | [8] |
Analysis:
Similar to C-N couplings, the combination of Pd(OAc)₂ and Xantphos has been shown to be effective for the coupling of N-protected 4-bromo-7-azaindoles with phenols.[8] The choice of a weaker base, K₂CO₃, compared to the Cs₂CO₃ used for C-N couplings, was found to be crucial for successful C-O bond formation.[8]
Experimental Protocols: Representative Methodologies
The following protocols are adapted from the literature and represent effective methods for the palladium-catalyzed functionalization of 7-azaindole.
Protocol 1: Buchwald-Hartwig Amination of N-Free 4-Chloro-7-azaindole
This protocol is based on the work of Buchwald and colleagues for the amination of unprotected halo-7-azaindoles.[3][18]
Caption: Workflow for N-free 7-azaindole amination.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube is added 4-chloro-7-azaindole (0.5 mmol), the amine (0.6 mmol), and the RuPhos precatalyst (1 mol %).
-
The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Anhydrous THF is added, followed by the addition of LiHMDS (1.2 mmol, 1 M in THF) at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
This protocol is a general representation of a Suzuki-Miyaura coupling using a modern catalyst system.
Step-by-Step Methodology:
-
In a reaction vessel, combine 4-chloro-7-azaindole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol %), and P(t-Bu)₃ (4 mol %).
-
Add K₃PO₄ (2.0 mmol) and anhydrous dioxane.
-
The vessel is sealed and the mixture is sparged with argon for 15 minutes.
-
The reaction is heated to 80-110 °C and stirred until completion.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the 4-aryl-7-azaindole product.
Conclusion
The palladium-catalyzed functionalization of 7-azaindole is a dynamic field that has seen significant advancements through the development of sophisticated ligand systems. For C-N and C-O couplings, bulky, electron-rich phosphine ligands like Xantphos are effective for N-protected substrates, while highly hindered biarylphosphine ligands such as DavePhos and BrettPhos in combination with palladium precatalysts have enabled the challenging coupling of N-free 7-azaindoles. In C-C bond forming reactions, the choice of ligand is dictated by the reactivity of the halide, with ligands like SPhos and P(t-Bu)₃ being necessary for less reactive chlorides. The continued evolution of catalyst design will undoubtedly lead to even more efficient and versatile methods for the synthesis of complex 7-azaindole derivatives, empowering the discovery of new therapeutics.
References
- Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- RSC Publishing. Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry.
- PubMed. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Organic Letters. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole.
- Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
- MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- NIH Public Access. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- ACS Publications. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
- ResearchGate. Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
- ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Universidade Nova de Lisboa. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- PubMed. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. head-to-head comparison of different phosphine ligands in palladium catalysis.
- PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
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A Comparative Structural Analysis Guide to 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and its Derivatives for Drug Discovery Professionals
This guide provides an in-depth structural analysis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of potent kinase inhibitors and other pharmacologically active compounds.[1] We will explore its synthesis, detailed spectroscopic characterization, and compare its structural features with relevant analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The 7-azaindole core, of which our target molecule is a derivative, is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and form critical hydrogen bonds with biological targets.[2] The strategic placement of bromine and iodine atoms on the this compound scaffold offers orthogonal handles for diverse chemical modifications through reactions like Suzuki and Heck cross-couplings, making it an invaluable building block for creating libraries of potential drug candidates.[1]
Synthesis and Mechanistic Insights
The multi-step synthesis of this compound is a well-established route that ensures high regioselectivity and yield. The process begins with the protection of the pyrrolo[2,3-b]pyridine nitrogen with a tosyl group, followed by a directed ortho-metalation and subsequent iodination.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis is provided below. This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure purity before proceeding to the next.
Step 1: Tosylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or sodium hydride).
-
Cool the mixture to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Directed Lithiation and Iodination
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine in an anhydrous ether solvent (e.g., 2-methyltetrahydrofuran).
-
Cool the solution to -78 °C and add n-butyllithium dropwise to generate lithium diisopropylamide (LDA) in situ.
-
In a separate flask, dissolve 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in the same anhydrous solvent.
-
Transfer the solution of the tosylated starting material to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for a specified time (e.g., 90 minutes) to ensure complete lithiation at the 2-position.
-
Add solid iodine to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to a higher temperature (e.g., -10 °C).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, including washing the organic layer with saturated aqueous sodium bisulfite and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography on silica gel.
Causality Behind Experimental Choices: The tosyl group serves a dual purpose: it protects the nitrogen of the pyrrole ring and acts as a potent directing group for the subsequent lithiation at the C2 position. The use of a strong, sterically hindered base like LDA at low temperatures is crucial for achieving high regioselectivity in the deprotonation step, preventing side reactions. The electrophilic quench with iodine then efficiently installs the iodine atom at the desired position.
Structural Elucidation: A Multi-Technique Approach
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms in a molecule.
¹H NMR Analysis:
The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.19 | d | 5.2 | H-6 |
| 7.95 | d | 8.4 | H of Tosyl group |
| 7.55 | d | 5.2 | H-5 |
| 7.41-7.49 | m | H of Tosyl group | |
| 7.16 | s | H-3 | |
| 2.35 | s | CH₃ of Tosyl group |
Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.
Comparative ¹H NMR Data of a Related Derivative: 4-Bromo-1H-pyrrolo[2,3-b]pyridine
For comparison, the ¹H NMR spectrum of the untosylated and uniodinated precursor shows characteristic shifts that are altered upon substitution.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.77 | br s | NH | |
| 8.14 | d | 5.2 | H-6 |
| 7.42 | s | H-2 | |
| 7.31 | d | 5.1 | H-5 |
| 6.57 | s | H-3 |
Note: The spectrum was recorded in CDCl₃ at 400 MHz.
¹³C NMR Analysis:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS):
The exact mass of the molecular ion is a powerful tool for confirming the molecular formula.
-
Molecular Formula: C₁₄H₁₀BrIN₂O₂S
-
Molecular Weight: 477.12 g/mol
-
Observed Mass (ES+ [M+H]⁺): 477
The isotopic pattern in the mass spectrum is particularly informative for halogenated compounds. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would give a characteristic cluster of peaks for the molecular ion.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While a crystal structure for this compound is not publicly available, analysis of related structures reveals key conformational features. For instance, the crystal structure of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been determined and shows the relative orientation of the tosyl group with respect to the pyrrolopyridine ring system.[3] Such studies are invaluable for understanding intermolecular interactions in the solid state and for computational modeling of ligand-receptor binding.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers distinct advantages over other heterocyclic systems used in drug discovery.
| Feature | This compound | Alternative Scaffold (e.g., Indole) |
| Synthetic Accessibility | Multi-step but well-defined and high-yielding synthesis. | Often requires more complex and lower-yielding methods for specific halogenation patterns. |
| Chemical Reactivity | Orthogonal reactivity of bromine and iodine allows for sequential and selective modifications. | Halogenated indoles can be less stable and prone to side reactions. |
| Biological Activity | The 7-azaindole core is a known hinge-binding motif in many kinases. | While biologically active, may lack the specific hydrogen bonding capabilities of the azaindole nitrogen. |
| Physicochemical Properties | The tosyl group can be removed to modulate solubility and other properties in later stages of synthesis. | Modifications to the core structure to tune properties can be more challenging. |
Visualizing the Workflow and Structure
To aid in the conceptualization of the synthesis and the final product, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: 2D structure of this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its halogen substituents provide a robust platform for the generation of diverse molecular libraries. The structural analysis techniques outlined in this guide—NMR, MS, and by comparison, X-ray crystallography—are essential for the unambiguous characterization of its derivatives. By understanding the nuances of its structure and reactivity, drug discovery professionals can effectively utilize this scaffold to design and synthesize the next generation of targeted therapeutics.
References
-
ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase.... Retrieved from [Link]
-
ProQuest. (2023). synthesis, crystal structure and dft study of 5-bromo-1-tosyl- 1h-pyrrolo[2,3 -b]pyridine. Retrieved from [Link]
Sources
A Comparative Guide to Byproduct Assessment in the Synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This guide provides an in-depth analysis of the synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a critical building block in medicinal chemistry, particularly for developing kinase inhibitors. We will dissect the primary synthetic pathway, focusing on the formation of common byproducts, and compare it with alternative strategies to offer researchers a comprehensive understanding for optimizing reaction outcomes and ensuring the purity of the final compound.
Introduction to the Target Moiety
This compound, a derivative of 7-azaindole, serves as a versatile scaffold in drug discovery. The distinct electronic properties of the 7-azaindole core, a bioisostere of indole, can lead to improved solubility and bioavailability in drug candidates.[1] The strategically placed bromine and iodine atoms on this scaffold allow for selective, sequential cross-coupling reactions (e.g., Suzuki or Heck couplings), enabling the synthesis of complex, poly-substituted derivatives.[2][3] The N-tosyl group acts as a robust protecting group, activating the pyrrole ring for certain transformations and ensuring stability during others. However, the multi-step synthesis required to produce this highly functionalized molecule is not without its challenges, primarily the formation of difficult-to-separate isomeric and over-halogenated byproducts.
Primary Synthetic Pathway: A Step-by-Step Analysis of Byproduct Formation
The most common and logical approach to synthesizing this compound involves a three-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Below, we analyze each step for potential side reactions.
Caption: Primary synthesis of this compound.
Step 1: N-Tosylation of 7-Azaindole
The initial step involves the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is typically achieved by reacting 7-azaindole with tosyl chloride (TsCl) in the presence of a base.
-
Primary Reaction: The pyrrolic nitrogen anion, formed by deprotonation with a base, acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.
-
Potential Byproducts:
-
Unreacted Starting Material: Incomplete reaction due to insufficient base, low temperature, or short reaction times. This is easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Bis-tosylated Species: While sterically hindered and electronically unfavorable, trace amounts of byproducts resulting from reaction at the pyridine nitrogen could occur under harsh conditions, though this is rarely observed.
-
Hydrolysis of Tosyl Chloride: Reaction with moisture will produce p-toluenesulfonic acid, which can quench the base and halt the reaction.
-
Causality and Mitigation: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) ensures complete deprotonation of the relatively acidic pyrrole N-H (pKa ≈ 16-17) without competing side reactions. The reaction should be run under an inert atmosphere to prevent moisture from degrading the reagents.
Step 2: Electrophilic Bromination
This is the most critical step for byproduct formation. The goal is to selectively brominate the C4 position of the pyridine ring.
-
Primary Reaction: Reagents like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) are used. The N-tosyl group deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the less deactivated pyridine ring.
-
Potential Byproducts & Mechanistic Insights:
-
3-Bromo Isomer: The C3 position of the pyrrole ring is the most electron-rich and kinetically favored site for electrophilic attack in 7-azaindoles.[4] Although the tosyl group is electron-withdrawing, strong electrophiles can still lead to the formation of the 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine byproduct.
-
Other Bromo Isomers (C5, C6): Bromination at other positions on the pyridine ring can also occur, leading to a complex mixture of regioisomers that are often difficult to separate chromatographically.
-
Di-brominated Byproducts: Use of excess brominating agent or harsh conditions can lead to the formation of di-brominated species, such as 4,X-dibromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Caption: Potential products from the bromination of 1-Tosyl-7-azaindole.
Trustworthiness through Control: This protocol's validity hinges on strict control of stoichiometry and temperature. Using 1.0-1.2 equivalents of a milder brominating agent like NBS and maintaining low temperatures can significantly improve the regioselectivity towards the desired C4-bromo isomer. Monitoring the reaction by HPLC is crucial to prevent the formation of over-brominated products.
Step 3: Directed Ortho-Metalation and Iodination
The final step introduces the iodine atom at the C2 position.
-
Primary Reaction: The N-tosyl group acidifies the C2 proton, allowing for regioselective deprotonation by a strong base like n-butyllithium (n-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2] The resulting organolithium intermediate is then quenched with an electrophilic iodine source (I₂).
-
Potential Byproducts:
-
Unreacted Starting Material: Incomplete lithiation due to insufficient base, presence of proton sources (water), or temperatures being too high, leading to the decomposition of the organolithium species.
-
Protonated Starting Material: If the organolithium intermediate is inadvertently quenched with a proton source before the addition of iodine, it will revert to 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Homo-coupling Byproduct: Trace amounts of the dimer resulting from the coupling of the organolithium intermediate with the starting material or the iodinated product can sometimes be observed.
-
Detosylation: Strong organolithium bases can, in some cases, lead to cleavage of the tosyl group, although this is less common at the recommended low temperatures (-78 °C).[5][6]
-
Expertise in Execution: The success of this step is a testament to meticulous experimental technique. It demands strictly anhydrous conditions and maintenance of very low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate. The slow, controlled addition of reagents is paramount.
Alternative Synthetic Strategies: A Comparative Analysis
Exploring alternative routes can offer advantages in yield, purity, and ease of execution.
| Strategy | Description | Advantages | Key Byproducts & Disadvantages |
| Primary Route | N-Tosylation → C4-Bromination → C2-Iodination | Logical progression, well-documented.[2] | High potential for isomeric bromo-byproducts. Requires cryogenic temperatures. |
| Alternative Halogenation Order | N-Tosylation → C3-Iodination → Bromination | Direct iodination at C3 is often high-yielding.[7] | Leads to a different final isomer (3-iodo instead of 2-iodo). Bromination of the 3-iodo intermediate may yield a complex mixture. |
| Synthesis from Substituted Pyridines | Sonogashira coupling of a 2-amino-3,5-dihalopyridine with an alkyne, followed by acid-catalyzed cyclization.[8][9] | Convergent synthesis, builds the azaindole core late-stage. Can avoid some regioselectivity issues. | Incomplete coupling or cyclization. Byproducts from catalyst side reactions. Requires multi-step preparation of the pyridine starting material. |
| Enzymatic Halogenation | Using a halogenase enzyme (e.g., RebH variant) to introduce bromine.[4] | High regioselectivity (typically C3). Environmentally benign ("green") conditions. | Primarily yields the C3-bromo isomer. Scalability can be a challenge. May require specific enzyme engineering for other positions. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Primary Route)
-
Step A: N-Tosylation
-
To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step B: C4-Bromination
-
This step requires careful optimization. To a solution of 1-tosyl-7-azaindole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.1 eq).
-
Heat the reaction to 50-60 °C and monitor closely by HPLC to maximize the formation of the 4-bromo isomer while minimizing byproducts.
-
Once the desired conversion is reached, cool the mixture, and concentrate.
-
Purify immediately by column chromatography to separate the isomers.
-
-
Step C: C2-Iodination
-
Dissolve 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and TMEDA (1.5 eq) in anhydrous diethyl ether or THF under argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir at -78 °C for 90 minutes.[2]
-
Add a solution of iodine (1.3 eq) in anhydrous THF dropwise at -78 °C.
-
Stir for an additional hour at -78 °C, then allow to warm slowly to room temperature.
-
Quench with saturated aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by recrystallization or column chromatography.
-
Protocol 2: Byproduct Analysis by HPLC-MS
-
System: A reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Detection: UV detection at 254 nm and 280 nm. Mass spectrometry in positive ion mode to identify the molecular weights of the desired product (m/z for C₁₄H₁₀BrIN₂O₂S) and potential byproducts (e.g., mono-halogenated isomers, di-halogenated species).
Conclusion
The synthesis of this compound is a strategically important but challenging process where byproduct formation is a significant concern. The primary source of impurities arises from the electrophilic bromination step, which can yield a mixture of hard-to-separate regioisomers. The subsequent directed iodination step, while highly regioselective, is technically demanding and sensitive to reaction conditions. A thorough understanding of the underlying mechanisms of byproduct formation, coupled with rigorous in-process monitoring and control, is essential for achieving high purity. For researchers seeking alternatives, building the azaindole core from a pre-functionalized pyridine precursor offers a viable, albeit longer, route that can circumvent the challenging regioselectivity issues of direct halogenation.
References
-
Mondal, K., Paul, S., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Mondal, K., Paul, S., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. Available at: [Link]
-
Min, S., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. Available at: [Link]
-
Catarzi, D., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]
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Guillou, S., et al. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Guillou, S., & Merour, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Nagarapu, L., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Available at: [Link]
-
Nagarapu, L., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]
-
Ismail, W. S. M., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]
- Lewandowska, E., et al. (1993). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters.
-
Taylor, R. D., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole. (2018). Google Patents.
- CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.
-
Chen, B. C., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
As researchers dedicated to advancing pharmaceutical and materials science, our work with highly functionalized intermediates like 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is foundational to discovery. This compound, with its halogenated pyrrolo[2,3-b]pyridine core, is an invaluable building block for creating novel kinase inhibitors and other pharmacologically active molecules.[1] However, its inherent reactivity and composition demand a rigorous, scientifically-grounded approach to its handling and, critically, its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind each procedural step, ensuring that every action is part of a self-validating system of laboratory safety and environmental stewardship.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal operation, a thorough understanding of the compound's hazard profile is paramount. The structure of this compound contains multiple functional groups that dictate its classification and handling requirements.
-
Halogenated Aromatic System (Bromo- and Iodo- groups): The presence of bromine and iodine places this compound firmly in the category of halogenated organic waste .[2][3] This is the most critical classification for disposal, as co-mingling with non-halogenated waste streams can lead to the entire volume being treated as halogenated, significantly increasing disposal costs and complexity.[4] Furthermore, improper disposal, such as incineration at temperatures below 1200 K, can risk the formation of toxic dioxins and furans.[5]
-
Pyrrolo[2,3-b]pyridine Core: As a derivative of pyridine, this compound shares potential hazards associated with this class, including toxicity and the emission of harmful fumes upon decomposition.[6] Handling should always occur in a well-ventilated area, preferably a certified chemical fume hood.[7][8]
-
Tosyl Group: While the tosyl group is primarily a stable protecting group, its presence contributes to the overall molecular weight and should be accounted for in waste manifests.[1]
The known hazard classifications provide a clear directive for personal protective equipment (PPE) and handling precautions.
| Hazard Attribute | Classification & Statement | GHS Pictogram | Rationale & Implication |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. | GHS07 (Exclamation Mark) | Ingestion and inhalation are primary exposure routes. Mandates use of respiratory protection and handling in a fume hood. Prohibits eating or drinking in the work area.[9] |
| Skin Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) | Direct contact can cause irritation. Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[9] |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Splashes pose a significant risk to vision. Chemical splash goggles are mandatory. A face shield is recommended if there is a high risk of splashing.[7][9] |
| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) | Inhalation of dust or aerosols can irritate the respiratory tract. Reinforces the absolute necessity of handling within a certified chemical fume hood.[7][9] |
Pre-Disposal Operations: Decontamination and Segregation
Proper disposal begins long before the waste container is full. It starts with the meticulous management of contaminated materials at the point of generation.
Decontamination of Labware
Glassware, spatulas, and magnetic stir bars that have come into direct contact with the solid compound or its solutions must be decontaminated before they re-enter general laboratory use.
-
Initial Rinse: Perform a preliminary rinse with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate).
-
Collect Rinse Solvent: Crucially, this initial rinse solvent is now considered hazardous waste. It must be collected and disposed of as halogenated organic liquid waste . Never pour this rinseate down the drain.[4][6]
-
Secondary Wash: Proceed with a standard laboratory washing procedure (e.g., detergent, water, final rinse with distilled water or acetone) only after the initial decontamination rinse has been performed and collected.
The causality is clear: failing to perform and collect the initial organic rinse introduces a potent, halogenated chemical into the aqueous waste stream, violating environmental regulations and creating a potential hazard.[4]
The Cardinal Rule: Waste Segregation
The single most important step in this entire process is the strict segregation of waste.
-
Halogenated Waste Stream: This is the designated destination for this compound and any materials significantly contaminated with it. This includes the solid compound, concentrated solutions, and the initial solvent rinses from decontamination.[2]
-
Non-Halogenated Waste Stream: This stream is for organic solvents and compounds that do not contain fluorine, chlorine, bromine, or iodine.[4]
-
Aqueous Waste Stream: This is for water-based solutions. This stream should never be used for the disposal of this compound or its initial decontamination rinses.[10]
Step-by-Step Disposal Protocol
This protocol outlines the direct actions for collecting, storing, and disposing of the chemical waste.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves, which are resistant to pyridine and its derivatives.[6]
-
Eye Protection: Chemical splash goggles are mandatory.[7]
-
Skin and Body Protection: A chemical-resistant lab coat must be worn and kept fully fastened.[7]
-
Respiratory Protection: All handling and weighing of the solid, as well as transfers of solutions, must be performed within a certified chemical fume hood.[8]
Waste Collection and Container Management
-
Select the Correct Container: Use a dedicated, clearly labeled, and leak-proof container designated for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight screw cap.[6][8]
-
Labeling: The moment the first drop of waste is added, the container must be labeled with a "Dangerous Waste" or "Hazardous Waste" tag.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and volume of all components.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Collection of Solid Waste: Unused or waste solid compound should be transferred carefully into the designated halogenated waste container. If contaminated items like weighing paper or gloves are grossly contaminated, they should also be placed in this container or a designated solid halogenated waste container.
-
Collection of Liquid Waste: Solutions containing the compound and the initial solvent rinses from decontamination should be added to the liquid halogenated waste container via a funnel.
-
Container Management: Keep the waste container tightly closed when not in use.[8] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]
Temporary Storage and Final Disposal
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is under the direct control of laboratory personnel.[11] The storage area should be away from heat, direct sunlight, and ignition sources.[8]
-
Compatibility: Ensure the container is stored segregated from incompatible materials, particularly strong acids and oxidizing agents.[8]
-
Arrange for Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) department procedures. The waste must be transported by a licensed hazardous waste disposal service to a permitted treatment, storage, and disposal facility (TSDF).[11]
Spill Management Protocol
Accidents can happen despite the best precautions. A clear plan for spill management is essential.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Inform your supervisor or Principal Investigator.
-
Control Vapors: Ensure the chemical fume hood is operational to contain any dust or vapors.
-
Contain the Spill: For small spills of the solid, carefully sweep it up using non-sparking tools. For small liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[8]
-
Collect and Dispose: Place the absorbent material or swept-up solid into a sealed, labeled container for disposal as halogenated hazardous waste.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for the proper management and disposal of waste generated from working with this compound.
Caption: Decision workflow for the disposal of this compound.
References
- This compound Safety Information, Google Vertex AI Search Grounding,
- 12 Safety Precautions To Follow When Handling Pyridine, Post Apple Scientific,
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol
- PYRIDINE HYDROBROMIDE Safety D
- Pyridine Standard Operating Procedure, Washington St
- This compound Properties, Benchchem,
- Hazardous Waste Segregation Guidelines, University of Wisconsin-Milwaukee,
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls, ResearchG
- Halogenated Waste Definition, University of Northern Iowa,
- Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts,
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS, EPFL,
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A Researcher's Guide to the Safe Handling of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An Essential Protocol for Laboratory Safety and Chemical Management
As a novel and complex halogenated heterocyclic compound, 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine presents unique challenges in laboratory handling and safety. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe utilization of this compound. By understanding and implementing these protocols, you can mitigate risks and ensure a secure research environment.
Hazard Assessment and Chemical Profile
This compound, with the molecular formula C₁₄H₁₀BrIN₂O₂S and a molecular weight of 477.12 g/mol , is a multifaceted compound utilized in medicinal chemistry and chemical biology.[1] Its structure, featuring bromine and iodine atoms and a tosyl group, contributes to its reactivity and potential hazards.
-
H302+H332: Harmful if swallowed or if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Based on these classifications and the chemical's structure, a thorough risk assessment is imperative before any handling. The presence of halogens (bromine and iodine) and a tosyl group suggests that the compound may also have other uncharacterized toxicological properties. Therefore, treating it with a high degree of caution is essential.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[3][4] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile rubber gloves (double-gloving recommended) | To prevent skin contact, which can cause irritation.[5] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides extra protection in case of a tear or puncture in the outer glove. |
| Body Protection | A long-sleeved, knee-length laboratory coat | To protect the skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge | Due to the risk of respiratory irritation and harm if inhaled, a respirator is necessary, especially when handling the solid compound outside of a certified chemical fume hood.[6] |
| Foot Protection | Closed-toe shoes | To protect the feet from spills and falling objects.[5] |
This multi-layered approach to PPE is visualized in the workflow diagram below, guiding the user through the selection process based on the identified risks.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
1. Engineering Controls:
-
All work with this compound, including weighing and transferring the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
2. Pre-operational Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound.
3. Handling the Compound:
-
When weighing the solid, use a disposable weighing boat to prevent contamination of the balance.
-
Handle the compound with care to avoid generating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers of the compound tightly sealed when not in use.
4. Post-operational Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after handling the compound.
The following diagram illustrates the standard operating procedure for handling this chemical in a laboratory setting.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is critical to protect the environment and comply with regulations.
-
Waste Segregation: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company.[7][8] Do not dispose of this chemical down the drain or in the regular trash.[9]
-
Container Management: Ensure that waste containers are kept closed except when adding waste and are stored in a designated secondary containment area.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
References
- This compound - Benchchem. (n.d.).
- This compound. (n.d.).
- Tosyl chloride - Safety Data Sheet - ChemicalBook. (2025-09-27).
- Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide - Benchchem. (n.d.).
- 1-(P-TOSYL)AZIRIDINE - Safety Data Sheet - ChemicalBook. (2025-07-19).
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- Personal Protective Equipment | IOGP. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
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- 2. labsolu.ca [labsolu.ca]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
